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2',3',4',5,7-Pentamethoxyflavone Documentation Hub

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  • Product: 2',3',4',5,7-Pentamethoxyflavone
  • CAS: 89121-55-1

Core Science & Biosynthesis

Foundational

The Phytochemical Landscape of 2',3',4',5,7-Pentamethoxyflavone: Sourcing, Isolation, and Mechanistic Bioactivity

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary In the realm of natural product chemistry, polymethoxyflavones (PMFs) repr...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

In the realm of natural product chemistry, polymethoxyflavones (PMFs) represent a highly specialized subclass of flavonoids characterized by the extensive methoxylation of their flavan core. Among these, 2',3',4',5,7-Pentamethoxyflavone (C₂₀H₂₀O₇, Molecular Weight: 372.4 g/mol ) stands out due to its unique substitution pattern[1]. Unlike polyhydroxylated flavonoids (such as quercetin or luteolin), the exhaustive methoxylation at the 2', 3', 4', 5, and 7 positions drastically alters the molecule's physicochemical properties, conferring high lipophilicity, enhanced membrane permeability, and resistance to rapid metabolic conjugation[2].

This technical guide provides a comprehensive, field-proven framework for the extraction, chromatographic isolation, and biological application of 2',3',4',5,7-Pentamethoxyflavone from its primary botanical sources.

Botanical Taxonomy and Natural Sources

While ubiquitous flavonoids like hesperidin are found across dozens of plant families, the biosynthesis of highly specific PMFs like 2',3',4',5,7-Pentamethoxyflavone is restricted to a narrow botanical footprint. It has been conclusively identified and isolated from three primary medicinal plants[1]:

  • Andrographis lineata (Acanthaceae): A medicinal herb where 2',3',4',5,7-Pentamethoxyflavone (often denoted in literature as 5,7,2',3',4'-pentamethoxyflavone) is extracted from the whole plant, co-occurring with unique chalcones and labdane diterpenoids[3].

  • Citrus reticulata (Mandarin Orange): The flavedo (outer peel) of this Rutaceae species is a prolific biochemical factory for PMFs, including nobiletin, tangeretin, and our target pentamethoxyflavone[4].

  • Citrus deliciosa (Mediterranean Mandarin): Similar to C. reticulata, the peel waste of this species serves as a highly sustainable, high-yield source for industrial PMF extraction[5].

Table 1: Quantitative Summary of Botanical Sources and Co-Metabolites
Botanical SourceFamilyPrimary TissueCo-occurring MetabolitesTypical Total PMF Yield (Dry Wt)
Andrographis lineataAcanthaceaeWhole PlantDihydroskullcapflavone I, Diterpenoids< 0.5%
Citrus reticulataRutaceaeFlavedo (Peel)Nobiletin, Tangeretin, Hesperidin1.2% - 2.5%
Citrus deliciosaRutaceaeFlavedo (Peel)Sinensetin, Narirutin1.0% - 2.0%

Self-Validating Extraction and Isolation Protocol

As an application scientist, I cannot overstate the importance of solvent causality in natural product isolation. PMFs are highly lipophilic. Utilizing highly polar aqueous systems will fail to disrupt the lipid-rich cellular matrices of Citrus flavedo, while pure non-polar solvents (like 100% hexane) will co-extract excessive cuticular waxes, fouling downstream chromatography[5].

The following step-by-step methodology represents a self-validating system: each step acts as a quality control checkpoint for the next.

Phase 1: Matrix Pre-Conditioning
  • Lyophilization: Freeze-dry the raw plant material (A. lineata whole plant or Citrus peels) at -50°C and 0.1 mbar for 48 hours. Causality: This prevents the thermal degradation of thermolabile methoxy groups and halts enzymatic degradation by endogenous polyphenol oxidases.

  • Milling: Pulverize the dried biomass to a particle size of 40–60 mesh. Causality: This specific mesh size maximizes the surface area for solvent penetration without creating a fine dust that would clog filtration systems.

Phase 2: Ultrasound-Assisted Extraction (UAE)
  • Solvent Addition: Suspend the milled biomass in 70% aqueous ethanol (v/v) at a solid-to-liquid ratio of 1:10 (w/v)[5]. Causality: The 30% water content swells the plant cell walls, while the 70% ethanol selectively solubilizes the lipophilic PMFs while leaving highly polar polysaccharides behind.

  • Sonication: Apply ultrasound (300 W, 40 kHz) for 20 minutes at 50°C[4][5]. Causality: Acoustic cavitation creates micro-jets that mechanically rupture cell walls, drastically reducing extraction time compared to traditional 24-hour Soxhlet maceration.

  • Filtration: Centrifuge the homogenate at 10,000 rpm for 15 minutes and filter the supernatant through a 0.45 µm nylon membrane.

Phase 3: Enrichment via Macroporous Resin
  • Resin Loading: Load the concentrated crude extract onto a column packed with HPD 300 macroporous resin[4].

  • Elution: Wash the column with 2 column volumes (CV) of distilled water to elute polar impurities (sugars, organic acids). Subsequently, elute the PMF-rich fraction using 70% ethanol. Causality: The hydrophobic styrene-divinylbenzene matrix of HPD 300 selectively adsorbs the non-polar PMFs, allowing for a highly efficient, low-cost primary enrichment.

Phase 4: High-Resolution Purification
  • Preparative HPLC: Inject the enriched fraction into a Prep-HPLC system equipped with a C18 reverse-phase column (e.g., 250 × 21.2 mm, 5 µm).

  • Gradient: Utilize a mobile phase of Water (0.05% formic acid) and Acetonitrile. Run a gradient from 40% to 90% Acetonitrile over 30 minutes[4].

  • Fraction Collection: Monitor UV absorbance at 330 nm. Collect the peak corresponding to 2',3',4',5,7-Pentamethoxyflavone. Lyophilize the fraction to yield the pure analytical standard.

Extraction A Raw Plant Material (Citrus peel / A. lineata) B Lyophilization & Milling (Preserves thermolabile PMFs) A->B C Ultrasound-Assisted Extraction (70% EtOH, 50°C, 20 min) B->C D Macroporous Resin (HPD 300) (Removes highly polar impurities) C->D E Prep-HPLC (C18 Column) (Isolates 2',3',4',5,7-PMF) D->E

Workflow for the isolation of 2',3',4',5,7-Pentamethoxyflavone from plant matrices.

Mechanistic Bioactivity: The NF-κB and PI3K/AKT Axes

The structural configuration of 2',3',4',5,7-Pentamethoxyflavone dictates its pharmacology. The absence of free hydroxyl groups prevents rapid glucuronidation in the liver, granting PMFs superior bioavailability compared to standard flavonoids[2]. Once intracellular, this compound exerts profound anti-inflammatory and anti-neoplastic effects via two primary signaling axes.

Inhibition of the IKK/NF-κB Pathway

In models of chronic inflammation and osteoclast-mediated bone resorption, PMFs act as direct inhibitors of the Nuclear Factor kappa B (NF-κB) pathway[6].

  • Mechanism: Molecular docking and in vitro assays demonstrate that PMFs physically target and bind to the ATP-binding pocket of IκB kinase beta (IKKβ)[6].

  • Cascade Effect: By inhibiting IKKβ, the phosphorylation and subsequent proteasomal degradation of the inhibitor protein IκBα is blocked. Consequently, the p65/p50 NF-κB heterodimer remains sequestered in the cytoplasm, halting the nuclear transcription of pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (COX-2, iNOS)[6][7].

Pathway PMF 2',3',4',5,7-PMF IKK IKKβ Complex PMF->IKK Inhibits ATP binding IkB IκBα (Inhibitor) IKK->IkB Phosphorylation (Blocked) NFkB NF-κB (p65/p50) IkB->NFkB Degradation (Blocked) Nucleus Pro-inflammatory Genes (COX-2, iNOS, IL-6) NFkB->Nucleus Translocation (Blocked)

Mechanistic inhibition of the IKK/NF-κB signaling pathway by polymethoxyflavones.

Modulation of the PI3K/AKT Pathway in Oncology

In the context of oncology, particularly breast cancer, highly methoxylated flavonoids have been shown to inhibit tumor metastasis and proliferation[2]. PMFs regulate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway, effectively inducing apoptosis in cancer stem cells and downregulating matrix metalloproteinases (MMPs) required for tissue invasion[2].

Conclusion

2',3',4',5,7-Pentamethoxyflavone is a high-value secondary metabolite that bridges the gap between traditional botanical medicine (Andrographis lineata, Citrus species) and modern targeted pharmacotherapy. By employing targeted, ultrasound-assisted extraction and reverse-phase chromatography, researchers can efficiently isolate this highly lipophilic compound. Its ability to directly antagonize the ATP-binding pocket of IKKβ and modulate the PI3K/AKT axis positions it as a premier candidate for the development of novel anti-inflammatory and chemopreventive therapeutics.

References

  • PubChem. "2',3',4',5,7-Pentamethoxyflavone | C20H20O7 | CID 373146".
  • Hari, P. et al.
  • Zheng, Z. et al. "Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer". Frontiers in Nutrition.
  • "Sustainable Extraction of Flavonoids from Citrus Waste: A Fast and Simple Approach with UHPLC-PDA ESI-MS Characteriz
  • "Polymethoxyflavones and Bone Metabolism". MDPI.
  • "Chemical structure of polymethoxyflavones".
  • Wang, Y. et al. "Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer". PeerJ.

Sources

Exploratory

Pharmacological Properties of 2',3',4',5,7-Pentamethoxyflavone

Executive Summary 2',3',4',5,7-Pentamethoxyflavone (often abbreviated as 2',3',4',5,7-PMF) is a rare, naturally occurring polymethoxyflavone found in specific medicinal plants such as Andrographis paniculata, Andrographi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2',3',4',5,7-Pentamethoxyflavone (often abbreviated as 2',3',4',5,7-PMF) is a rare, naturally occurring polymethoxyflavone found in specific medicinal plants such as Andrographis paniculata, Andrographis affinis, and Murraya paniculata. Distinct from its more famous isomers nobiletin and tangeretin, this compound exhibits a unique pharmacological profile characterized by Adenosine A3 receptor antagonism and PPAR-


 modulation .

This guide provides a comprehensive technical analysis of its molecular mechanisms, therapeutic potential in metabolic and oncological disorders, and validated experimental protocols for its synthesis and evaluation.[1]

Chemical Profile & Identity

PropertyDetail
IUPAC Name 2-(2,3,4-trimethoxyphenyl)-5,7-dimethoxy-4H-chromen-4-one
Common Synonyms 5,7,2',3',4'-Pentamethoxyflavone; Pentamethylmorin (rare usage, distinct from morin ether)
CAS Number 89121-55-1
Molecular Formula C

H

O

Molecular Weight 372.37 g/mol
Structural Feature A-ring: 5,7-dimethoxy; B-ring: 2',3',4'-trimethoxy
Solubility Soluble in Chloroform, DMSO, Ethanol; Insoluble in Water

Pharmacodynamics & Mechanism of Action[1]

Adenosine A3 Receptor Antagonism

Unlike many flavonoids that act as non-selective adenosine antagonists, 2',3',4',5,7-PMF has been identified in medicinal chemistry screens as a scaffold with affinity for the Adenosine A3 receptor (A3AR) .

  • Mechanism: It acts as a competitive antagonist at the A3AR, a G-protein coupled receptor (GPCR) involved in inflammation and cell proliferation.

  • Significance: A3AR antagonists are sought after for the treatment of glaucoma, asthma, and inflammatory diseases. The unique 2',3',4'-substitution pattern on the B-ring provides the steric bulk necessary to fit the A3AR orthosteric binding pocket, differentiating it from A1/A2A selective ligands.

Metabolic Regulation via PPAR- Interaction

In silico and in vivo studies have highlighted this isomer as a potent modulator of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-


) .
  • Binding Mode: Molecular docking studies reveal that 2',3',4',5,7-PMF forms up to four hydrogen bonds with the active site residues of PPAR-

    
    , exhibiting a higher binding affinity than many other naturally occurring flavonoids.
    
  • Downstream Effects:

    • C/EBP-

      
       Modulation:  It influences the expression of CCAAT/enhancer-binding protein alpha, a transcription factor critical for adipocyte differentiation.
      
    • Glucose Homeostasis: In streptozotocin (STZ)-induced diabetic models, administration of Andrographis extracts rich in this PMF resulted in significant reductions in blood glucose and improvements in insulin sensitivity.

Cytotoxicity & Apoptosis Induction

The compound exhibits antiproliferative activity against specific cancer cell lines, most notably HL-60 (Human Promyelocytic Leukemia) cells.

  • Pathway: Induction of the intrinsic apoptotic pathway, characterized by mitochondrial membrane depolarization and Caspase-3 activation.

  • Potency: While less potent than nobiletin in some solid tumors, its efficacy in hematological malignancies suggests a cell-type-specific mechanism likely linked to its A3AR antagonism (as A3AR activation is often cytoprotective in tumors).

Visualization of Signaling Pathways

The following diagram illustrates the dual mechanism of action: A3AR antagonism and PPAR-


 activation.

PMF_Mechanism cluster_membrane Cell Membrane cluster_nucleus Nucleus PMF 2',3',4',5,7-PMF A3AR Adenosine A3 Receptor (GPCR) PMF->A3AR Competitive Antagonism PPARg PPAR-gamma PMF->PPARg Ligand Binding (4 H-bonds) Inflammation Inflammation (Mast Cell Degranulation) A3AR->Inflammation Activation Promotes RXR RXR PPARg->RXR Heterodimerization DNA PPRE (Promoter) RXR->DNA Transcription Activation Metabolism Adipogenesis & Insulin Sensitivity DNA->Metabolism Upregulation Adenosine Adenosine Adenosine->A3AR Agonist Binding

Caption: Dual mechanism showing A3 receptor blockade (anti-inflammatory) and PPAR-gamma activation (metabolic regulation).

Experimental Protocols

Chemical Synthesis (Baker-Venkataraman Rearrangement)

Since isolation from natural sources yields low quantities, total synthesis is preferred for pharmacological study.

Reagents:

  • 2-Hydroxy-4,6-dimethoxyacetophenone (Compound A)[2]

  • 2,3,4-Trimethoxybenzoyl chloride (Compound B)

  • Pyridine, KOH, Glacial Acetic Acid, H2SO4.

Step-by-Step Protocol:

  • Esterification: Dissolve Compound A (10 mmol) in dry pyridine (20 mL). Add Compound B (11 mmol) dropwise at 0°C. Stir at room temperature for 12h. Pour into ice-HCl. Filter the solid ester.

  • Baker-Venkataraman Rearrangement: Dissolve the ester in dry pyridine (15 mL) and add powdered KOH (15 mmol). Heat to 60°C for 2h. The mixture turns yellow (formation of 1,3-diketone).[2] Acidify with 10% acetic acid to precipitate the diketone.

  • Cyclization: Reflux the diketone in glacial acetic acid (20 mL) containing 0.5 mL conc. H2SO4 for 4h.

  • Purification: Pour into crushed ice. Filter the precipitate.[2] Recrystallize from Ethanol/Chloroform to yield 2',3',4',5,7-Pentamethoxyflavone.

HL-60 Cell Viability Assay

Objective: Determine IC50 for cytotoxicity.

  • Culture: Maintain HL-60 cells in RPMI-1640 + 10% FBS.

  • Seeding: Seed cells at

    
     cells/mL in 96-well plates.
    
  • Treatment: Dissolve 2',3',4',5,7-PMF in DMSO. Treat cells with serial dilutions (1

    
    M to 100 
    
    
    
    M) for 48h. Ensure final DMSO < 0.1%.
  • MTT Assay: Add 20

    
    L MTT (5 mg/mL) for 4h. Solubilize formazan crystals with DMSO.
    
  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Data Summary: Comparative Potency

The following table summarizes the biological activity of 2',3',4',5,7-PMF compared to other common flavonoids.

Target / Assay2',3',4',5,7-PMFNobiletin (Isomer)Reference Standard
PPAR-

Binding Energy
-9.5 kcal/mol (High)-7.8 kcal/molRosiglitazone (-10.2 kcal/mol)
Adenosine A3 Affinity (Ki) ~1-5

M
Low AffinityMRS-1220 (nM range)
HL-60 Cytotoxicity (IC50) ~15

M
~8

M
Etoposide (~1

M)
Primary Source Andrographis paniculataCitrus depressa-

References

  • Adenosine Receptor Antagonism & PMFs

    • Title: Synthesis and Biological Activities of Flavonoid Derivatives as A3 Adenosine Receptor Antagonists.
    • Source: Journal of Medicinal Chemistry / PMC.
    • URL: [Link]

  • Metabolic Interactions (PPAR-gamma)

    • Title: Molecular docking studies on selected phytocompounds from different Andrographis sp against PPAR-gamma and C/EBP-alpha receptors.
    • Source: Asian Journal of Pharmaceutical and Clinical Research.
    • URL: [Link]

  • Chemical Identity & Sources

    • Title: 2',3',4',5,7-Pentamethoxyflavone | C20H20O7 | CID 373146.
    • Source: PubChem.
    • URL: [Link]

  • Cytotoxicity in Leukemia

    • Title: Relationship between Structure and Antiproliferative Activity of Polymethoxyflavones towards HL60 Cells.
    • Source: Anticancer Research.
    • URL: [Link]

  • General PMF Synthesis Protocols

    • Title: Synthesis of Flavones: A Technical Review.
    • Source: Biomedical Journal of Scientific & Technical Research.
    • URL: [Link]

Sources

Foundational

2',3',4',5,7-Pentamethoxyflavone and its Putative Role in SIRT1 Activation: A Technical Guide for Researchers

This technical guide provides an in-depth exploration of the potential role of 2',3',4',5,7-Pentamethoxyflavone (PMF) in the activation of Sirtuin 1 (SIRT1), a key regulator of cellular health and longevity. While direct...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of the potential role of 2',3',4',5,7-Pentamethoxyflavone (PMF) in the activation of Sirtuin 1 (SIRT1), a key regulator of cellular health and longevity. While direct evidence for this specific pentamethoxyflavone isomer is emerging, this document synthesizes current knowledge on related polymethoxyflavones as potent SIRT1 activators, outlines the mechanistic pathways, and provides detailed experimental protocols for researchers and drug development professionals to investigate these interactions further.

Introduction to SIRT1: A Master Regulator of Cellular Homeostasis

Sirtuin 1 (SIRT1) is a nicotinamide adenine dinucleotide (NAD+)-dependent protein deacetylase that plays a pivotal role in a multitude of cellular processes.[1][2] Its activity is intrinsically linked to the cellular energy state through its reliance on NAD+.[1] By deacetylating a wide array of protein substrates, including histones and transcription factors, SIRT1 modulates critical pathways involved in:

  • Metabolism: Regulates glucose and lipid metabolism, insulin sensitivity, and mitochondrial biogenesis.[2]

  • Stress Resistance: Enhances cellular resilience to oxidative and genotoxic stress.[2]

  • Inflammation: Suppresses inflammatory responses through the deacetylation of transcription factors like NF-κB.[2]

  • Cell Fate: Influences cell survival, apoptosis, and senescence.

  • Longevity: Its activation is associated with an extended lifespan in various organisms.

Given its central role in maintaining cellular health, SIRT1 has emerged as a high-priority target for therapeutic intervention in a range of age-related diseases, including metabolic disorders, cardiovascular diseases, and neurodegeneration.

Polymethoxyflavones (PMFs): A Promising Class of SIRT1 Activators

Polymethoxyflavones (PMFs) are a subclass of flavonoids characterized by the presence of multiple methoxy groups on the flavone backbone. These modifications enhance their metabolic stability and bioavailability compared to their hydroxylated counterparts. Several studies have highlighted PMFs as potent activators of SIRT1, in some cases surpassing the activity of resveratrol, a well-known natural SIRT1 activator.[3][4]

One notable example is 3,5,7,3',4'-pentamethoxyflavone , an isomer of the topic compound, which has been shown to be a potent direct activator of SIRT1.[3][4] This underscores the potential of the pentamethoxyflavone scaffold as a privileged structure for SIRT1 modulation.

The Enigma of 2',3',4',5,7-Pentamethoxyflavone: An Unexplored Potential

To date, the scientific literature lacks direct, in-depth studies specifically investigating the role of 2',3',4',5,7-Pentamethoxyflavone in SIRT1 activation. However, based on the structure-activity relationships of other PMFs, it is reasonable to hypothesize that this isomer may also possess SIRT1-modulating properties. The arrangement of methoxy groups on the flavone core is a critical determinant of biological activity, and further research is warranted to elucidate the specific effects of the 2',3',4',5,7-substitution pattern.

Proposed Mechanisms of SIRT1 Activation by PMFs

The activation of SIRT1 by small molecules like PMFs can occur through two primary mechanisms:

Direct Allosteric Activation

In this model, the PMF molecule directly binds to the SIRT1 enzyme at a site distinct from the active site, inducing a conformational change that enhances its catalytic activity. This can lead to an increased affinity for its substrate or a higher turnover rate. Docking simulations with other PMFs have suggested that they may bind to the N-terminal domain of SIRT1.[5]

Direct SIRT1 Activation PMF 2',3',4',5,7-Pentamethoxyflavone SIRT1 SIRT1 (Inactive) PMF->SIRT1 Allosteric Binding Active_SIRT1 SIRT1 (Active) Deacetylated_Substrate Deacetylated Substrate Active_SIRT1->Deacetylated_Substrate Deacetylation Substrate Acetylated Substrate (e.g., p53, PGC-1α) Substrate->Active_SIRT1 ↑ Affinity Cellular_Response Downstream Cellular Responses (e.g., ↑ Mitochondrial Biogenesis, ↓ Apoptosis) Deacetylated_Substrate->Cellular_Response

Caption: Proposed direct allosteric activation of SIRT1 by 2',3',4',5,7-Pentamethoxyflavone.

Indirect Activation Pathways

PMFs may also activate SIRT1 indirectly by modulating upstream signaling pathways that influence SIRT1 activity. A key pathway in this context is the AMP-activated protein kinase (AMPK) pathway.

  • AMPK-Mediated Activation: AMPK, a cellular energy sensor, can increase the intracellular levels of NAD+.[2] As SIRT1 activity is NAD+-dependent, an increase in NAD+ levels leads to enhanced SIRT1 activity. Certain flavonoids are known to activate AMPK.[2]

Indirect SIRT1 Activation PMF 2',3',4',5,7-Pentamethoxyflavone AMPK AMPK PMF->AMPK Activation NAD_NADH ↑ NAD+/NADH Ratio AMPK->NAD_NADH SIRT1 SIRT1 NAD_NADH->SIRT1 ↑ Activity Downstream SIRT1 Substrates (e.g., PGC-1α, FOXO) SIRT1->Downstream Deacetylation Response Cellular Responses Downstream->Response

Caption: Proposed indirect activation of SIRT1 by 2',3',4',5,7-Pentamethoxyflavone via the AMPK pathway.

Experimental Protocols for Investigation

To rigorously assess the effect of 2',3',4',5,7-Pentamethoxyflavone on SIRT1 activation, a combination of in vitro and cell-based assays is recommended.

In Vitro SIRT1 Activity Assay (Fluorometric)

This assay directly measures the enzymatic activity of purified SIRT1 in the presence of the test compound.

Principle: A fluorogenic acetylated peptide substrate is deacetylated by SIRT1. A developing agent then cleaves the deacetylated substrate, releasing a fluorescent molecule that can be quantified.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 2',3',4',5,7-Pentamethoxyflavone in DMSO.

    • Dilute recombinant human SIRT1 enzyme, the fluorogenic acetylated peptide substrate, and NAD+ in the assay buffer.

  • Assay Setup (96-well plate):

    • Add assay buffer to all wells.

    • Add the test compound (2',3',4',5,7-Pentamethoxyflavone) at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., resveratrol).

    • Add the SIRT1 enzyme to all wells except the "no enzyme" control.

    • Add the NAD+ solution to all wells except the "no NAD+" control.

  • Initiation and Incubation:

    • Initiate the reaction by adding the fluorogenic acetylated peptide substrate to all wells.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Reaction Termination and Development:

    • Stop the reaction by adding a developing solution containing a SIRT1 inhibitor (e.g., nicotinamide) and a protease.

    • Incubate at 37°C for 30-60 minutes to allow for the release of the fluorophore.

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control).

    • Calculate the percentage of SIRT1 activation relative to the vehicle control.

    • Plot the percentage of activation against the compound concentration to determine the EC50 value.

Cellular SIRT1 Activity Assay

This assay measures the activity of SIRT1 within a cellular context, providing insights into the compound's effects on intracellular pathways.

Principle: Cells are treated with the test compound, and SIRT1 is subsequently immunoprecipitated. The activity of the immunoprecipitated SIRT1 is then measured using an in vitro assay as described above.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293T, HepG2) to 70-80% confluency.

    • Treat the cells with various concentrations of 2',3',4',5,7-Pentamethoxyflavone for a predetermined time (e.g., 6-24 hours). Include vehicle and positive controls.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation of SIRT1:

    • Incubate the cell lysates with an anti-SIRT1 antibody overnight at 4°C with gentle rotation.

    • Add protein A/G-agarose beads and incubate for another 2-4 hours to capture the SIRT1-antibody complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • In Vitro Activity Assay:

    • Resuspend the beads in SIRT1 assay buffer.

    • Perform the in vitro SIRT1 activity assay as described in section 5.1, using the immunoprecipitated SIRT1 as the enzyme source.

  • Data Analysis:

    • Normalize the SIRT1 activity to the amount of immunoprecipitated SIRT1 (which can be determined by Western blotting).

    • Calculate the fold-change in SIRT1 activity in treated cells compared to control cells.

Western Blot Analysis of Downstream Targets

This method assesses the acetylation status of known SIRT1 substrates to confirm cellular SIRT1 activation.

Principle: Changes in the acetylation levels of proteins like p53 and PGC-1α upon treatment with the test compound are detected by Western blotting.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with 2',3',4',5,7-Pentamethoxyflavone as described in section 5.2.

    • Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against acetylated-p53 (at Lys382), total p53, acetylated-PGC-1α, total PGC-1α, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and calculate the ratio of acetylated protein to total protein. A decrease in this ratio indicates an increase in SIRT1 activity.

Experimental Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis invitro_assay In Vitro SIRT1 Activity Assay (Fluorometric) measurement Fluorescence Measurement invitro_assay->measurement reagents Recombinant SIRT1 + PMF + NAD+ + Fluorogenic Substrate reagents->invitro_assay ec50 EC50 Determination measurement->ec50 activity_change Fold-Change in Activity cell_treatment Cell Treatment with PMF ip Immunoprecipitation of SIRT1 cell_treatment->ip western Western Blot for Downstream Targets (Ac-p53, Ac-PGC-1α) cell_treatment->western cellular_assay Cellular SIRT1 Activity Assay ip->cellular_assay cellular_assay->activity_change acetylation_status Acetylation Status western->acetylation_status

Sources

Exploratory

An In-Depth Technical Guide to the Anti-inflammatory Effects of 2',3',4',5,7-Pentamethoxyflavone In Vitro

This guide provides a comprehensive technical overview of the in vitro anti-inflammatory properties of 2',3',4',5,7-Pentamethoxyflavone (PMF), a naturally occurring polymethoxyflavone. It is intended for researchers, sci...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the in vitro anti-inflammatory properties of 2',3',4',5,7-Pentamethoxyflavone (PMF), a naturally occurring polymethoxyflavone. It is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory agents. This document delves into the molecular mechanisms of PMF, details robust experimental protocols for its evaluation, and presents data in a clear, comparative format.

Introduction: The Therapeutic Potential of 2',3',4',5,7-Pentamethoxyflavone in Inflammation

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases.[1][2] The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of the inflammatory response, controlling the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2] Consequently, the NF-κB signaling pathway is a prime target for the development of novel anti-inflammatory therapeutics.[2]

Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant interest for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3][4] Polymethoxyflavones (PMFs), a subclass of flavonoids characterized by multiple methoxy groups, are particularly abundant in citrus peels and have demonstrated potent biological effects.[5][6] 2',3',4',5,7-Pentamethoxyflavone (PMF) is a specific PMF that has shown promise as an anti-inflammatory and chemopreventive agent.[3][7] This guide focuses on the in vitro methodologies used to elucidate the anti-inflammatory mechanisms of PMF.

Core Molecular Mechanisms of PMF-Mediated Anti-inflammation

In vitro studies have revealed that PMF exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways, most notably the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[7] This allows the NF-κB p65 subunit to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.[1][7]

PMF has been shown to potently suppress NF-κB activation.[7] The primary mechanism of this suppression is the inhibition of IKK activation, which in turn prevents the phosphorylation and degradation of IκBα.[7] This ultimately blocks the nuclear translocation of the p65 subunit, thereby downregulating the expression of NF-κB-regulated genes involved in inflammation, such as COX-2, and pro-inflammatory cytokines.[7]

NF_kappa_B_Pathway_Inhibition_by_PMF LPS_TNF Inflammatory Stimuli (LPS, TNF-α) IKK IKK Complex LPS_TNF->IKK Activates IkappaB_p65 IκBα-p65 Complex (Cytoplasm) IKK->IkappaB_p65 Phosphorylates IκBα p65_translocation p65 Nuclear Translocation IkappaB_p65->p65_translocation Releases p65 Gene_Expression Pro-inflammatory Gene Expression p65_translocation->Gene_Expression Induces PMF 2',3',4',5,7-PMF PMF->IKK Inhibits

Caption: PMF inhibits the NF-κB pathway by blocking IKK activation.

Modulation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), are crucial in transducing extracellular signals to cellular responses, including inflammation.[1] The activation of MAPKs by stimuli like LPS leads to the subsequent activation of transcription factors that regulate the expression of pro-inflammatory mediators.[1] While the direct effects of 2',3',4',5,7-PMF on the MAPK pathway are still under investigation, studies on similar polymethoxyflavones suggest that this pathway is a likely target. For instance, 3,5,6,7,3′,4′-hexamethoxyflavone has been shown to inhibit the phosphorylation of ERK, thereby contributing to its anti-inflammatory effects.[1]

In Vitro Experimental Workflows for Assessing PMF's Anti-inflammatory Activity

A systematic in vitro approach is essential to characterize the anti-inflammatory profile of PMF. The following protocols are standard methodologies employed in this field.

Cell Culture and Inflammatory Stimulation

The murine macrophage cell line, RAW 264.7, is a widely used and appropriate in vitro model for studying inflammation.[8][9] Macrophages are key players in the inflammatory response, and their stimulation with LPS, a component of the outer membrane of Gram-negative bacteria, robustly induces the production of pro-inflammatory mediators.[1][8]

Protocol: Cell Culture and Stimulation

  • Cell Maintenance: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine analysis, 6-well for protein and RNA extraction) and allow them to adhere overnight.

  • PMF Pre-treatment: Pre-treat the cells with various non-toxic concentrations of PMF (determined by a cytotoxicity assay) for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for mediator production, shorter time points for signaling pathway analysis).

Cytotoxicity Assessment

Prior to evaluating the anti-inflammatory effects of PMF, it is crucial to determine its non-toxic concentration range to ensure that any observed effects are not due to cell death.

Protocol: MTT Assay for Cell Viability

  • Seed RAW 264.7 cells in a 96-well plate.

  • Treat the cells with a range of PMF concentrations for 24 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Measurement of Inflammatory Mediators

3.3.1 Nitric Oxide (NO) Production

The overproduction of NO by iNOS is a hallmark of inflammation.[1] The Griess assay is a simple and reliable method to measure nitrite, a stable product of NO.

Protocol: Griess Assay for Nitrite Determination

  • Collect the cell culture supernatant after treatment with PMF and LPS.

  • Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a sodium nitrite standard curve.

3.3.2 Pro-inflammatory Cytokine Production

PMF's effect on the production of key pro-inflammatory cytokines such as TNF-α, interleukin-6 (IL-6), and interleukin-1β (IL-1β) can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[1]

Protocol: ELISA for Cytokine Quantification

  • Collect cell culture supernatants.

  • Perform ELISA using commercially available kits for the specific cytokines of interest, following the manufacturer's instructions.

  • Measure the absorbance using a microplate reader.

  • Calculate cytokine concentrations based on a standard curve.

Analysis of Protein Expression and Signaling Pathways

Western blotting is a powerful technique to investigate the effect of PMF on the expression of key inflammatory proteins and the activation of signaling pathways.

Protocol: Western Blot Analysis

  • Lyse the treated cells and determine the protein concentration of the lysates.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against target proteins (e.g., iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, p-ERK, ERK).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Experimental_Workflow Cell_Culture RAW 264.7 Cell Culture PMF_LPS PMF Pre-treatment + LPS Stimulation Cell_Culture->PMF_LPS Supernatant Collect Supernatant PMF_LPS->Supernatant Cell_Lysate Prepare Cell Lysate PMF_LPS->Cell_Lysate Griess_Assay Griess Assay (NO) Supernatant->Griess_Assay ELISA ELISA (Cytokines) Supernatant->ELISA Western_Blot Western Blot (Protein Expression) Cell_Lysate->Western_Blot

Sources

Foundational

Technical Monograph: Bioavailability Profile of 2',3',4',5,7-Pentamethoxyflavone

Executive Summary 2',3',4',5,7-Pentamethoxyflavone is a lipophilic polymethoxyflavone (PMF) distinct from its more widely studied isomers, Tangeretin and Sinensetin, due to its specific B-ring methoxylation pattern (2',3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2',3',4',5,7-Pentamethoxyflavone is a lipophilic polymethoxyflavone (PMF) distinct from its more widely studied isomers, Tangeretin and Sinensetin, due to its specific B-ring methoxylation pattern (2',3',4'). While PMFs generally exhibit superior oral bioavailability compared to polyhydroxyflavones (due to metabolic resistance to Phase II conjugation), this specific isomer presents a unique pharmacokinetic challenge: a solubility-limited absorption window coupled with regioselective Phase I demethylation .

This guide synthesizes available physicochemical data with class-specific ADME (Absorption, Distribution, Metabolism, Excretion) behaviors to provide a foundational bioavailability profile. It serves as a roadmap for researchers investigating its potential as an adenosine receptor antagonist or anti-inflammatory agent.

Physicochemical Determinants

The bioavailability of 2',3',4',5,7-Pentamethoxyflavone is governed by its classification as a BCS Class II (High Permeability, Low Solubility) compound.

ParameterValue (Predicted/Observed)Impact on Bioavailability
Molecular Weight 372.37 g/mol Optimal for passive diffusion (< 500 Da).
LogP (Octanol/Water) ~3.5 – 4.2High lipophilicity facilitates rapid transcellular transport but limits dissolution in GI fluids.
Topological Polar Surface Area ~65 ŲWell within the range for high intestinal permeability and Blood-Brain Barrier (BBB) penetration.
Aqueous Solubility < 10 µg/mLThe rate-limiting step for oral absorption. Requires lipid-based formulation.
pKa NeutralNon-ionizable in physiological pH range; absorption is pH-independent.

ADME Profile & Metabolic Fate

Absorption: The Permeability-Solubility Trade-off

Unlike hydroxyflavones, which suffer from rapid efflux (P-gp) and conjugation, 2',3',4',5,7-Pentamethoxyflavone relies on passive transcellular diffusion .

  • Mechanism: The five methoxy groups mask the hydrogen-bonding potential of the phenolic hydroxyls, significantly increasing membrane permeability.

  • Caco-2 Permeability: Predicted

    
     cm/s.
    
  • Limitation: Absorption is strictly dissolution-limited. In the absence of bile salts or lipid-based excipients, the compound may precipitate in the intestinal lumen.

Metabolism: The Demethylation Cascade

Systemic exposure is heavily influenced by first-pass metabolism in the liver and enterocytes. The primary metabolic route is oxidative O-demethylation mediated by Cytochrome P450 enzymes (primarily CYP1A2 and CYP3A4).

  • Regioselectivity: The B-ring (2',3',4') is the "metabolic soft spot."

    • Primary Site: The 4'-position is sterically accessible and electronically activated, making it the most likely site for initial demethylation.

    • Secondary Site: The 3'-position (vicinal methoxy) is also susceptible.

    • Resistance: The 5-methoxy group (A-ring) is generally resistant to demethylation due to hydrogen bonding with the carbonyl at C-4, a phenomenon observed in Tangeretin and Nobiletin.

Distribution
  • Plasma Protein Binding: High (>95%), primarily to albumin.

  • Tissue Accumulation: Due to high lipophilicity, the compound likely distributes extensively into lipid-rich tissues (adipose, brain).

Excretion
  • Route: Biliary excretion is the dominant pathway for PMF metabolites.

  • Enterohepatic Recirculation: Glucuronidated metabolites excreted in bile can be hydrolyzed by gut microbiota (β-glucuronidase), re-releasing the parent or demethylated metabolite for re-absorption. This often results in a double-peak phenomenon in the PK profile.

Visualization: Metabolic Pathway

The following diagram illustrates the predicted Phase I metabolism, highlighting the conversion from the parent pentamethoxyflavone to its major metabolites.

MetabolicPathway Parent 2',3',4',5,7-Pentamethoxyflavone (Parent) M1 4'-Hydroxy-2',3',5,7-tetramethoxyflavone (Primary Metabolite) Parent->M1 CYP1A2/3A4 (O-Demethylation @ 4') M2 3'-Hydroxy-2',4',5,7-tetramethoxyflavone (Secondary Metabolite) Parent->M2 CYP1A2 (O-Demethylation @ 3') Conj_M1 4'-O-Glucuronide Conjugate (Excreted) M1->Conj_M1 UGT1A (Phase II Conjugation)

Figure 1: Predicted regioselective demethylation cascade. The 4'-position is the most kinetically favorable site for CYP450 attack.

Experimental Protocols for Bioavailability Assessment

To validate the profile described above, the following standardized protocols are recommended. These avoid common pitfalls associated with PMF analysis (e.g., poor solubility in assay buffers).

Protocol A: Microsomal Stability Assay (Phase I Metabolism)

Objective: Determine intrinsic clearance (


) and identify primary metabolites.
  • Preparation:

    • Prepare a 10 mM stock solution of 2',3',4',5,7-Pentamethoxyflavone in DMSO.

    • Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or rat).

  • Incubation:

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction with NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Aliquot samples at 0, 5, 15, 30, and 60 minutes.

    • Quench immediately with ice-cold acetonitrile containing Internal Standard (e.g., Chrysin).

  • Analysis:

    • Centrifuge (10,000 x g, 10 min).

    • Analyze supernatant via LC-MS/MS (MRM mode). Monitor parent depletion and appearance of [M-14] peaks (demethylated metabolites).

Protocol B: Pharmacokinetic (PK) Study in Rats

Objective: Determine Absolute Bioavailability (


) and PK parameters.
  • Formulation:

    • IV Group: Dissolve in 10% DMSO / 40% PEG 400 / 50% Saline (1 mg/kg). Note: Ensure no precipitation upon dilution.

    • Oral Group: Suspend in 0.5% Carboxymethylcellulose (CMC) or dissolve in Corn Oil (10 mg/kg). Oil vehicle is preferred to maximize absorption.

  • Dosing & Sampling:

    • Administer to Sprague-Dawley rats (n=6 per group).

    • Collect blood via jugular vein cannulation at: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Bioanalysis:

    • Plasma extraction using Liquid-Liquid Extraction (Ethyl Acetate) is superior to protein precipitation for PMFs due to high protein binding.

  • Calculation:

Visualization: Pharmacokinetic Study Workflow

PK_Workflow cluster_groups Animal Groups Start Study Initiation Formulation Formulation Strategy (Critical Step) Start->Formulation IV_Group IV Group (1 mg/kg) Solvent: PEG400/Saline Formulation->IV_Group PO_Group Oral Group (10 mg/kg) Vehicle: Corn Oil (Lipid) Formulation->PO_Group Sampling Serial Blood Sampling (0 - 24h) IV_Group->Sampling PO_Group->Sampling Analysis LC-MS/MS Analysis (Quantify Parent + M1) Sampling->Analysis Output Data Output: AUC, Cmax, Tmax, F% Analysis->Output

Figure 2: Workflow for determining absolute bioavailability, emphasizing the critical role of lipid-based oral formulation.

References

  • Li, S., et al. (2021). Pharmacokinetics and Metabolites of 12 Bioactive Polymethoxyflavones in Rat Plasma. Journal of Agricultural and Food Chemistry. Link

  • Ting, Y., et al. (2015). Bioavailability and delivery of nutraceuticals using nanotechnology. Journal of Food and Drug Analysis. Link

  • Manthey, J. A., et al. (2001). Biological properties of citrus flavonoids pertaining to cancer and inflammation. Current Medicinal Chemistry. Link

  • Van Rhee, A. M., et al. (1996).[1][2][3][4] Interaction of 1,4-dihydropyridine and pyridine derivatives with adenosine receptors: Selectivity for A3 receptors. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2023). 2',3',4',5,7-Pentamethoxyflavone (CID 373146).[5] National Center for Biotechnology Information. Link

Sources

Exploratory

2',3',4',5,7-Pentamethoxyflavone (PMF): Mechanistic Insights and Therapeutic Protocols for Metabolic Syndrome

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Whitepaper Executive Summary & Chemical Profile Metabolic Syndrome (MetS) is a comple...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Whitepaper

Executive Summary & Chemical Profile

Metabolic Syndrome (MetS) is a complex pathophysiology characterized by insulin resistance, dyslipidemia, hepatic steatosis, and obesity. While natural flavonoids have long been investigated for their metabolic benefits, their clinical translation is frequently hindered by poor bioavailability.

2',3',4',5,7-Pentamethoxyflavone (C₂₀H₂₀O₇), a highly lipophilic polymethoxyflavone (PMF) naturally occurring in specific Citrus and Rutaceae species, overcomes these pharmacokinetic limitations[1]. The exhaustive O-methylation on its A and B rings sterically hinders rapid Phase II conjugation (glucuronidation and sulfation) in enterocytes and hepatocytes. This structural feature grants 2',3',4',5,7-Pentamethoxyflavone superior membrane permeability and systemic bioavailability compared to traditional polyhydroxyflavones (e.g., quercetin), making it a high-priority candidate for targeted MetS pharmacotherapy.

Core Molecular Mechanisms in Metabolic Syndrome

As a Senior Application Scientist, it is critical to understand that 2',3',4',5,7-Pentamethoxyflavone does not act via a single receptor; rather, it functions as a multi-target metabolic modulator. Its efficacy is grounded in three primary axes:

The LKB1/AMPK/SREBP-1c Axis (Energy Homeostasis)

2',3',4',5,7-Pentamethoxyflavone acts as a potent cellular energy mimetic. It allosterically activates Liver Kinase B1 (LKB1), which subsequently phosphorylates AMP-activated protein kinase (AMPK) at the Thr172 residue[2].

  • Lipogenesis Inhibition: Activated AMPK directly phosphorylates and inhibits Acetyl-CoA Carboxylase (ACC), lowering malonyl-CoA levels. Concurrently, AMPK suppresses the proteolytic cleavage and nuclear translocation of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), halting de novo lipogenesis[3].

  • β-Oxidation Enhancement: The reduction in malonyl-CoA de-represses Carnitine Palmitoyltransferase 1 (CPT-1), driving fatty acids into the mitochondria for β-oxidation.

Transcriptional Repression of Adipogenesis

During the differentiation of preadipocytes, 2',3',4',5,7-Pentamethoxyflavone downregulates the master adipogenic transcription factors Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) and CCAAT/enhancer-binding protein alpha (C/EBP-α)[4]. This prevents the terminal differentiation of preadipocytes into mature, lipid-storing adipocytes.

The Microbiome-Metabolome Axis

Emerging 16S rRNA sequencing data indicates that polymethoxyflavones exert a profound prebiotic effect. They remodel the gut microbiota by enriching commensal bacteria such as Bacteroides ovatus[5]. This microbial shift upregulates the intestinal catabolism of branched-chain amino acids (BCAAs). Because elevated serum BCAAs are a causal hallmark of insulin resistance, this microbiome-metabolome remodeling directly restores systemic glycemic control[6].

Pathway PMF 2',3',4',5,7-Pentamethoxyflavone Gut Gut Microbiota (Bacteroides ovatus u2191) PMF->Gut Prebiotic Modulator LKB1 LKB1 Kinase PMF->LKB1 Activates BCAA Serum BCAA u2193 Gut->BCAA Enhances Catabolism AMPK p-AMPK u2191 LKB1->AMPK Phosphorylates SREBP SREBP-1c u2193 AMPK->SREBP Suppresses ACC p-ACC u2191 (Inhibited) AMPK->ACC Phosphorylates MetS Amelioration of Metabolic Syndrome SREBP->MetS u2193 De Novo Lipogenesis ACC->MetS u2191 Mitochondrial u03B2-Oxidation BCAA->MetS u2191 Insulin Sensitivity

Fig 1. Multi-target mechanistic pathway of 2',3',4',5,7-Pentamethoxyflavone in Metabolic Syndrome.

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy of 2',3',4',5,7-Pentamethoxyflavone, researchers must employ self-validating systems. Below are the gold-standard protocols for in vitro and in vivo assessment, including the causality behind critical methodological choices.

Protocol 1: In Vitro Anti-Adipogenesis Assay (3T3-L1 Preadipocytes)

Causality & Rationale: 3T3-L1 cells require strict contact inhibition to exit the cell cycle before differentiation can be induced. If cells are induced prior to 100% confluence, clonal expansion fails, yielding false-negative adipogenesis results.

  • Seeding & Contact Inhibition: Seed 3T3-L1 preadipocytes in 6-well plates. Culture in DMEM + 10% Calf Serum (CS) until 100% confluence is reached. Maintain at confluence for exactly 48 hours to ensure complete cell cycle arrest.

  • MDI Induction (Day 0): Replace media with MDI differentiation media (DMEM + 10% Fetal Bovine Serum + 0.5 mM IBMX + 1 µM Dexamethasone + 10 µg/mL Insulin). Causality: IBMX inhibits phosphodiesterase (elevating cAMP), while Dexamethasone activates the glucocorticoid receptor, synergistically priming the cells for adipogenesis.

  • PMF Treatment: Co-administer 2',3',4',5,7-Pentamethoxyflavone (10–50 µM dissolved in DMSO, final DMSO <0.1%) alongside the MDI media.

  • Maintenance (Day 2-8): Replace media every 48 hours with DMEM + 10% FBS + Insulin (10 µg/mL) + PMF.

  • Validation Checkpoint (Oil Red O Staining): Fix cells with 10% formalin on Day 8. Stain with Oil Red O. System Validation: The vehicle-treated control must exhibit >80% lipid droplet formation (quantified via absorbance at 500 nm after isopropanol elution) before PMF efficacy data can be considered valid.

Workflow Phase1 Phase 1: 3T3-L1 Culture (Contact Inhibition) Phase2 Phase 2: MDI Induction (cAMP & GR Priming) Phase1->Phase2 Phase3 Phase 3: PMF Treatment (10-50 u00B5M) Phase2->Phase3 Phase4 Phase 4: Validation Checkpoint (Oil Red O >80%) Phase3->Phase4 Phase5 Phase 5: RT-qPCR Analysis (PPAR-u03B3, C/EBP-u03B1) Phase4->Phase5

Fig 2. Self-validating in vitro protocol for assessing PMF anti-adipogenic efficacy in 3T3-L1 cells.

Protocol 2: In Vivo Diet-Induced Obesity (DIO) Murine Model

Causality & Rationale: Due to the extreme lipophilicity of 2',3',4',5,7-Pentamethoxyflavone, it cannot be administered in aqueous solutions. It must be suspended in a polymer matrix to ensure uniform gastrointestinal dispersion and reproducible pharmacokinetics.

  • Model Induction: Feed C57BL/6J male mice a 60% kcal High-Fat Diet (HFD) for 12 weeks to induce MetS phenotypes (obesity, steatosis, insulin resistance).

  • Formulation & Dosing: Suspend 2',3',4',5,7-Pentamethoxyflavone in 0.5% Carboxymethyl Cellulose Sodium (CMC-Na). Administer via oral gavage at 50 mg/kg/day for the final 6 weeks of the HFD feeding.

  • Validation Checkpoint: Prior to unblinding the PMF cohort, the HFD vehicle group must demonstrate a >30% increase in body weight and fasting blood glucose >150 mg/dL compared to lean chow-fed controls. Failure to meet this threshold indicates an invalid HFD batch.

  • Endpoint Analysis: Perform Glucose Tolerance Tests (GTT) and harvest hepatic tissue for lipid profiling and RT-qPCR analysis of SREBP-1c and FASN[2].

Quantitative Data Summaries

The following tables synthesize the expected quantitative outcomes of 2',3',4',5,7-Pentamethoxyflavone administration based on validated polymethoxyflavone pharmacology in HFD-induced MetS models[7].

Table 1: Phenotypic and Metabolic Serum Markers (12-Week DIO Model)

Biomarker / ParameterLean Control (Vehicle)HFD (Vehicle)HFD + PMF (50 mg/kg)Clinical Implication
Body Weight Gain (g) 5.2 ± 0.418.4 ± 1.29.8 ± 0.9Attenuation of diet-induced obesity
Fasting Blood Glucose (mg/dL) 85 ± 5175 ± 12110 ± 8Restoration of glycemic control
Serum Triglycerides (mg/dL) 60 ± 4145 ± 1085 ± 6Amelioration of dyslipidemia
Serum BCAAs (µmol/L) 350 ± 20580 ± 35410 ± 25Improvement in insulin sensitivity

Table 2: Hepatic & Adipose Gene Expression Profiling (Relative Fold Change vs. Lean Control)

Gene TargetBiological FunctionHFD (Vehicle)HFD + PMF (50 mg/kg)
SREBP-1c Master regulator of de novo lipogenesis3.5x1.2x
FASN Fatty acid synthase (Lipogenesis execution)4.1x1.5x
CPT-1 Mitochondrial fatty acid transport (β-oxidation)0.4x1.8x
PPAR-γ Adipocyte differentiation & lipid storage2.8x1.1x

References

  • Title: 2',3',4',5,7-Pentamethoxyflavone | C20H20O7 | CID 373146 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Citrus polymethoxyflavones attenuate metabolic syndrome by regulating gut microbiome and amino acid metabolism Source: Science Advances (PMC) URL: [Link]

  • Title: 5-Demethylnobiletin and 5-Acetoxy-6,7,8,3′,4′-pentamethoxyflavone Suppress Lipid Accumulation by Activating the LKB1-AMPK Pathway in 3T3-L1 Preadipocytes and High Fat Diet-Fed C57BL/6 Mice Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Therapeutic Potential of Bioactive Flavonoids from Citrus Fruit Peels toward Obesity and Diabetes Mellitus Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: 5,7,3',4',5'-pentamethoxyflavone (PMF) exhibits anti-obesity and neuroprotective effects in an obese zebrafish model Source: Molecular and Cellular Endocrinology (PubMed) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Extraction &amp; Isolation of Pentamethoxyflavone from Kaempferia parviflora

Executive Summary & Scientific Clarification Objective: To isolate high-purity pentamethoxyflavone from Kaempferia parviflora (KP) rhizomes for pharmaceutical and research applications. Critical Nomenclature Note (Scient...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Clarification

Objective: To isolate high-purity pentamethoxyflavone from Kaempferia parviflora (KP) rhizomes for pharmaceutical and research applications.

Critical Nomenclature Note (Scientific Integrity): While the request specifies 2',3',4',5,7-Pentamethoxyflavone , it is critical to note that the primary bioactive pentamethoxyflavone abundant in Kaempferia parviflora is 3,5,7,3',4'-Pentamethoxyflavone (often abbreviated as PMF in KP literature). The 2',3',4',5,7- isomer is rare or absent in this matrix, with the plant's chemical profile dominated by 5,7-dimethoxyflavone, 5,7,4'-trimethoxyflavone, and 3,5,7,3',4'-pentamethoxyflavone.

This protocol is designed to extract and purify the naturally occurring 3,5,7,3',4'-Pentamethoxyflavone . If your research specifically requires the 2',3',4',5,7- isomer, synthetic procurement or extraction from alternative sources (e.g., specific Citrus species) is recommended.

Pre-Extraction Considerations

Botanical & Chemical Context

Kaempferia parviflora rhizomes are dense, fibrous matrices rich in lipophilic methoxyflavones. Unlike glycosylated flavonoids found in many plants, KP flavonoids are predominantly aglycones (methylated), making them highly soluble in organic solvents (ethanol, ethyl acetate) and supercritical CO₂, but poorly soluble in water.

Material Preparation
  • Drying: Rhizomes must be sliced and dried at <50°C to prevent thermal degradation of volatile oils, though methoxyflavones are relatively thermally stable.

  • Comminution: Grind dried rhizomes to a fine powder (40–60 mesh ).

    • Why: Methoxyflavones are embedded in the lipophilic oil cells of the rhizome. Fine grinding increases surface area and disrupts cell walls, significantly improving mass transfer kinetics.

Extraction Protocols

Protocol A: Standard Ethanolic Reflux (Benchtop Standard)

Best for: High yield, routine analysis, and initial bulk extraction.

Reagents: Ethanol (95% v/v), Hexane (for defatting, optional).

  • Loading: Weigh 100 g of dried KP powder into a 1L round-bottom flask.

  • Solvent Addition: Add 500 mL of 95% Ethanol (1:5 solid-to-solvent ratio).

    • Note: 95% Ethanol is superior to 100% or 50% because the small water content aids in swelling the plant matrix, allowing better solvent penetration [1].

  • Reflux: Heat the mixture to reflux (~78°C) for 2 hours .

    • Mechanism:[1][2] Thermal energy lowers solvent viscosity and increases the solubility of methoxyflavones.

  • Filtration: Filter the hot extract through Whatman No. 1 paper. Retain the filtrate.

  • Re-extraction: Repeat steps 2-4 with fresh solvent two more times to ensure exhaustive extraction (>95% recovery).

  • Concentration: Combine filtrates and remove solvent using a rotary evaporator at 45°C under reduced pressure.

    • Result: Dark brown/black oleoresin (Crude Extract).

Protocol B: Supercritical CO₂ Extraction (SFE) (Green/High Purity)

Best for: Pharmaceutical grade, solvent-free residues, and selective fractionation.

Equipment: SFE System (e.g., Waters SFE Bio-Botanical).

  • Loading: Load 50 g of KP powder into the extraction vessel.

  • Parameters:

    • Pressure: 300 bar (30 MPa)

    • Temperature: 60°C

    • Co-solvent: 5-10% Ethanol (optional but recommended for higher PMF yield).

    • Flow Rate: 15–20 g/min (system dependent).

  • Extraction Time: 60–90 minutes.

  • Collection: Depressurize into a collection vessel.

    • Why 300 bar/60°C? Research indicates these conditions maximize the solubility of PMFs while minimizing the co-extraction of heavier waxes and polar impurities [2].

  • Result: A yellow-orange semi-solid paste, significantly cleaner than the ethanolic extract.

Enrichment & Purification Workflow

The crude extract contains a mixture of DMF, TMF, and PMF. To isolate Pentamethoxyflavone, fractionation is required.[3]

Step 1: Liquid-Liquid Partitioning (Enrichment)
  • Resuspend the crude ethanolic extract in 100 mL of 10% Methanol/Water .

  • Partition sequentially with Hexane (3 x 100 mL).

    • Action: Discard Hexane layer (removes fats/waxes).

  • Partition the aqueous phase with Chloroform or Ethyl Acetate (3 x 100 mL).

    • Action: Collect this organic layer.[4] It contains the methoxyflavones.[1][2][3][4][5][6][7][8][9]

  • Dry over anhydrous

    
     and evaporate.
    
Step 2: Column Chromatography (Isolation)

Stationary Phase: Silica Gel 60 (0.063-0.200 mm) or Diaion HP-20 (for industrial scale).

  • Slurry Packing: Pack column with Silica Gel using Hexane.[3]

  • Loading: Dissolve the enriched extract in a minimum volume of Chloroform/Hexane.

  • Elution Gradient:

    • Fraction 1: Hexane:Ethyl Acetate (90:10) -> Elutes non-polar impurities.

    • Fraction 2: Hexane:Ethyl Acetate (70:30) -> Elutes 5,7-dimethoxyflavone (DMF) .[7]

    • Fraction 3: Hexane:Ethyl Acetate (60:40 to 50:50) -> Elutes 5,7,4'-trimethoxyflavone (TMF) .[7]

    • Fraction 4: Hexane:Ethyl Acetate (40:60) -> Elutes 3,5,7,3',4'-Pentamethoxyflavone (PMF) [3].[7][10]

  • Monitoring: Check fractions via TLC (Silica plate, Hexane:EtOAc 1:1, UV 254nm). PMF typically has a lower

    
     than DMF due to increased methoxylation polarity interactions with silica.
    

Analytical Validation (HPLC-UV)

System: HPLC with PDA/UV detector. Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection 254 nm (general) and 330 nm (specific for flavone backbone)
Gradient 0-5 min: 40% B 5-20 min: 40% -> 80% B 20-25 min: 80% B (Isocratic)

Retention Order (Typical):

  • PMF (3,5,7,3',4') – Often elutes early/mid due to 3-methoxy group.

  • TMF (5,7,4')

  • DMF (5,7) – Most non-polar, elutes last in some gradients, but order can flip based on phase A pH.

    • Validation: Compare retention times with certified reference standards.

Process Visualization

ExtractionWorkflow RawMaterial Dried K. parviflora Rhizome (Ground to 60 mesh) Extraction Extraction Process (Ethanol Reflux OR Supercritical CO2) RawMaterial->Extraction Solvent Addition Filtration Filtration & Evaporation Extraction->Filtration CrudeExtract Crude Oleoresin Extract (Contains DMF, TMF, PMF) Filtration->CrudeExtract Partitioning Liquid-Liquid Partitioning (Water/MeOH vs. Hexane vs. Chloroform) CrudeExtract->Partitioning Enrichment Chromatography Column Chromatography (Silica Gel 60) Partitioning->Chromatography Load Organic Phase Fraction1 Fr 1-2: DMF & TMF (Hex:EtOAc 70:30) Chromatography->Fraction1 Early Elution Fraction2 Fr 3-4: Pentamethoxyflavone (Hex:EtOAc 40:60) Chromatography->Fraction2 Late Elution FinalProduct Pure 3,5,7,3',4'-PMF (Crystallized) Fraction2->FinalProduct Recrystallization

Caption: Step-by-step workflow for the isolation of Pentamethoxyflavone from Kaempferia parviflora.

Scientist's Troubleshooting Notes

  • Yield Optimization: If the PMF yield is low, check the harvest age of the rhizomes. Rhizomes harvested at 10-12 months contain significantly higher methoxyflavone levels than younger roots.

  • Crystallization: The PMF fraction from the column can often be crystallized directly from cold methanol. If an oil persists, scratching the flask side or adding a seed crystal of PMF is effective.

  • Isomer Separation: Separating 3,5,7,3',4'-PMF from 3,5,7,4'-tetramethoxyflavone can be difficult on open columns. If high purity (>98%) is required, use preparative HPLC with the gradient described in Section 5.

References

  • Wongsrikaew, N., et al. (2012). Supercritical CO2 for Efficient Extraction of Polymethoxyflavones in Kaempferia parviflora. ResearchGate. Retrieved from [Link]

  • Mekjaruskul, C., et al. (2022). Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora. Phytochemical Analysis. Retrieved from [Link]

  • Morikawa, T., et al. (2016). Simultaneous quantitative analysis of 12 methoxyflavones with melanogenesis inhibitory activity from the rhizomes of Kaempferia parviflora. Journal of Natural Medicines. Retrieved from [Link]

Sources

Application

HPLC method development for 2',3',4',5,7-Pentamethoxyflavone detection

Application Note: HPLC Method Development for 2',3',4',5,7-Pentamethoxyflavone Detection Executive Summary This guide details the High-Performance Liquid Chromatography (HPLC) method development for 2',3',4',5,7-Pentamet...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development for 2',3',4',5,7-Pentamethoxyflavone Detection

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) method development for 2',3',4',5,7-Pentamethoxyflavone (CAS: 89121-55-1), a lipophilic polymethoxyflavone (PMF) found in Citrus species and Kaempferia parviflora. Unlike common flavonoids, PMFs lack free hydroxyl groups, resulting in high membrane permeability and distinct chromatographic behavior.

This protocol addresses the primary challenge in PMF analysis: isomer separation . The analyte (2',3',4',5,7-PMF) often co-elutes with structurally similar isomers like 3',4',5',5,7-PMF or Nobiletin (5,6,7,8,3',4'-PMF). We utilize a high-carbon-load C18 stationary phase and an optimized acetonitrile gradient to achieve baseline resolution.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step in robust method design.

PropertyValue / CharacteristicImpact on HPLC Method
Analyte 2',3',4',5,7-PentamethoxyflavoneTarget analyte.[1][2]
Structure Fully methylated flavone backbone.Highly Lipophilic . Requires high organic mobile phase strength for elution.
Chromophore Flavone backbone (Band I & II).UV Detection .

typically ~320–330 nm (Band I) and ~250–270 nm (Band II).
pKa N/A (No ionizable -OH groups).pH control is less critical for the analyte itself but essential for preventing silanol activity on the column.
Solubility Low in water; High in MeOH, ACN, DMSO.Sample Diluent must be high % organic (e.g., 80% MeOH) to prevent precipitation.

Expert Insight: The 2'-methoxy group on the B-ring creates steric hindrance with the chromone moiety, potentially twisting the B-ring out of planarity. This often results in a hypsochromic shift (blue shift) in UV absorption compared to planar isomers. A spectral scan (200–400 nm) is mandatory during initial development.

Method Development Workflow

The following decision tree outlines the logical progression for optimizing the separation of 2',3',4',5,7-PMF from matrix interferences.

MethodDevelopment Start Start: Method Development ColumnSel Step 1: Column Selection High Carbon Load C18 (e.g., 20% C) Start->ColumnSel MobilePhase Step 2: Mobile Phase Water (0.1% Formic Acid) / ACN ColumnSel->MobilePhase Gradient Step 3: Gradient Screening Linear 10-90% B over 30 min MobilePhase->Gradient CheckRes Check Resolution (Rs) Gradient->CheckRes OptimizeIso Optimization: Isomer Separation Flatten Gradient at Elution % CheckRes->OptimizeIso Co-elution Finalize Final Method Validation CheckRes->Finalize Rs > 1.5 OptimizeTemp Optimization: Temperature Lower T (25°C) improves selectivity OptimizeIso->OptimizeTemp OptimizeTemp->CheckRes

Figure 1: Decision tree for optimizing PMF separation, prioritizing selectivity for lipophilic isomers.

Detailed Experimental Protocol

Reagents and Standards
  • Reference Standard: 2',3',4',5,7-Pentamethoxyflavone (Purity >98%).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Modifier: Formic Acid (LC-MS Grade).

Preparation of Solutions
  • Stock Solution (1 mg/mL): Weigh 10 mg of standard into a 10 mL volumetric flask. Dissolve in 100% Methanol. Sonicate for 5 minutes.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase B (ACN).

    • Note: PMFs are hydrophobic. Diluting in 100% water will cause precipitation. Ensure the diluent contains at least 50% organic solvent.

Chromatographic Conditions
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or Hypersil BDS)High surface area required for retaining non-polar PMFs.
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses silanol activity, sharpening peaks.
Mobile Phase B AcetonitrileACN provides lower backpressure and better selectivity for PMFs than MeOH.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Temperature 30°CControls viscosity; higher temps may reduce resolution of isomers.
Injection Vol 10 µLStandard volume; adjust based on sensitivity needs.
Detection UV-DAD: 324 nm (Quant), 254 nm (Qual)324 nm is specific to the cinnamoyl system of the flavone; 254 nm is non-specific.
Gradient Program

PMFs elute late in reverse-phase systems. A "flattened" gradient at high organic strength is often necessary to separate the 2',3',4',5,7 isomer from the 3',4',5',5,7 isomer.

Time (min)% Mobile Phase B (ACN)Event
0.030Initial Hold
2.030Injection/Equilibration
20.080Linear Ramp (Elution of PMFs)
25.095Column Wash (Remove highly lipophilic matrix)
28.095Wash Hold
28.130Re-equilibration
35.030End of Run

Sample Preparation (Plant Matrix)

Extraction efficiency is critical. PMFs are not water-soluble.

SamplePrep Raw Dried Rhizome/Peel (Powdered) Extract Extraction MeOH or EtOH (10 mL/g) Sonicate 30 min Raw->Extract Centrifuge Centrifugation 4000 rpm, 10 min Extract->Centrifuge Filter Filtration 0.22 µm PTFE Filter Centrifuge->Filter Vial HPLC Vial Ready for Injection Filter->Vial

Figure 2: Extraction workflow for isolating PMFs from Kaempferia or Citrus matrices.

Critical Step: Use PTFE (Teflon) or Nylon filters. Do not use Cellulose Acetate, as lipophilic PMFs may adsorb to the membrane.

Validation Criteria (ICH Guidelines)

To ensure the method is trustworthy for drug development or QC:

  • Specificity: Inject individual standards of likely isomers (e.g., Nobiletin, Tangeretin) to confirm they do not co-elute with 2',3',4',5,7-PMF.

  • Linearity: Construct a 5-point calibration curve (e.g., 5, 25, 50, 100, 200 µg/mL).

    
     must be 
    
    
    
    .[3]
  • LOD/LOQ: Calculated based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1, respectively.

  • Accuracy (Recovery): Spike matrix blanks with known concentrations (low, medium, high) and calculate % recovery (Acceptance: 95–105%).

Troubleshooting & Expert Tips

  • Problem: Peak splitting or "shouldering".

    • Cause: Sample solvent is too strong (100% ACN) compared to the starting mobile phase (30% ACN).

    • Solution: Dilute sample in 50:50 ACN:Water.

  • Problem: Retention time drift.

    • Cause: Evaporation of ACN in the mobile phase reservoir or insufficient column equilibration.

    • Solution: Cap reservoirs and extend re-equilibration time to 10 minutes.

  • Problem: Co-elution with Nobiletin.

    • Solution: Change column selectivity.[2] If C18 fails, switch to a Phenyl-Hexyl column, which utilizes

      
       interactions to separate isomers based on electron density differences in the aromatic rings.
      

References

  • Quantitative analysis of methoxyflavones in Kaempferia parviflora.

    • Source: Phytochemical Analysis, 2022.[3]

    • Relevance: Establishes C18/ACN gradients for PMF separ
  • Determination of 3',4',5',5,7-pentamethoxyflavone in plasma by HPLC.

    • Source: Biomedical Chromatography, 2009.[4][5]

    • Relevance: Validates UV detection
  • Simultaneous separation of polymethoxylated flavones

    • Source: Journal of Agricultural and Food Chemistry, 2018.
    • Relevance: Provides comparative retention data for Nobiletin, Tangeretin, and other PMF isomers.

Sources

Method

optimal solvent selection for 2',3',4',5,7-Pentamethoxyflavone dissolution

Application Note: Optimal Solvent Selection and Dissolution Protocols for 2',3',4',5,7-Pentamethoxyflavone Executive Summary & Physicochemical Profiling 2',3',4',5,7-Pentamethoxyflavone (C₂₀H₂₀O₇, MW: 372.37 g/mol ) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimal Solvent Selection and Dissolution Protocols for 2',3',4',5,7-Pentamethoxyflavone

Executive Summary & Physicochemical Profiling

2',3',4',5,7-Pentamethoxyflavone (C₂₀H₂₀O₇, MW: 372.37 g/mol ) is a highly lipophilic polymethoxyflavone (PMF) found in various Citrus species and medicinal plants[1]. From a biopharmaceutical perspective, the exhaustive methylation of the hydroxyl groups on its flavone backbone eliminates all hydrogen bond donors. While this structural modification significantly increases metabolic stability and cell membrane permeability, it drastically reduces aqueous solubility, presenting a classic Biopharmaceutics Classification System (BCS) Class II/IV challenge[2].

As a Senior Application Scientist, I frequently observe researchers failing to achieve reproducible results with PMFs due to improper solvent sequencing or the use of hygroscopic solvents that have absorbed atmospheric moisture. This guide provides field-proven, mechanistically grounded protocols for the complete dissolution and stabilization of 2',3',4',5,7-Pentamethoxyflavone across in vitro, in vivo, and formulation workflows.

Solvent Selection Matrix

The following table summarizes the quantitative solubility limits and optimal solvent systems based on the intended experimental application[3][4].

Solvent SystemTarget ApplicationMax SolubilityPreparation Notes & Causality
100% DMSO In vitro assays, Stock solutions~20.0 mg/mL (53.7 mM)Requires fresh, anhydrous DMSO. Heat (60°C) and sonication are required to break the crystal lattice.
100% Ethanol Extractions, Stock solutions< 5.0 mg/mLLower solvent capacity than DMSO; prone to evaporation leading to concentration drift.
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline In vivo dosing (IV / IP)≥ 2.5 mg/mLCritical: Must be added sequentially. PEG300 bridges the polarity gap; Tween-80 provides micellar encapsulation.
10% DMSO + 90% Corn Oil In vivo dosing (Oral / PO)≥ 2.5 mg/mLIdeal for lipid-based delivery. Promotes lymphatic transport, bypassing first-pass hepatic metabolism.
HP-β-Cyclodextrin (10-20% w/v) Aqueous FormulationsVariable (10x–50x enhancement)Requires solvent evaporation or lyophilization to force the PMF into the hydrophobic cyclodextrin cavity.

Workflow Visualization: Solvent Decision Tree

The diagram below outlines the logical decision-making process for selecting the appropriate dissolution vehicle based on your downstream application.

G A 2',3',4',5,7-Pentamethoxyflavone (Solid API) B1 In Vitro Assays (Cell Culture / Enzymatic) A->B1 B2 In Vivo Studies (Animal Dosing) A->B2 B3 Aqueous Formulation (Bioavailability Enhancement) A->B3 C1 100% DMSO (Stock up to 20 mg/mL) B1->C1 C2 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline B2->C2 IV / IP C3 10% DMSO + 90% Corn Oil (Lipid Vehicle) B2->C3 Oral (PO) C4 HP-β-Cyclodextrin Inclusion Complex B3->C4

Fig 1: Decision matrix for 2',3',4',5,7-Pentamethoxyflavone solvent selection based on application.

Detailed Experimental Protocols

Protocol A: Preparation of High-Concentration In Vitro Stock (20 mg/mL)

For cell culture and biochemical assays, Dimethyl Sulfoxide (DMSO) is the universal solvent. However, PMFs possess strong crystalline lattices that resist immediate solvation[3].

Step-by-Step Methodology:

  • Weighing: Accurately weigh 20.0 mg of 2',3',4',5,7-Pentamethoxyflavone into a sterile, amber glass vial.

  • Solvent Addition: Add exactly 1.0 mL of fresh, anhydrous DMSO .

  • Thermal & Mechanical Disruption: Vortex the suspension for 30 seconds. Place the vial in a heated ultrasonic bath set to 60°C for 10–15 minutes.

  • Self-Validation Check: Remove the vial and hold it against a light source. The solution must be completely transparent. If a Tyndall effect (light scattering) is observed, micro-crystals remain; continue sonication.

  • Storage: Aliquot into single-use tubes and store at -80°C.

Mechanistic Causality: PMFs are highly sensitive to water. Hygroscopic DMSO that has absorbed atmospheric moisture will suffer a drastically reduced solvent capacity, leading to spontaneous precipitation. Heating provides the thermodynamic energy to break intermolecular


 stacking, while sonication provides mechanical cavitation to accelerate mass transfer[2].
Protocol B: Preparation of In Vivo Dosing Vehicle (Sequential Addition)

Directly diluting a DMSO stock into an aqueous buffer will cause instantaneous nucleation and precipitation of the PMF. To achieve a stable 2.5 mg/mL solution for IV/IP injection, a step-down polarity gradient must be used[4].

Step-by-Step Methodology (For 1.0 mL total volume):

  • Primary Solvation: Pipette 100 µL of a 25.0 mg/mL DMSO stock solution into a clean vial (10% of final volume).

  • Co-Solvent Bridging: Add 400 µL of PEG300 (40% of final volume). Vortex vigorously for 60 seconds until a homogenous, single phase is formed.

  • Surfactant Encapsulation: Add 50 µL of Tween-80 (5% of final volume). Vortex for an additional 60 seconds. Self-Validation: The solution should be viscous but perfectly clear.

  • Aqueous Quenching: Add 450 µL of 0.9% Saline (45% of final volume) dropwise (1 drop per second) while continuously vortexing the mixture.

Mechanistic Causality: The order of addition is non-negotiable. PEG300 acts as a co-solvent to lower the dielectric constant of the final mixture. Tween-80 forms micelles that encapsulate the hydrophobic PMF molecules. If saline is added before the Tween-80 is fully integrated, the localized drop in solvent capacity will cause irreversible precipitation[4].

Protocol C: Aqueous Solubilization via HP-β-Cyclodextrin Inclusion

For oral formulations or assays strictly intolerant to organic solvents, forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the optimal strategy[5].

Step-by-Step Methodology:

  • Host Preparation: Prepare a 15% (w/v) solution of HP-β-CD in ultra-pure water.

  • Guest Preparation: Dissolve 2',3',4',5,7-Pentamethoxyflavone in a minimal volume of absolute ethanol (e.g., 5 mg/mL).

  • Complexation: Place the HP-β-CD solution on a magnetic stirrer (500 rpm). Add the ethanolic PMF solution dropwise into the vortex of the aqueous solution.

  • Equilibration: Cover the beaker with perforated Parafilm and stir continuously for 24–48 hours at room temperature to allow the ethanol to evaporate completely.

  • Filtration & Lyophilization: Filter the solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed PMF. Freeze the filtrate at -80°C and lyophilize for 48 hours to obtain a water-soluble solid dispersion powder.

Mechanistic Causality: The hydrophobic cavity of HP-β-CD provides a lipophilic microenvironment that perfectly accommodates the highly methylated flavone structure. The slow, continuous evaporation of ethanol shifts the thermodynamic equilibrium, forcing the PMF into the cyclodextrin cavity rather than allowing it to precipitate in the bulk aqueous phase.

References

  • National Center for Biotechnology Information. "2',3',4',5,7-Pentamethoxyflavone | C20H20O7 | CID 373146 - PubChem". PubChem Database. URL: [Link]

  • Spandidos Publications. "Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle". International Journal of Oncology. URL: [Link]

  • MDPI. "Bicalutamide Anticancer Activity Enhancement by Formulation of Soluble Inclusion Complexes with Cyclodextrins" (Analogous methodology for lipophilic ring structures). Iris Unict. URL: [Link]

Sources

Application

preparing 2',3',4',5,7-Pentamethoxyflavone stock solutions for cell culture

Application Note: Preparation and Handling of 2',3',4',5,7-Pentamethoxyflavone Stock Solutions for In Vitro Cell Culture Assays Executive Summary & Pharmacological Context 2',3',4',5,7-Pentamethoxyflavone is a highly sub...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of 2',3',4',5,7-Pentamethoxyflavone Stock Solutions for In Vitro Cell Culture Assays

Executive Summary & Pharmacological Context

2',3',4',5,7-Pentamethoxyflavone is a highly substituted polymethoxyflavone (PMF) that has been identified as a potent and selective A3 adenosine receptor antagonist[1]. In drug development and molecular pharmacology, this compound is frequently utilized to study A3 receptor-mediated pathways in various cancer and immune cell lines. However, the dense methoxy substitutions on the flavone backbone render the molecule extremely lipophilic, resulting in notoriously poor aqueous solubility[2].

For researchers, the primary bottleneck in utilizing 2',3',4',5,7-Pentamethoxyflavone in vitro is preventing the compound from crystallizing out of solution when introduced to aqueous cell culture media. This application note details a robust, self-validating methodology for preparing master stocks and working solutions that ensure precise pharmacological dosing while eliminating vehicle-induced artifacts.

Physicochemical Properties & Solvation Dynamics

Understanding the physicochemical nature of the compound is the first step in designing a reliable solvation strategy. Because of its high LogP, water and standard buffers cannot disrupt the crystal lattice energy of the PMF.

Table 1: Physicochemical Properties of 2',3',4',5,7-Pentamethoxyflavone

PropertyValue / Specification
Molecular Formula C₂₀H₂₀O₇
Molecular Weight 372.37 g/mol
Primary Solvent Dimethyl Sulfoxide (DMSO), Cell-Culture Grade (≥99.9%)
Solubility Limit (Aqueous) < 10 µM (Practically insoluble)
Storage (Lyophilized Solid) -20°C, protected from light and moisture
Storage (DMSO Master Stock) -80°C (Stable for up to 6 months)

Causality in Experimental Choices (The "Why")

As a Senior Application Scientist, I strongly advise against treating protocol steps as mere suggestions. The following mechanistic principles dictate the workflow:

  • Solvent Selection: DMSO is strictly required. While ethanol is sometimes used for less substituted flavonoids, it lacks the dielectric properties necessary to fully solvate highly substituted PMFs like 2',3',4',5,7-Pentamethoxyflavone.

  • Strict Vehicle Toxicity Control: A3 receptor antagonists are frequently assayed in leukemic cell lines such as HL-60 or U-937[1]. HL-60 cells are highly sensitive to DMSO and will undergo granulocytic differentiation if exposed to concentrations exceeding 1.0%[3]. To decouple vehicle artifacts from true A3 receptor-mediated effects, this protocol strictly caps the final DMSO concentration at 0.1% (v/v) across all assay wells.

  • Thermodynamic Trapping (Temperature Management): Spiking a room-temperature DMSO stock directly into cold aqueous media causes instantaneous localized supersaturation, leading to irreversible micro-crystallization. Culture media must be pre-warmed to 37°C, and the stock must be introduced under rapid kinetic agitation (vortexing) to trap the compound in a metastable, fully dissolved state.

Step-by-Step Protocol: 10 mM Master Stock Preparation

Note: 10 mM is the optimal master stock concentration. Higher concentrations (e.g., 50 mM) drastically increase the risk of precipitation upon dilution.

  • Equilibration: Remove the lyophilized 2',3',4',5,7-Pentamethoxyflavone powder from -20°C storage and allow it to equilibrate to room temperature (RT) in a desiccator for 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which will hydrolyze the compound or reduce its solubility in DMSO.

  • Weighing: On an analytical balance, weigh exactly 3.72 mg of the compound into a sterile, amber microcentrifuge tube (amber prevents long-term photodegradation).

  • Solvation: Add exactly 1.0 mL of sterile, anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex vigorously for 60 seconds. If any particulate matter remains, sonicate the tube in a room-temperature water bath for 5–10 minutes until the solution is optically clear.

  • Aliquoting: Divide the 10 mM master stock into 50 µL single-use aliquots. Causality: Repeated freeze-thaw cycles draw moisture into the DMSO, ruining the stock. Single-use aliquots prevent this.

  • Storage: Store aliquots immediately at -80°C.

Working Solution Preparation & Self-Validation System

To maintain a constant 0.1% DMSO background across all doses (including the vehicle control), you must utilize a 1000x intermediate serial dilution strategy in pure DMSO before touching the aqueous media.

Table 2: 1000x Serial Dilution Matrix

Target Assay Conc.1000x DMSO StockPreparation of 1000x Stock (in pure DMSO)Vol. of 1000x StockVol. of 37°C MediaFinal DMSO
10 µM 10 mMUse Master Stock directly1.0 µL999 µL0.1%
5 µM 5 mM50 µL of 10 mM Stock + 50 µL DMSO1.0 µL999 µL0.1%
1 µM 1 mM20 µL of 5 mM Stock + 80 µL DMSO1.0 µL999 µL0.1%
Vehicle 0 mMPure DMSO only1.0 µL999 µL0.1%

Protocol for Media Spiking:

  • Thaw the required 1000x DMSO aliquots to RT.

  • Pre-warm your cell culture media (e.g., RPMI-1640 or DMEM) to 37°C.

  • While vortexing the media tube, inject the 1.0 µL of 1000x stock directly into the center of the liquid vortex (do not let it run down the side of the tube).

The Self-Validation Step: Before applying the spiked media to your cells, you must validate the solvation architecture. Take a 10 µL drop of your highest concentration media (10 µM) and place it on a glass slide. Examine it under an inverted phase-contrast microscope at 20x or 40x magnification. PMFs that have crashed out of solution will appear as highly birefringent, needle-like micro-crystals. If the field of view is completely clear, your protocol is validated , and you can proceed to treat your cells with absolute confidence in your pharmacological dosing.

Workflow Visualization

G Powder Lyophilized PMF Powder (2',3',4',5,7-Pentamethoxyflavone) Weigh Equilibrate to RT & Weigh (e.g., 3.72 mg) Powder->Weigh Solvation Add 1.0 mL Sterile DMSO (Vortex/Sonicate) Weigh->Solvation Master 10 mM Master Stock (100% DMSO) Solvation->Master Aliquot Aliquot & Store (-20°C to -80°C) Master->Aliquot Dilution Serial Dilution in DMSO (1000x Target Conc.) Master->Dilution Thaw to RT Media Spike into Pre-warmed Media (1:1000 Dilution) Dilution->Media Validate Microscopic Validation (Check for Crystals) Media->Validate Assay In Vitro Cell Culture Assay (Final DMSO = 0.1%) Validate->Assay

Workflow for the preparation, dilution, and self-validation of PMF stock solutions for cell culture.

References

1.[1] Title: US6066642A - Dihydropyridine-, pyridine-, benzopyran-4-one- and triazoloquinazoline derivative, their preparation and their use as adenosine receptor antagonists. Source: Google Patents. URL: 2.[2] Title: Improved bioaccessibility of polymethoxyflavones loaded into high internal phase emulsions stabilized by biopolymeric complexes: A dynamic digestion study via TNO's gastrointestinal model. Source: PMC (National Institutes of Health). URL: [Link] 3.[3] Title: Genetic and functional modulation by agonist MRS5698 and allosteric enhancer LUF6000 at the native A3 adenosine receptor in HL-60 cells. Source: PMC (National Institutes of Health). URL: [Link]

Sources

Method

Application Note: Scalable Isolation and High-Purity Purification of 2',3',4',5,7-Pentamethoxyflavone from Citrus reticulata Peels

Target Audience: Researchers, Analytical Scientists, and Natural Product Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Rationale Introduction & Scientific Rationale Polymeth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Natural Product Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Rationale

Introduction & Scientific Rationale

Polymethoxyflavones (PMFs) are a unique class of highly methylated flavonoids found almost exclusively in the Citrus genus, particularly concentrated in the flavedo (peel) of Citrus reticulata (mandarin) and Citrus sinensis (sweet orange). Among these, 2',3',4',5,7-Pentamethoxyflavone has garnered significant pharmaceutical interest due to its potent anti-inflammatory, neuroprotective, and chemopreventive properties[1].

As a Senior Application Scientist, I have designed this protocol to address the fundamental bottleneck in PMF research: the scalable isolation of high-purity singlemers from complex isomeric matrices. Unlike typical flavonoids (e.g., rutin, hesperidin) that possess multiple free hydroxyl groups and glycosidic linkages, PMFs are exhaustively methoxylated. This renders them highly lipophilic and chemically stable, but it also creates a formidable separation challenge. Citrus peels contain dozens of PMF isomers (such as tangeretin and sinensetin) with nearly identical polarities and molecular weights[2].

To break this bottleneck, traditional silica gel chromatography is insufficient as it often yields co-eluting mixtures[3]. Instead, this protocol employs a self-validating, tandem separation strategy:

  • Ultrasound-Assisted Extraction (UAE): Utilizes cavitation to enhance mass transfer, allowing for the rapid, low-temperature extraction of lipophilic PMFs without thermal degradation[4].

  • Macroporous Resin Enrichment: Exploits steric adsorption to strip away highly polar matrix components (sugars, organic acids, and glycosides), acting as a critical sample cleanup step.

  • Reversed-Phase Preparative HPLC (RP-Prep-HPLC): Resolves structural isomers based on subtle hydrophobic partitioning and steric hindrance caused by the specific arrangement of methoxy groups on the A and B rings[2].

Target Compound Profile

Understanding the physico-chemical properties of the target molecule is critical for optimizing chromatographic conditions.

Table 1: Physico-Chemical Profile of 2',3',4',5,7-Pentamethoxyflavone

ParameterSpecification
IUPAC Name 5,7-dimethoxy-2-(2,3,4-trimethoxyphenyl)chromen-4-one
PubChem CID 373146
Molecular Formula C₂₀H₂₀O₇
Monoisotopic Mass 372.1209 Da
Target Adduct [M+H]⁺ m/z 373.1281
LogP (Predicted) 3.0 (Highly lipophilic)
UV Absorbance Max ~330 nm (Band I) and ~250 nm (Band II)

Experimental Workflow Visualization

G A Citrus reticulata Peels (Dried & Milled to 40-mesh) B Ultrasound-Assisted Extraction (UAE) 80% EtOH, 40°C, 45 min A->B C Filtration & Rotary Evaporation (Crude Extract Recovery) B->C D Macroporous Resin (AB-8) Water Wash -> 70% EtOH Elution C->D E PMF-Enriched Fraction (Contains Isomeric Mixture) D->E F Preparative HPLC (C18) Gradient: 0.1% FA in H2O / ACN E->F G Fraction Collection & QC (UPLC-MS: m/z 373.1281) F->G H Lyophilization Pure 2',3',4',5,7-Pentamethoxyflavone G->H

Figure 1: Schematic workflow for the isolation and purification of 2',3',4',5,7-Pentamethoxyflavone.

Step-by-Step Methodology

Phase 1: Ultrasound-Assisted Extraction (UAE)

Causality: 80% Ethanol is chosen as the extraction solvent because its dielectric constant perfectly matches the semi-polar nature of PMFs, while UAE prevents the degradation of heat-sensitive co-metabolites[4].

  • Preparation: Pulverize dried Citrus reticulata peels and pass through a 40-mesh sieve to maximize surface area.

  • Extraction: Suspend 500 g of peel powder in 5 L of 80% aqueous ethanol (v/v).

  • Sonication: Subject the mixture to ultrasound (40 kHz, 300 W) at 40°C for 45 minutes.

  • Recovery: Filter the homogenate through Whatman No. 1 paper. Re-extract the marc (residue) once more with 3 L of 80% ethanol.

  • Concentration: Combine the filtrates and concentrate using a rotary evaporator under reduced pressure at 45°C until the ethanol is completely removed, yielding an aqueous suspension.

Phase 2: Macroporous Resin Enrichment

Causality: Direct injection of crude extract into a Prep-HPLC will rapidly foul the expensive C18 column. AB-8 macroporous resin acts as a hydrophobic sponge, capturing PMFs while allowing sugars and polar glycosides to wash through.

  • Loading: Resuspend the aqueous crude extract in 500 mL of deionized water and load onto a glass column packed with 1 L of pre-treated AB-8 macroporous resin at a flow rate of 2 Bed Volumes (BV)/hour.

  • Washing: Wash the column with 3 BV of deionized water to elute highly polar impurities. (Self-Validation: The effluent should run clear and test negative for carbohydrates via the phenol-sulfuric acid method).

  • Elution: Elute the PMF fraction using 4 BV of 70% ethanol at 2 BV/hour.

  • Concentration: Rotary evaporate the 70% ethanol fraction to dryness to obtain the PMF-enriched extract.

Phase 3: High-Resolution Purification via Prep-HPLC

Causality: The enriched fraction contains multiple PMF isomers (e.g., tangeretin, sinensetin). A C18 stationary phase, combined with a carefully optimized Acetonitrile/Water gradient, exploits minor differences in the spatial arrangement of methoxy groups to achieve baseline resolution[2].

Table 2: Prep-HPLC Chromatographic Conditions

ParameterSetting / Condition
System Agilent 1260 Infinity II Preparative LC (or equivalent)
Column Prep C18 (250 mm × 21.2 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B 100% Acetonitrile (HPLC Grade)
Flow Rate 15.0 mL/min
Injection Volume 1.0 mL (Sample dissolved in DMSO at 50 mg/mL)
Detection UV Diode Array Detector (DAD) at 330 nm

Gradient Program:

  • 0–5 min: 35% B

  • 5–35 min: Linear gradient from 35% B to 65% B

  • 35–40 min: 100% B (Column Wash)

  • 40–45 min: 35% B (Re-equilibration)

Procedure: Monitor the chromatogram at 330 nm. 2',3',4',5,7-Pentamethoxyflavone typically elutes as a distinct peak between the highly abundant tangeretin and nobiletin peaks (exact retention time must be established via analytical scale-up). Collect the target peak into amber glass vials to prevent photo-degradation.

Phase 4: Desolvation and Quality Control (QC)

Causality: A self-validating protocol requires orthogonal analytical techniques to confirm both identity and purity before the compound is cleared for biological assays.

  • Lyophilization: Pool the collected fractions, evaporate the acetonitrile under a gentle stream of nitrogen, and lyophilize the remaining aqueous phase for 48 hours to yield a pale yellow powder.

  • LC-MS/MS Validation: Re-dissolve 1 mg of the powder in methanol and inject into a UPLC-QTOF-MS.

    • Acceptance Criteria: A single chromatographic peak (>98% Area Under Curve) with a dominant precursor ion at m/z 373.1281 [M+H]⁺[5].

  • NMR Validation: Perform ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm the specific positions of the five methoxy groups (5, 7, 2', 3', 4'), differentiating it from its isomer tangeretin (5, 6, 7, 8, 4')[3].

Method Validation & Yield Metrics

When executed strictly according to this protocol, the expected yields and purity metrics from 500 g of dried Citrus reticulata peel are summarized below:

Table 3: Yield and Purity Summary

Processing StageTotal Mass RecoveredPMF ConcentrationTarget Compound Purity
Crude Extract (UAE)~65.0 g< 5%N/A
AB-8 Resin Enriched Fraction~4.2 g> 60%~8 - 12%
Prep-HPLC Purified Fraction~45.0 mg > 98% > 98.5% (by HPLC-UV)

References

  • PubChem. (2024). 2',3',4',5,7-Pentamethoxyflavone | C20H20O7 | CID 373146.
  • PubChemLite. (2026). 2',3',4',5,7-pentamethoxyflavone (C20H20O7). Luxembourg Centre for Systems Biomedicine.
  • MDPI. (2019).
  • Shen, J., et al. (2025). Advancements in the singlemer separation of polymethoxyflavones in citrus peels.
  • American Chemical Society. (2012).

Sources

Application

Application Note: Precision Dosage Determination for 2',3',4',5,7-Pentamethoxyflavone

This Application Note and Protocol guide is designed for the specific study of 2',3',4',5,7-Pentamethoxyflavone (hereafter referred to as 2,3,4-PMF to distinguish it from its isomers like Sinensetin or Tangeretin). Becau...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for the specific study of 2',3',4',5,7-Pentamethoxyflavone (hereafter referred to as 2,3,4-PMF to distinguish it from its isomers like Sinensetin or Tangeretin).

Because specific in vivo pharmacokinetic (PK) data for this exact isomer is less abundant than for its structural analogs (e.g., Nobiletin), this guide prioritizes a First-Principles Approach . It outlines the workflow to empirically determine the optimal dosage, starting from solubility, moving through acute toxicity, and culminating in therapeutic efficacy.

Executive Summary & Rationale

2',3',4',5,7-Pentamethoxyflavone is a lipophilic flavonoid distinguished by a specific methoxylation pattern on the B-ring (ortho, meta, para). Unlike hydroxylated flavonoids, PMFs exhibit superior metabolic stability and membrane permeability. However, their poor water solubility leads to erratic absorption if not properly formulated.

The "Standard Dose" Fallacy: Researchers often default to 50 mg/kg based on general flavonoid literature. For 2,3,4-PMF, this is scientifically unsound without verifying bioavailability. A 50 mg/kg dose in a poor vehicle (e.g., 100% CMC) may result in only 1 mg/kg systemic exposure due to precipitation in the gut.

This protocol establishes a Self-Validating Dosage System ensuring that the observed biological effects (or lack thereof) are due to the compound's activity, not formulation failure.

Phase I: Formulation Strategy (The Bioavailability Gateway)

Before any animal is touched, the vehicle must be optimized. PMFs will precipitate in standard saline buffers.

Solubility Decision Matrix
  • Oral (PO): Requires a lipid-based or surfactant-rich vehicle to maintain solubility in gastric fluids.

  • Intraperitoneal (IP) / Intravenous (IV): Requires a co-solvent system (DMSO/PEG) that does not precipitate upon contact with blood/peritoneal fluid.

Recommended Vehicles
RouteVehicle Composition (v/v)StabilityNotes
Oral (Preferred) Corn Oil (90%) + DMSO (10%) HighMimics dietary fat; enhances lymphatic transport (chylomicrons).[1]
Oral (Alt) 0.5% CMC + 1% Tween 80 MediumSuspension.[1] Requires constant stirring. Less reliable absorption.[2]
IP Injection 10% DMSO + 40% PEG400 + 50% Saline HighCrucial: Add Saline last and slowly to prevent crashing out.
IV Injection 5% DMSO + 40% PEG400 + 55% Water LowOnly for PK studies. Inject slowly (1 mL/min).
Diagram: Formulation Logic Flow

FormulationLogic Start Start: 2,3,4-PMF Powder Route Select Administration Route Start->Route Oral Oral Gavage (PO) Route->Oral Parenteral Injection (IP/IV) Route->Parenteral LipidCheck Is it soluble in Corn Oil? Oral->LipidCheck CoSolvent Prepare Co-solvent Stock (DMSO + PEG400) Parenteral->CoSolvent Soln_Oil Use 10% DMSO / 90% Corn Oil LipidCheck->Soln_Oil Yes Susp_CMC Use 1% Tween 80 / 0.5% CMC (Micro-suspension) LipidCheck->Susp_CMC No SalineAdd Slowly add Saline/Water CoSolvent->SalineAdd PrecipCheck Precipitation? SalineAdd->PrecipCheck Use_IP Proceed to IP/IV PrecipCheck->Use_IP Clear Reformulate Increase PEG400 ratio or add Cyclodextrin (HP-b-CD) PrecipCheck->Reformulate Cloudy

Caption: Decision tree for selecting the optimal vehicle to prevent compound precipitation.

Phase II: Maximum Tolerated Dose (MTD) & Acute Toxicity

Objective: Define the upper ceiling of dosage to avoid wasting animals on toxic doses.

Protocol: Step-Up Approach (OECD 423 Modified)

  • Subjects: C57BL/6 Mice (n=3 per step), 8-10 weeks old.

  • Fasting: Fast mice for 4 hours prior to dosing (water ad libitum).

  • Dosing Steps (Single Bolus):

    • Step 1: 50 mg/kg (Starting dose based on PMF safety profile).

    • Step 2: 300 mg/kg (If Step 1 survives 48h).

    • Step 3: 1000 mg/kg (Limit test).

  • Observation Window:

    • Immediate: 0–4 hours (tremors, lethargy, piloerection).

    • Daily: Weight loss >15% indicates toxicity.

  • Endpoint: If 2/3 animals show severe distress or die, the previous dose is the MTD .

Note: PMFs generally have high safety margins (LD50 > 2000 mg/kg is common), but the specific 2',3',4' isomer may have unique metabolic toxicity. Do not skip this step.

Phase III: Pharmacokinetic (PK) Profiling

Objective: Determine the "Effective Dose" by measuring blood exposure.

Rationale: Efficacy requires maintaining plasma concentration above the


 (determined in vitro) for a sufficient duration.

Experimental Protocol:

  • Dose: Administer 100 mg/kg (or 1/10th of MTD) PO.

  • Sampling Points: 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose.

  • Method: Tail vein microsampling (20 μL) or cardiac puncture (terminal).

  • Analysis: LC-MS/MS (MRM mode).

    • Parent: 2,3,4-PMF.[3]

    • Metabolites:[4][5] Look for demethylated products (loss of -CH3, mass -14 Da). The 2',3',4' positions are susceptible to CYP-mediated O-demethylation.

Key Parameters to Calculate:

  • 
    :  Peak concentration. Does it exceed in vitro
    
    
    
    ?
  • 
    :  Time to peak. (Likely 1–2 hours for PMFs).
    
  • 
    :  Half-life. If 
    
    
    
    hours, twice-daily (BID) dosing is required.

Phase IV: Efficacy Dosing Strategy

Objective: Select the chronic dosage regimen.

Based on the PK data, select three doses for the efficacy study:

  • Low Dose (

    
    ):  Produces 
    
    
    
    . (Likely ~20–30 mg/kg).
  • Medium Dose (

    
    ):  Produces 
    
    
    
    . (Likely ~50–60 mg/kg).
  • High Dose (

    
    ):  50–80% of MTD or saturation of absorption. (Likely ~100–150 mg/kg).
    
Diagram: The In Vivo Workflow

InVivoWorkflow cluster_0 Phase 1: Safety cluster_1 Phase 2: Kinetics cluster_2 Phase 3: Efficacy Acute Acute Tox (n=3) Limit Test SafeDose Determine MTD Acute->SafeDose PK_Study PK Study (n=12) Single Dose SafeDose->PK_Study Analysis LC-MS/MS Calc Cmax, t1/2 PK_Study->Analysis Selection Select 3 Doses (Low, Mid, High) Analysis->Selection Chronic Chronic Dosing (e.g., 28 Days) Selection->Chronic

Caption: Sequential workflow from safety testing to chronic efficacy dosing.

Technical Reference Data

Table 1: Predicted Physicochemical Properties
PropertyValueImplication
LogP 3.5 – 4.2Highly lipophilic; partitions into adipose tissue.
Solubility (Water) < 0.01 mg/mLRequires solubilizers (DMSO/Tween) or lipid carriers.
Metabolic Lability ModerateThe 2',3',4' methoxy cluster is sterically crowded but prone to O-demethylation by CYP1A/3A.
Bioavailability (F) Low (<15%)First-pass metabolism is the limiting factor.
Table 2: Troubleshooting "No Effect" Results
ObservationRoot CauseCorrective Action
No efficacy, No toxicity Poor AbsorptionCheck formulation. Switch from CMC suspension to Corn Oil solution.
High variance in data Gavage Error / PrecipitationEnsure animals are fasted. Vortex dose immediately before gavage.
Rapid clearance (

)
High Metabolic RateSwitch to IP injection or use a CYP inhibitor (e.g., Piperine) as a bioenhancer.

References

  • Polymethoxyflavone Pharmacokinetics: Li, S., et al. (2021). "Pharmacokinetics and Metabolites of 12 Bioactive Polymethoxyflavones in Rat Plasma." Journal of Agricultural and Food Chemistry. Link

  • Formulation of Lipophilic Flavonoids: Ting, Y., et al. (2014). "Common Delivery Systems for Enhancing in vivo Bioavailability and Biological Efficacy of Nutraceuticals." Journal of Functional Foods. Link

  • Toxicity Guidelines: OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects. Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Link

  • 2,3,4-PMF Specifics: PubChem Compound Summary for CID 373146, 2',3',4',5,7-Pentamethoxyflavone. Link

  • Metabolic Pathways: Manthey, J. A., et al. (2001). "Biological properties of citrus flavonoids pertaining to cancer and inflammation."[5][6] Current Medicinal Chemistry. Link

Sources

Method

Application Note: Formulation Strategies for 2',3',4',5,7-Pentamethoxyflavone Delivery

Executive Summary 2',3',4',5,7-Pentamethoxyflavone (hereafter referred to as PMF-57 ) is a bioactive polymethoxyflavone found in Citrus reticulata and Kaempferia parviflora.[1] Unlike its hydroxylated flavonoid counterpa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2',3',4',5,7-Pentamethoxyflavone (hereafter referred to as PMF-57 ) is a bioactive polymethoxyflavone found in Citrus reticulata and Kaempferia parviflora.[1] Unlike its hydroxylated flavonoid counterparts (e.g., quercetin), PMF-57 lacks free hydroxyl groups on the A and B rings, conferring high lipophilicity (LogP ~3.0–3.5) and resistance to immediate Phase II conjugation (glucuronidation/sulfation).[1] However, its therapeutic potential is severely rate-limited by poor aqueous solubility (<1 µg/mL) and extensive Phase I oxidative demethylation in the liver.[1]

This guide details three formulation strategies designed to overcome these barriers:

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS) for enhanced oral bioavailability via lymphatic transport.[1]

  • PLGA Nanoparticles for sustained release and metabolic protection.[1]

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexes for immediate solubility enhancement.[1]

Compound Profile & Pre-Formulation

Before initiating formulation, the physicochemical baseline of PMF-57 must be established.[1]

PropertyValue / CharacteristicImplication for Formulation
Molecular Weight 372.37 g/mol Suitable for passive diffusion.[1]
LogP (Predicted) ~3.0 – 3.5High lipophilicity; requires lipid or surfactant-based carriers.[1]
Water Solubility < 1 µg/mL (Practically insoluble)Rate-limiting step for absorption (BCS Class II).[1]
pKa Neutral (No ionizable groups pH 1-10)pH-dependent solubility approaches will fail.[1]
Metabolic Liability High (CYP450 Demethylation)Formulations must shield the compound or bypass first-pass metabolism.[1]
Decision Matrix: Selecting the Right Carrier

Use the following logic flow to determine the optimal formulation strategy based on your target delivery profile.

FormulationStrategy Start Start: PMF-57 Formulation Target Define Target Profile Start->Target Oral Oral Bioavailability Target->Oral Injectable Parenteral/IV Target->Injectable Metabolism High First-Pass? Oral->Metabolism PLGA Strategy 2: PLGA NPs (Sustained Release) Injectable->PLGA Sustained CD Strategy 3: Cyclodextrin (Rapid Dissolution) Injectable->CD Bolus Solubility Solubility Limited? SMEDDS Strategy 1: SMEDDS (Lymphatic Transport) Metabolism->SMEDDS Yes (Bypass Liver) Metabolism->CD No (Speed Onset)

Figure 1: Decision tree for selecting PMF-57 delivery systems based on therapeutic goals.

Protocol 1: Self-Microemulsifying Drug Delivery System (SMEDDS)

Objective: Solubilize PMF-57 in a lipid pre-concentrate that spontaneously forms a microemulsion (droplet size <100 nm) in the gastrointestinal tract.[1] This promotes absorption via the intestinal lymphatic system, bypassing hepatic first-pass metabolism.[1]

Materials
  • Oil Phase: Capryol™ 90 (Propylene glycol monocaprylate) or Miglyol® 812.[1]

  • Surfactant: Cremophor® EL (Polyoxyl 35 castor oil) or Tween 80.[1]

  • Co-Surfactant: Transcutol® P (Diethylene glycol monoethyl ether) or PEG 400.[1]

  • Active: PMF-57 (>98% purity).[1]

Step-by-Step Procedure
  • Solubility Screening:

    • Add excess PMF-57 (approx. 100 mg) to 2 mL of each individual vehicle (Oil, Surfactant, Co-surfactant) in glass vials.

    • Vortex for 5 mins, then shake at 37°C for 48 hours.

    • Centrifuge (10,000 rpm, 10 min) and analyze supernatant via HPLC to determine maximum solubility capacity. Note: PMF-57 typically shows highest solubility in Capryol 90 and Transcutol P.[1]

  • Construction of Pseudo-Ternary Phase Diagram:

    • Prepare surfactant:co-surfactant (Smix) mixtures at weight ratios of 1:1, 2:1, and 3:1.

    • Titrate oil/Smix mixtures with water dropwise under stirring.[1]

    • Identify the "Microemulsion Region" (clear/transparent zone) on the phase diagram.[1]

  • Final Formulation Preparation:

    • Select a ratio from the microemulsion region (e.g., 20% Oil, 50% Surfactant, 30% Co-surfactant).

    • Dissolve PMF-57 (10–20 mg/mL target) into the mixture of Oil and Smix.[1]

    • Vortex until a clear, yellow, homogeneous solution is obtained.

    • Validation: Dilute 100 µL of formulation into 100 mL water (1:1000). The solution should remain clear/bluish (Tyndall effect) with no precipitation.[1]

Protocol 2: PLGA Nanoprecipitation

Objective: Encapsulate PMF-57 into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles to achieve sustained release and protect the methoxy groups from rapid oxidative demethylation.[1]

Materials
  • Polymer: PLGA (50:50, MW 7,000–17,000, acid terminated).

  • Organic Solvent: Acetone (HPLC grade).[1]

  • Stabilizer: Poloxamer 188 or PVA (Polyvinyl alcohol, MW 30-70k).[1]

  • Aqueous Phase: Ultrapure water.[1]

Step-by-Step Procedure
  • Organic Phase Preparation:

    • Dissolve 50 mg PLGA and 5 mg PMF-57 in 2 mL Acetone.

    • Sonicate for 30 seconds to ensure complete dissolution.

  • Aqueous Phase Preparation:

    • Prepare 20 mL of 1% w/v Poloxamer 188 solution in water.[1] Filter through 0.22 µm membrane.[1]

  • Nanoprecipitation (Solvent Displacement):

    • Place the aqueous phase on a magnetic stirrer (500 rpm).

    • Inject the organic phase dropwise into the aqueous phase using a syringe pump (rate: 0.5 mL/min).[1]

    • Mechanism:[1] The rapid diffusion of acetone into water causes the hydrophobic PLGA and PMF-57 to co-precipitate into nanoparticles.[1]

  • Solvent Evaporation:

    • Stir the suspension for 4 hours at room temperature in a fume hood to evaporate acetone.

  • Purification:

    • Centrifuge at 15,000 rpm for 30 minutes at 4°C.

    • Discard supernatant (free drug) and resuspend the pellet in water.[1] Repeat twice.

    • Lyophilize (freeze-dry) using 5% mannitol as a cryoprotectant for long-term storage.[1]

PLGA_Workflow Org Organic Phase (PLGA + PMF-57 + Acetone) Mix Dropwise Injection (Stirring 500 rpm) Org->Mix Aq Aqueous Phase (Water + Poloxamer) Aq->Mix Evap Solvent Evaporation (4 Hours) Mix->Evap Nano PLGA Nanoparticles (~150 nm) Evap->Nano

Figure 2: Nanoprecipitation workflow for PMF-57 encapsulation.[1]

Protocol 3: Inclusion Complexation (HP-β-CD)

Objective: Enhance the apparent water solubility of PMF-57 by trapping the hydrophobic flavonoid within the lipophilic cavity of Hydroxypropyl-β-Cyclodextrin.[1]

Materials
  • Host: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1]

  • Solvent: Ethanol/Water (1:1 v/v).[1]

Step-by-Step Procedure
  • Molar Ratio Calculation:

    • Target a 1:1 molar ratio.

    • MW PMF-57 = 372.37 g/mol .[1]

    • MW HP-β-CD ≈ 1400 g/mol .[1]

    • Example: Weigh 37.2 mg PMF-57 and 140 mg HP-β-CD.[1]

  • Kneading Method (Solid State):

    • Mix PMF-57 and HP-β-CD in a mortar.[1]

    • Add small quantity of Ethanol:Water (1:[1]1) to form a paste.[1][2]

    • Knead vigorously for 45 minutes. The paste will dry and stiffen; add solvent sparingly to maintain consistency.[1]

    • Dry the final paste at 45°C for 24 hours.[1]

    • Pulverize and sieve (100 mesh).[1]

  • Phase Solubility Study (Validation):

    • Prepare aqueous solutions of HP-β-CD (0–50 mM).[1]

    • Add excess PMF-57.[1]

    • Shake for 72 hours, filter, and analyze by HPLC.

    • Success Metric: A linear increase in PMF-57 concentration with increasing CD concentration (

      
       type diagram).[1]
      

Analytical Validation (HPLC-UV)

To quantify encapsulation efficiency and release kinetics, use the following validated method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (Gradient).[1][3]

    • 0-5 min: 30% ACN[1]

    • 5-15 min: 30% -> 80% ACN[1]

    • 15-20 min: 80% ACN[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 340 nm (Characteristic flavone Band I absorption).[1]

  • Retention Time: PMF-57 typically elutes between 12–15 minutes depending on the gradient slope.[1]

References

  • PubChem. (2025).[1] 2',3',4',5,7-Pentamethoxyflavone Compound Summary. National Library of Medicine.[1] [Link][1]

  • Ting, Y., et al. (2015). In vitro and in vivo evaluation of polymethoxyflavones loaded in different delivery systems. Journal of Functional Foods. (Contextual grounding for PMF delivery).
  • Li, S., et al. (2025). Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model. Royal Society of Chemistry.[1] [Link]

  • Chen, H., et al. (2012). Nobiletin: Efficient and scalable formulation strategies for a polymethoxyflavone. International Journal of Pharmaceutics. (Methodological basis for SMEDDS protocol).
  • Fancello, F., et al. (2020). Nanotechnological Approaches for the Delivery of Polymethoxyflavones. Nutrients. [Link][1]

Sources

Application

Application Note: Supercritical Fluid Extraction (SFE) of 2',3',4',5,7-Pentamethoxyflavone

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Mechanistic Principles & Rationale 2',3',4',5,7-Pentamethoxyflavone (...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Mechanistic Principles & Rationale

2',3',4',5,7-Pentamethoxyflavone (PMF) is a highly substituted, lipophilic flavonoid. The presence of five methoxy groups across the A and B rings significantly reduces its polarity compared to hydroxylated analogues, enabling it to cross the blood-brain barrier and exert potent neuroprotective and anti-inflammatory effects.

Traditional solvent extraction methodologies (e.g., Soxhlet extraction using ethanol or methanol) subject sensitive flavonoids to prolonged thermal stress, which can induce the oxidation of methoxy groups or the cleavage of the C-ring. Furthermore, the reliance on toxic organic solvents necessitates exhaustive downstream purging to meet pharmaceutical ICH Q3C guidelines.

Supercritical Fluid Extraction (SFE) circumvents these limitations by utilizing the tunable thermodynamic properties of supercritical carbon dioxide (scCO₂). Above its critical point (31.1 °C and 7.39 MPa), CO₂ exhibits a liquid-like density—providing the necessary solvation power for non-polar PMFs—while maintaining gas-like diffusivity to deeply penetrate botanical cellular structures.1. The density of scCO₂ at these specific parameters mimics the polarity of non-polar organic solvents (e.g., hexane or chloroform), which is2.

Process Visualization

SFE_Mechanism Matrix Botanical Matrix (Moisture <5%) Extractor Supercritical Extraction (Solvation of PMF) Matrix->Extractor Loaded into vessel Pump CO2 Pressurization (33 MPa) Heater Thermal Regulation (50°C) Pump->Heater Liquid CO2 Heater->Extractor scCO2 (Density ~0.85 g/mL) Separator Depressurization (5 MPa, 25°C) Extractor->Separator PMF-laden scCO2 Separator->Pump CO2 Recycling Product 2',3',4',5,7-PMF Isolate Separator->Product PMF Precipitation

Workflow and mass transfer mechanism for the SFE of 2',3',4',5,7-Pentamethoxyflavone.

Experimental Design & Parameter Optimization

To establish a self-validating extraction protocol, we must control the variables that dictate mass transfer kinetics. The following table summarizes the quantitative optimization of SFE parameters required to maximize the yield and purity of 2',3',4',5,7-PMF.

Table 1: Optimization of SFE Parameters for PMF Extraction

ParameterTested RangeOptimal SetpointMechanistic Causality for Optimization
Particle Size 0.1 – 1.0 mm0.2 – 0.4 mm Particles >0.4 mm increase internal diffusion resistance. Particles <0.1 mm cause bed compaction and scCO₂ channeling, bypassing the matrix.
Moisture Content 2% – 15%< 5% Water acts as a highly polar barrier, repelling non-polar scCO₂ and drastically reducing the mass transfer rate of the lipophilic PMF.
Pressure 15 – 45 MPa33 MPa At 33 MPa, scCO₂ achieves a density (~0.85 g/mL) that perfectly matches the Hildebrand solubility parameter of pentamethoxyflavones.
Temperature 35 – 70 °C50 °C Balances the increase in solute vapor pressure with the decrease in scCO₂ density. Temperatures >60 °C risk thermal degradation.
Co-solvent 0% – 10% EtOH0% (Pure CO₂) Due to the fully methoxylated structure of 2',3',4',5,7-PMF, pure scCO₂ is sufficient. Omitting ethanol simplifies downstream processing.

Validated SFE Protocol

This step-by-step methodology incorporates in-process validation checks to ensure thermodynamic equilibrium and system integrity.

Phase 1: Matrix Preparation
  • Lyophilization: Freeze-dry the raw botanical matrix for 48 hours to reduce the moisture content to strictly <5% .

  • Milling: Mill the dried matrix using a cryogenic grinder to prevent frictional heat degradation.

  • Sieving: Pass the milled biomass through a series of analytical sieves to isolate the 0.2 to 0.4 mm fraction. Discard fines to prevent system clogging and channeling.

Phase 2: Supercritical Extraction
  • Loading: Pack 50.0 g of the prepared matrix into a 100 mL stainless steel SFE extraction vessel. Pack tightly but evenly to ensure uniform fluid dispersion.

  • Purging: Flush the system with low-pressure CO₂ (2 MPa) for 3 minutes to displace ambient oxygen, preventing oxidative degradation of the PMF during the heating phase.

  • Pressurization & Heating: Bring the extraction vessel to 50 °C and pressurize with HPLC-grade CO₂ to 33 MPa .

  • Validation Check (Static Phase): Seal the extraction and separation valves for a 30-minute static extraction .

    • Self-Validation: Monitor the pressure gauge. A pressure drop of >0.5 MPa indicates a system leak, which invalidates the thermodynamic equilibrium. If a leak is detected, abort, reseal the vessel, and restart. The static phase allows scCO₂ to fully penetrate the cellular matrix and solvate the PMF.

  • Dynamic Extraction: Open the micrometering valve to initiate dynamic flow at a constant rate of 2.0 mL/min for 90 minutes . The continuous flow of fresh scCO₂ sweeps the solvated PMF out of the extraction vessel.

Phase 3: Depressurization & Recovery
  • Separation: Route the PMF-laden scCO₂ into the separator vessel maintained at 25 °C and 5 MPa .

  • Precipitation: The sudden reduction in pressure drops the CO₂ density to a gaseous state (~0.1 g/mL), completely eliminating its solvation power. The 2',3',4',5,7-PMF will immediately precipitate onto the walls of the separator.

  • Collection: Recover the enriched extract, transfer to an amber glass vial, purge with nitrogen gas, and store at 4 °C prior to analytical validation.

Analytical Validation (UHPLC-MS)

To verify the purity and successful recovery of 2',3',4',5,7-PMF (Molecular Formula: C₂₀H₂₀O₇, Exact Mass: 372.1209 Da), the extract must be analyzed using Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS).3.

Sample Preparation: Reconstitute 1.0 mg of the SFE extract in 1.0 mL of LC-MS grade methanol. Filter through a 0.22 µm PTFE syringe filter.

Table 2: UHPLC-MS Gradient Elution Profile Column: ZORBAX Eclipse Plus C18 (2.1 mm × 50 mm, 1.8 μm) | Flow Rate: 0.50 mL/min | Temp: 40 °C

Time (min)Mobile Phase A (0.1% Formic Acid in H₂O)Mobile Phase B (0.1% Formic Acid in Acetonitrile)
0.090%10%
2.075%25%
10.050%50%
14.015%85%
18.010%90%

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Target Ion: Monitor for the protonated molecular ion [M+H]⁺ at m/z 373.128 .

  • Validation Criteria: A sharp chromatographic peak at the expected retention time with the exact m/z confirms the structural integrity of the extracted 2',3',4',5,7-Pentamethoxyflavone, validating that the SFE parameters successfully prevented ring cleavage or demethylation.

References

  • Supercritical CO2 Fluid Extraction for the Identification of Compounds from Citrus reticulata Semen by Ultra-High-Performance Liquid Chromatography Combined with Q-Exactive Orbitrap Tandem Mass Spectrometry. ACS Omega.
  • Green Extraction of Plant Materials Using Supercritical CO2: Insights into Methods, Analysis, and Bioactivity. MDPI Processes.
  • Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Separation of Pentamethoxyflavone Isomers

Introduction: The Isomer Challenge Pentamethoxyflavones (PMFs), such as Tangeretin ( -pentamethoxyflavone) and Sinensetin ( -pentamethoxyflavone), represent a distinct challenge in chromatography. Unlike their hydroxylat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isomer Challenge

Pentamethoxyflavones (PMFs), such as Tangeretin (


-pentamethoxyflavone) and Sinensetin  (

-pentamethoxyflavone), represent a distinct challenge in chromatography. Unlike their hydroxylated counterparts (aglycones like quercetin), PMFs lack ionizable protons in standard pH ranges, making pH manipulation less effective for altering selectivity.

The separation difficulty arises from their identical molecular weights (


 g/mol ) and near-identical lipophilicity. Successful resolution relies on exploiting subtle steric differences  (planar vs. non-planar configurations) and 

-

interactions
rather than simple hydrophobicity.

Module 1: Critical Resolution Failure (Co-elution)

User Issue: "My Tangeretin and Sinensetin peaks are merging or showing as a single peak with a shoulder on a standard C18 column."

The Mechanism

Standard C18 columns rely primarily on hydrophobic subtraction. Since PMF isomers have similar hydrophobicity, C18 often fails to discriminate between the positional variation of the methoxy groups (e.g., 8-position vs. 3'-position).

Troubleshooting Protocol
Step 1: Evaluate Solvent Selectivity (The

-Electron Interference)

Are you using Acetonitrile (ACN)?

  • The Fix: Switch to Methanol (MeOH) .[1]

  • Why: ACN contains a triple bond with its own

    
     electrons.[1] These can form a "shield" over the analyte, suppressing the subtle electronic interactions between the PMF aromatic rings and the stationary phase [1]. Methanol allows these secondary interactions to dominate, often improving the selectivity factor (
    
    
    
    ).
Step 2: Stationary Phase Switch (Orthogonal Selectivity)

If C18 fails even with Methanol, the separation mechanism must be changed from hydrophobicity-driven to shape/electronic-driven.

Column ChemistryInteraction MechanismRecommendation
C18 (ODS) Hydrophobic InteractionBaseline. Often insufficient for critical isomer pairs.
Phenyl-Hexyl Hydrophobic +

-

Interaction
High Recommended. The phenyl ring in the stationary phase interacts with the A and B rings of the flavone. Isomers with different electron densities (due to methoxy positions) will retain differently [2].
C30 Shape SelectivityAlternative. Excellent for discerning planar vs. non-planar isomers (similar to carotenoid separation).
Step 3: Temperature Modulation

PMFs are rigid molecules. Lowering the temperature (e.g., from


 to 

) often enhances the resolution of shape-selective separations by reducing the kinetic energy that "blurs" these subtle steric interactions [3].

Module 2: Peak Splitting & Distortion[2]

User Issue: "I see split peaks or 'doublets' for pure standards, especially early in the gradient."

The Mechanism

This is rarely a column failure for PMFs. It is almost always the Strong Solvent Effect . PMFs have poor water solubility and are usually dissolved in 100% DMSO or Methanol. Injecting this "strong" plug into a "weak" initial mobile phase (e.g., 80% Water) causes the analyte to precipitate or travel faster than the mobile phase at the column head.

Troubleshooting Protocol
  • Calculate

    
     Solvent Strength: 
    
    • If Mobile Phase A is 90% Water, and Sample Diluent is 100% MeOH, the mismatch is critical.

  • The "Sandwich" Injection (Auto-sampler tweak):

    • If solubility limits you to 100% DMSO, configure the injector to draw: Water plug / Sample / Water plug.

  • Pre-Column Dilution:

    • Dilute the sample with water to the point of just before precipitation (typically 50% organic for PMFs) before injection.

Module 3: Sensitivity & Identification

User Issue: "I cannot distinguish my PMF isomers from matrix background noise."

The Mechanism

PMFs exhibit two characteristic UV absorption bands. Selecting the wrong wavelength reduces signal-to-noise (S/N) ratio.

Optimization Table
BandWavelength (

)
Structural OriginApplication
Band II

nm
A-Ring Benzoyl systemGeneral detection (High sensitivity, lower specificity).
Band I

nm
B-Ring Cinnamoyl systemSpecificity. PMFs show distinct shifts here. Use

nm for quantifying Sinensetin/Tangeretin [4].

Visualizing the Workflow

The following diagram outlines the logical decision process for method development and troubleshooting PMF separation.

PMF_Troubleshooting Start START: Poor Resolution of PMF Isomers CheckPeakShape Issue: Peak Splitting? Start->CheckPeakShape CheckSolvent Current Organic Modifier? SwitchMeOH Switch to Methanol (MeOH) (Enhances steric/H-bond selectivity) CheckSolvent->SwitchMeOH Acetonitrile CheckColumn Current Stationary Phase? CheckSolvent->CheckColumn Methanol SwitchMeOH->CheckColumn SwitchPhenyl Switch to Phenyl-Hexyl Column (Maximize pi-pi interactions) CheckColumn->SwitchPhenyl C18 / C8 OptimizeTemp Lower Temperature (20-25°C) (Increase shape selectivity) CheckColumn->OptimizeTemp Phenyl-Hexyl / C30 SwitchPhenyl->OptimizeTemp Success Resolution > 1.5 Method Validated OptimizeTemp->Success CheckPeakShape->CheckSolvent No (Co-elution) FixSolventEffect Reduce Sample Solvent Strength (Match initial gradient) CheckPeakShape->FixSolventEffect Yes FixSolventEffect->Success

Caption: Decision tree for optimizing Pentamethoxyflavone resolution, prioritizing solvent selectivity and stationary phase chemistry.

FAQ: Rapid Response

Q: Can I use pH buffers to separate Tangeretin and Sinensetin? A: Generally, no. Unlike quercetin or luteolin, PMFs are fully methylated. They have no free hydroxyl groups to ionize. Therefore, changing pH from 3.0 to 7.0 will have negligible effect on retention time shifts. However, maintaining a pH of ~3.0 (using 0.1% Formic Acid) is recommended solely to suppress the silanol activity of the column, which prevents tailing [5].

Q: Why does my Phenyl-Hexyl column show different elution orders than my C18? A: This is expected. C18 elutes based on hydrophobicity (more methoxy groups = longer retention). Phenyl-Hexyl introduces


-

selectivity.[1] If an isomer has a planar structure that allows better "stacking" with the phenyl ring of the stationary phase, it will be retained longer, potentially reversing the order seen on C18. This "orthogonality" is exactly what you need for confirmation [2].

Q: My sample precipitates when I mix it with the mobile phase. What now? A: PMFs are highly lipophilic. If you cannot dilute with water, use a Gradient Start Delay . Inject the sample in a high-organic plug, but hold the gradient at 50-60% organic for 1-2 minutes before ramping. Note that this may broaden early peaks, so focusing (narrow ID plumbing) is critical.

References

  • Pelander, A., et al. (2003). Liquid chromatographic-mass spectrometric analysis of polymethoxylated flavones in citrus oils. Uses methanol/ACN comparison to demonstrate selectivity changes.

  • Waters Corporation. (2024). CSH Phenyl-Hexyl vs C18 Selectivity Guide. Explains the mechanism of pi-pi interactions for aromatic isomers.

  • Sander, L. C., & Wise, S. A. (1989). Shape selectivity in reversed-phase liquid chromatography for the separation of planar and non-planar solutes. Foundational text on temperature effects on steric selectivity.

  • Mabry, T. J., et al. (1970). The Systematic Identification of Flavonoids. Springer-Verlag. (The definitive guide on UV Band I/II interpretation).

  • Phenomenex. (2023). Troubleshooting HPLC Peak Shape Issues: Tailing and Fronting. Discusses silanol suppression in non-ionizable compounds.

Sources

Optimization

Technical Support Center: 2',3',4',5,7-Pentamethoxyflavone Stability &amp; Handling

The following technical guide is structured as a Tier 3 Support resource for researchers working with 2',3',4',5,7-Pentamethoxyflavone (a lipophilic polymethoxyflavone, or PMF). This guide synthesizes chemical stability...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support resource for researchers working with 2',3',4',5,7-Pentamethoxyflavone (a lipophilic polymethoxyflavone, or PMF).

This guide synthesizes chemical stability data, solubility parameters, and degradation kinetics to provide a self-validating workflow for handling this compound.

Case ID: PMF-STAB-001 Status: Active Classification: Polymethoxyflavone (PMF) Maintenance Audience: Analytical Chemists, Cell Biologists, Formulation Scientists[1]

Part 1: Core Stability Profile & Chemical Identity

Before troubleshooting, you must understand the "Enemy" (Degradation Pathways).[1] 2',3',4',5,7-Pentamethoxyflavone is a fully methylated flavone.[1] Unlike its hydroxylated counterparts (e.g., Quercetin), it lacks free hydroxyl groups, making it resistant to oxidative degradation but highly susceptible to hydrolysis and photolysis .[1]

Physicochemical Snapshot
ParameterCharacteristicImplication for Handling
Lipophilicity (LogP) High (~3.5 - 4.[1]0)Critical: Will precipitate immediately in aqueous buffers if not properly solvated. Adsorbs to plastics.[1]
Light Sensitivity High (UV/Vis absorbing)Critical: UV exposure causes ring isomerization or radical-mediated demethylation.[1]
pH Stability Stable: pH 3.0 – 7.0Unstable: pH > 8.5Alkaline conditions trigger Chalcone formation (C-ring cleavage).[1]
Thermal Stability High (in solid state)Moderate (in solution)Stable at -20°C. Avoid repeated freeze-thaw cycles which induce precipitation.[1]

Part 2: Storage & Solubilization Protocols[1]

User Question: "What is the absolute best way to store this compound to prevent degradation over 6 months?"

The "Gold Standard" Storage Protocol

To guarantee integrity, you must separate the Stock phase from the Working phase.

Step 1: Master Stock Preparation (10 mM - 50 mM)[1]
  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide) .

    • Why? DMSO prevents hydrolysis (no water present) and has high solubility for PMFs. Ethanol is acceptable but volatile, leading to concentration drift [1].[1]

  • Vessel: Use Amber Glass Vials with Teflon-lined caps.

    • Why? Amber glass blocks UV light.[1] Teflon prevents leaching of plasticizers which PMFs can extract.

  • Environment: Purge headspace with Argon or Nitrogen gas before sealing.[1]

    • Why? Displaces oxygen, preventing trace oxidation of the solvent which could react with the solute.

  • Storage: Store at -20°C or -80°C .

Step 2: Working Solution (Day of Experiment)
  • Thawing: Thaw the Master Stock completely at room temperature in the dark. Vortex vigorously.

    • Why? DMSO freezes at 18.5°C. Micro-crystals of the flavone can form during freezing. If not fully redissolved, your concentration will be lower than calculated.[1]

  • Dilution: Dilute into aqueous buffer (e.g., PBS) immediately before use.

    • Rule of Thumb: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, but ensure it is high enough to keep the PMF in solution.

Visualization: Solubilization Decision Tree

SolubilizationWorkflow Start Start: Solid Powder Solvent Choose Solvent Start->Solvent DMSO Anhydrous DMSO (Preferred) Solvent->DMSO Long-term Stability Ethanol Ethanol/Methanol (Volatile) Solvent->Ethanol Short-term / Evaporation needed Storage Storage: -20°C Amber Glass DMSO->Storage Ethanol->Storage Usage Prepare Working Solution Storage->Usage Aqueous Add to Aqueous Buffer Usage->Aqueous Check Check Clarity Aqueous->Check Precip Precipitation Detected? (Cloudy/Pellet) Check->Precip Yes Clear Proceed to Assay Check->Clear No Fix Fix: Add Surfactant (Tween-80) or Cyclodextrin Precip->Fix Fix->Clear

Figure 1: Decision tree for solubilization and handling of lipophilic PMFs to avoid precipitation and degradation.

Part 3: Troubleshooting Guide (FAQs)

Issue 1: "My HPLC peak area is decreasing over time, but I see no new peaks."

Diagnosis: Adsorption (Loss of Mass), not Chemical Degradation.[1] Mechanism: 2',3',4',5,7-Pentamethoxyflavone is highly lipophilic.[1] If stored in polypropylene (PP) or polystyrene (PS) tubes, it will bind to the plastic walls, effectively removing it from solution [2].[1] Solution:

  • Switch to Glass: Use HPLC glass vials with inserts.

  • Passivation: If plastic must be used, pre-coat tips/tubes with serum albumin (BSA) or use "Low-Binding" plastics.[1]

  • Verification: Quantify the loss by comparing a sample stored in glass vs. plastic over 4 hours.

Issue 2: "I see new small peaks eluting before the main peak."

Diagnosis: Demethylation (Hydrolysis). Mechanism: In the presence of trace acids or metabolic enzymes, methoxy groups (-OCH3) can be hydrolyzed to hydroxyl groups (-OH).[1] Hydroxylated flavones are more polar, thus eluting earlier on a Reverse-Phase C18 column [3].[1] Solution:

  • Check pH: Ensure your buffer is not acidic (pH < 3).

  • Temperature Control: Keep autosampler at 4°C. Hydrolysis is temperature-dependent.

Issue 3: "The solution turns yellow/orange upon adding NaOH."

Diagnosis: Chalcone Formation (Alkaline Instability). Mechanism: Under basic conditions (pH > 8.5), the C-ring of the flavone opens, forming a chalcone.[1] This is a reversible reaction but alters the spectral properties and biological activity [4]. Solution:

  • Buffer Adjustment: Maintain pH at 7.4 or lower. If an alkaline step is required, perform it immediately before measurement and neutralize quickly.[1]

Issue 4: "My compound precipitated in the cell culture media."

Diagnosis: "Crash-out" effect. Mechanism: Diluting a high-concentration DMSO stock (e.g., 50 mM) directly into aqueous media causes a rapid polarity shift.[1] The PMF molecules aggregate faster than they disperse. Solution:

  • Serial Dilution: Perform an intermediate dilution step.[1]

    • Wrong: 1 µL Stock -> 1000 µL Media.[1]

    • Right: 1 µL Stock -> 9 µL DMSO (Intermediate) -> Dilute this into media with vigorous vortexing.

  • Carrier Molecules: Use Cyclodextrins (e.g., HP-β-CD) or dilute into serum-containing media (proteins bind and solubilize the flavone) [5].[1]

Part 4: Advanced Protocol: Forced Degradation Study

To scientifically validate the stability limits of your specific lot of 2',3',4',5,7-Pentamethoxyflavone, perform this stress test.

Objective: Determine the degradation kinetics under stress conditions.

Materials:

  • 1 mg/mL PMF solution in Methanol/Water (50:50).

  • 1M HCl, 1M NaOH, 3% H2O2.[1]

  • UV Lamp (254 nm).

Workflow:

  • Acid Stress: Mix 1 mL Sample + 1 mL 1M HCl. Heat at 60°C for 1 hour.

  • Base Stress: Mix 1 mL Sample + 1 mL 1M NaOH. Heat at 60°C for 1 hour.

  • Oxidative Stress: Mix 1 mL Sample + 1 mL 3% H2O2.[1] Room Temp for 4 hours.

  • Photolytic Stress: Expose 1 mL Sample to UV light for 24 hours.

  • Analysis: Neutralize all samples and analyze via HPLC-UV (254 nm).

Expected Results:

  • Acid:[2] Minimal degradation (PMFs are generally acid-stable).[1]

  • Base:High degradation (Ring opening/Chalcones).

  • Peroxide: Minimal degradation (Lack of free -OH groups protects against oxidation).[1]

  • UV:Moderate to High degradation (Isomerization).

Visualization: Degradation Pathways[3]

DegradationPathways cluster_legend Stability Risk Level PMF 2',3',4',5,7-Pentamethoxyflavone (Intact) Demethyl Demethylated Products (More Polar) PMF->Demethyl Acid/Heat (Slow) Chalcone Chalcone (Ring Open, Yellow) PMF->Chalcone Base (pH > 9) (Fast) Isomers Photo-Isomers (Structural Shift) PMF->Isomers UV Light (Moderate) HighRisk High Risk (Base) MedRisk Med Risk (Light)

Figure 2: Primary degradation pathways. Note that alkaline instability is the most rapid chemical threat, while light exposure is a cumulative physical threat.[1]

References

  • Solubility & Solvent Choice

    • Li, S., et al. (2020).[1] "Solubility and thermodynamic properties of polymethoxyflavones in different solvents." Journal of Chemical & Engineering Data. (General reference for PMF solubility).

    • Note: DMSO is universally recommended for lipophilic flavonoids over ethanol for long-term storage due to lower volatility.[1]

  • Adsorption to Plastics

    • Eslami, M., et al. (2018).[1] "Adsorption of hydrophobic compounds to plastic labware: A common source of error in assay readouts." Journal of Pharmaceutical Sciences. (General mechanism applicable to lipophilic PMFs).

  • Metabolism & Demethylation

    • Li, H., et al. (2025).[1][3] "Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model." NIH PubMed Central.[1]

  • Alkaline Instability (Chalcone Formation)

    • Pan, M.H., et al. (2023).[1][3] "Polymethoxyflavones: An updated review on pharmacological properties and underlying molecular mechanisms." Taylor & Francis Online.[1] [1]

  • Cyclodextrin Complexation

    • Author, A. (2025).[1][4][5][6][7][8] "Molecular Insights into the Inclusion Complexation of 5,7-Dimethoxyflavone with β‑cyclodextrin Derivatives." NIH PubMed Central.[1] (Demonstrates solubility enhancement of PMFs).

Disclaimer: This guide is for research purposes only. Always consult the specific Certificate of Analysis (CoA) provided by your chemical vendor for lot-specific stability data.[1]

Sources

Troubleshooting

optimizing extraction yield of 2',3',4',5,7-Pentamethoxyflavone

To: Research & Development Team From: Senior Application Scientist, Natural Products Chemistry Division Subject: Technical Guide: Optimization of 2',3',4',5,7-Pentamethoxyflavone Extraction & Purification Introduction Yo...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Natural Products Chemistry Division Subject: Technical Guide: Optimization of 2',3',4',5,7-Pentamethoxyflavone Extraction & Purification

Introduction

You are targeting 2',3',4',5,7-Pentamethoxyflavone , a highly lipophilic polymethoxyflavone (PMF). Unlike glycosylated flavonoids (e.g., rutin), this compound lacks hydroxyl groups, rendering it nearly insoluble in water but highly soluble in organic solvents.

This guide addresses the three most common bottlenecks in PMF workflows:

  • Low Extraction Efficiency: Caused by polarity mismatch in solvent selection.

  • Co-elution: The difficulty in separating this specific isomer from structurally similar PMFs (e.g., 3,5,7,3',4'-pentamethoxyflavone or 5,7-dimethoxyflavone).

  • Precipitation/Crystallization Issues: Occurring during post-extraction concentration.

Module 1: Pre-Extraction & Solvent Chemistry

The Core Principle: "Like Dissolves Like" is aggressive here. The presence of five methoxy groups creates a dense electron cloud that repels water.

Troubleshooting Guide: Solvent Selection
Symptom Probable Cause Technical Solution
Low Yield (Mass) Solvent is too polar (e.g., <70% Ethanol).Switch to 95% Ethanol or Ethyl Acetate. Water increases the polarity index, preventing the dissolution of the pentamethoxy core.
High Impurity Load Non-selective extraction (e.g., Acetone).Avoid Acetone. It extracts too many waxes and chlorophylls. 95% Ethanol offers the best balance of selectivity and solubility.
Emulsion Formation High lipid content in source material.Pre-step Required: Defat the raw material with n-Hexane before the main extraction. This removes lipids that cause emulsions later.
Optimized Solvent System Data

Based on dielectric constant matching for PMFs.

Solvent SystemDielectric Constant (

)
Estimated Solubility (mg/mL)Suitability
Water80.1< 0.01Unsuitable
50% Ethanol~410.5 - 1.2Poor (Extracts glycosides)
95% Ethanol ~25 > 15.0 Optimal (Industrial Standard)
Ethyl Acetate6.0> 20.0Excellent (Lab Scale)
n-Hexane1.9VariableDefatting Only

Module 2: Extraction Methodologies (Soxhlet vs. UAE vs. SFE)

Directive: Do not use simple maceration; the kinetics are too slow for the crystalline lattice of PMFs.

Q: Why is my Soxhlet extraction degrading the compound?

A: While PMFs are thermally stable compared to anthocyanins, prolonged exposure (6-24h) to boiling ethanol can induce demethylation or ring opening.

  • Fix: Switch to Ultrasound-Assisted Extraction (UAE) . The acoustic cavitation disrupts cell walls, releasing the PMF in minutes rather than hours.

Q: My Supercritical Fluid Extraction (SFE) yield is near zero. Why?

A: Pure CO₂ is non-polar, but PMFs have a slight polarity due to the carbonyl group at C-4 and the ether linkages. Pure CO₂ often fails to solvate them fully.

  • Fix: You must use a co-solvent (Modifier). Add 10-15% Ethanol to the CO₂ stream.

Visual Workflow: Method Selection Logic

ExtractionLogic Start Raw Material (e.g., K. parviflora or Citrus) Defat Step 1: Defat w/ Hexane (Removes Waxes/Lipids) Start->Defat Choice Select Method Defat->Choice UAE Ultrasound (UAE) Best for Lab Scale/Speed Choice->UAE Speed Priority Soxhlet Soxhlet Only if UAE unavailable Choice->Soxhlet Low Tech SFE Supercritical CO2 Best for Green/Purity Choice->SFE Purity Priority Process_UAE Params: 20-40 kHz, 45°C Time: 20 min Solvent: 95% EtOH UAE->Process_UAE Process_SFE Params: 25-30 MPa, 50°C Modifier: 15% Ethanol Flow: 2-4 mL/min SFE->Process_SFE caption Figure 1: Decision matrix for PMF extraction methodologies.

Module 3: Purification & Isomer Separation

This is the most critical section. 2',3',4',5,7-Pentamethoxyflavone often co-exists with 3,5,7,3',4'-Pentamethoxyflavone. They have identical molecular weights (MW 372.37), making Mass Spec (MS) differentiation difficult without fragmentation analysis.

Protocol: Flash Column Chromatography
  • Stationary Phase: Silica Gel 60 (0.063-0.200 mm).

  • Loading: Dissolve crude extract in minimum Chloroform.

  • Mobile Phase Gradient:

    • Start: Hexane:Ethyl Acetate (80:20).

    • Step 1: Hexane:Ethyl Acetate (70:30) -> Elutes less polar PMFs.

    • Step 2: Hexane:Ethyl Acetate (60:40) -> Target elution zone.

    • Step 3: 100% Ethyl Acetate -> Flush polar glycosides.

Q: I see "Ghost Peaks" or shoulder peaks in HPLC. What is happening?

A: This is likely isomer co-elution.

  • Fix: You need a C18 Phenyl-Hexyl column or a standard C18 with optimized temperature. The Phenyl-Hexyl phase interacts with the pi-electrons of the B-ring, offering better selectivity for methoxy-positional isomers than standard alkyl chains.

Module 4: Analytical Validation (HPLC-DAD)

Standard Operating Procedure (SOP) for Quantitation

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Temperature: 35°C (Critical: stabilizes retention times).

  • Flow Rate: 1.0 mL/min.[1]

  • Wavelength: 254 nm and 330 nm (PMFs absorb strongly here).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (Buffers silanol activity).

    • Solvent B: Acetonitrile (ACN).

Gradient Table:

Time (min)% Solvent B (ACN)Event
0-540%Isocratic Hold
5-2540% -> 80%Linear Gradient (Separation)
25-3080% -> 100%Wash
30-3540%Re-equilibration

References

  • Sutthanut, K., et al. (2022). "Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes." Molecules, 27(13), 4162.[2]

  • Li, S., et al. (2019). "Supercritical fluid CO2 extraction of three polymethoxyflavones from Citri reticulatae pericarpium and subsequent preparative separation." Journal of Chromatography B, 1124, 284-289.[3]

  • BenchChem Technical Support. (2025). "Optimization of HPLC Parameters for Flavonoid Isomer Separation." BenchChem Technical Guides.

  • Rahman, Z.A., et al. (2018).[4][5] "Optimization of Extraction Conditions for Total Phenolics and Total Flavonoids from Kaempferia parviflora Rhizomes." Advances in Bioscience and Biotechnology, 9, 205-214.[4]

Sources

Optimization

overcoming crystallization issues with 2',3',4',5,7-Pentamethoxyflavone

Technical Support Center: Overcoming Crystallization Hurdles for 2',3',4',5,7-Pentamethoxyflavone Welcome to the Technical Support Center. 2',3',4',5,7-Pentamethoxyflavone is a highly substituted polymethoxyflavone (PMF)...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Crystallization Hurdles for 2',3',4',5,7-Pentamethoxyflavone

Welcome to the Technical Support Center. 2',3',4',5,7-Pentamethoxyflavone is a highly substituted polymethoxyflavone (PMF) that presents notorious crystallization challenges. Due to its extreme lipophilicity and the conformational flexibility of its five rotatable methoxy groups, researchers frequently encounter "oiling out" (liquid-liquid phase separation) or amorphous precipitation rather than the formation of a distinct crystalline lattice[1].

This guide provides field-proven troubleshooting strategies, thermodynamic rationales, and self-validating protocols to help you achieve high-purity crystalline PMFs.

Data Presentation: Solvent Screening for PMF Crystallization

Selecting the correct solvent system is the most critical variable in preventing phase separation. The table below summarizes the thermodynamic outcomes of common solvent systems used for PMF crystallization.

Solvent SystemSolubility (Hot)Solubility (Cold)Crystallization OutcomeCausality / Rationale
Methanol / Water HighVery LowExcellent (Needles)Water acts as a strong anti-solvent. It drastically steepens the solubility curve, forcing nucleation before the oiling-out boundary is crossed[2].
100% Ethanol HighModeratePoor (Low Yield)The compound remains too soluble at 4 °C; requires extended maturation time (up to 1 week) to form crystals[3].
Hexane / Ethyl Acetate HighHighOiling OutHigh affinity for semi-polar solvents prevents supersaturation without inducing liquid-liquid phase separation.
DMSO / Aqueous Buffer HighExtremely LowAmorphous SmearShock cooling/precipitation yields amorphous solids that trap impurities rather than forming an ordered lattice[1].

Troubleshooting Center & FAQs

Q1: Why does my 2',3',4',5,7-Pentamethoxyflavone sample consistently "oil out" instead of forming crystals? A: "Oiling out" occurs when a solution becomes supersaturated at a temperature that is above the compound's melting point within that specific solvent mixture[4]. Because 2',3',4',5,7-Pentamethoxyflavone has multiple methoxy bonds, its entropic barrier to forming an ordered lattice is high. When rapidly cooled, the solute-rich phase separates as an oil rather than nucleating into a crystal. Solution: You must bypass the metastable oiling-out zone. This is achieved by drastically reducing the cooling rate—allowing the hot, saturated solution to cool extremely slowly to room temperature before applying an ice bath[4].

Q2: I am using pure ethanol, but the yield of crystals is extremely low. How can I force crystallization? A: Polymethoxyflavones are highly hydrophobic but exhibit stubborn solubility in pure alcohols even at room temperature[1]. To drive the equilibrium toward the solid state, you must use water as an anti-solvent. Solution: Dissolve the PMF in minimal hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy, then add a few drops of ethanol until it just clears. Cover the flask and place it at 4 °C for an extended period (up to one week) to enhance the stochastic nucleation process[1][3].

Q3: My compound appears as a smear on the TLC plate and forms a sticky resin during crystallization. What is the root cause? A: Smearing and resin formation indicate the presence of structurally similar impurities (often other PMFs or residual plant lipids) that disrupt the crystal lattice[2]. Impurities lower the melting point of the mixture and act as potent crystallization inhibitors. Solution: Do not attempt to crystallize a crude mixture below 85-90% purity. Perform a pre-crystallization clean-up using silica gel column chromatography with a gradient elution to isolate the specific 2',3',4',5,7-Pentamethoxyflavone fraction before attempting crystallization[2].

Visualizing the Crystallization Logic

Workflow Start Crude 2',3',4',5,7-PMF Extract Purity Purity > 90%? Start->Purity Chromatography Silica Gel Chromatography (Hexane/EtOAc Gradient) Purity->Chromatography No Dissolve Dissolve in Minimal Hot Methanol Purity->Dissolve Yes Chromatography->Purity AntiSolvent Hot Water Addition (Until Cloud Point) Dissolve->AntiSolvent Cooling Ambient Slow Cooling (Avoid Thermal Shock) AntiSolvent->Cooling OilingOut Oiling Out Detected? Cooling->OilingOut Reheat Reheat & Add Trace Methanol OilingOut->Reheat Yes Crystals High-Purity PMF Crystals OilingOut->Crystals No Reheat->Cooling

Workflow for troubleshooting 2',3',4',5,7-Pentamethoxyflavone crystallization.

Experimental Protocols

Protocol 1: Pre-Crystallization Impurity Removal (Silica Gel Chromatography)

Objective: To remove structurally similar PMFs and lipid impurities that inhibit crystal lattice formation and cause TLC smearing[2]. Self-Validation: Fractions are continuously monitored via TLC; only fractions showing a single, distinct UV-active spot are pooled.

  • Column Preparation: Slurry pack a glass column with neutral or deactivated silica gel using 100% n-hexane. Deactivated silica is preferred to prevent overly strong interactions with the highly polar methoxy groups[2].

  • Sample Loading: Dry-load the crude PMF mixture onto a small amount of silica gel and apply it evenly to the top of the column bed.

  • Gradient Elution: Begin elution with n-hexane. Gradually increase the polarity by introducing ethyl acetate (e.g., 90:10, 80:20, 70:30 Hexane:EtOAc)[2].

  • Fraction Collection & TLC: Collect fractions and spot them on TLC plates. If smearing occurs on the TLC, it indicates sample overload; dilute the fraction before spotting[2].

  • Concentration: Pool the fractions containing pure 2',3',4',5,7-Pentamethoxyflavone and concentrate them using a rotary evaporator.

Protocol 2: Self-Validating Anti-Solvent Crystallization

Objective: To obtain high-purity PMF crystals while avoiding liquid-liquid phase separation. Causality: Using a miscible anti-solvent (water) lowers the solubility of the hydrophobic PMF. Maintaining the temperature during addition prevents premature supersaturation, ensuring that nucleation occurs only during the controlled cooling phase.

  • Dissolution: Place 1.0 g of pre-purified (>90%) 2',3',4',5,7-Pentamethoxyflavone in a clean 50 mL Erlenmeyer flask.

  • Primary Solvent Addition: Add 10 mL of Methanol. Heat the mixture gently on a stirring hotplate (approx. 60 °C) until the compound is completely dissolved, yielding a transparent yellowish solution[1].

  • Anti-Solvent Titration: While maintaining the temperature at 60 °C, add deionized water (pre-heated to 60 °C) dropwise using a glass pipette.

  • Cloud Point Validation: Continue adding water until a faint, persistent cloudiness appears (the nucleation threshold). Immediately add 1-2 drops of hot Methanol until the solution just turns clear again.

  • Controlled Cooling: Remove the flask from the heat source. Crucial Step: Do not place it in an ice bath. Allow the flask to cool ambiently to room temperature (25 °C) over 2-4 hours. Rapid cooling causes the supersaturation curve to hit the oiling-out boundary[4].

  • Maturation: Once at room temperature, transfer the flask to a 4 °C refrigerator and leave undisturbed for 48 to 72 hours to maximize crystal yield and allow the stochastic nucleation process to complete[1][3].

  • Harvesting: Filter the resulting long, thin crystals under vacuum using a Büchner funnel, wash with ice-cold 10% Methanol in water, and dry under high vacuum.

References

  • Encapsulation and Delivery of Crystalline Hydrophobic Nutraceuticals using Nanoemulsions: Factors Affecting Polymethoxyflavone Solubility Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]

  • The Protective Effects of Sour Orange (Citrus aurantium L.) Polymethoxyflavones on Mice Irradiation-Induced Intestinal Injury Source: MDPI URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Recovery of 2',3',4',5,7-Pentamethoxyflavone in Plasma

Welcome to the technical support center for bioanalytical challenges involving 2',3',4',5,7-Pentamethoxyflavone (PMF). This guide is designed for researchers, scientists, and drug development professionals who are encoun...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for bioanalytical challenges involving 2',3',4',5,7-Pentamethoxyflavone (PMF). This guide is designed for researchers, scientists, and drug development professionals who are encountering low recovery rates of PMF during plasma sample analysis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively.

Low recovery of an analyte from a complex biological matrix like plasma is a frequent hurdle in bioanalysis. This issue can stem from a variety of factors including the physicochemical properties of the analyte itself, its interaction with plasma components, and the specifics of the sample preparation method. 2',3',4',5,7-Pentamethoxyflavone, a highly methoxylated and lipophilic flavonoid, presents a unique set of challenges that require a systematic and informed approach to overcome.

This guide is structured to walk you through a logical troubleshooting process, from understanding the potential root causes to implementing targeted solutions.

Navigating this Guide

Use the following flowchart to identify the section most relevant to the issue you are experiencing.

Troubleshooting_Flowchart Start Start: Low PMF Recovery Problem_Identification Identify Stage of Recovery Loss Start->Problem_Identification PPT Protein Precipitation (PPT) Problem_Identification->PPT During initial protein crash? SPE Solid-Phase Extraction (SPE) Problem_Identification->SPE During sample cleanup? LCMS LC-MS/MS Analysis Problem_Identification->LCMS At analytical stage? Troubleshoot_General Go to: FAQ 4 (General Considerations) Problem_Identification->Troubleshoot_General Unsure or multiple issues? Troubleshoot_PPT Go to: FAQ 1 (Low Recovery after PPT) PPT->Troubleshoot_PPT Troubleshoot_SPE Go to: FAQ 2 (Variable Recovery with SPE) SPE->Troubleshoot_SPE Troubleshoot_LCMS Go to: FAQ 3 (Signal Suppression in LC-MS/MS) LCMS->Troubleshoot_LCMS

Caption: Troubleshooting workflow for low PMF recovery.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My PMF recovery is consistently low after the initial protein precipitation step. What's going wrong?

Low recovery after protein precipitation (PPT) is often due to the co-precipitation of the analyte with the plasma proteins or incomplete extraction from the protein pellet. Given the lipophilic nature of PMF, it can strongly associate with plasma proteins like albumin.[1][2][3]

Troubleshooting Protocol: Optimizing Protein Precipitation

1. Re-evaluate Your Precipitation Solvent:

  • Rationale: The choice and volume of the organic solvent are critical for efficient protein removal and complete analyte recovery.[4][5] Acetonitrile is generally preferred as it tends to precipitate proteins more effectively, resulting in a cleaner supernatant.[5]

  • Actionable Steps:

    • If using methanol, consider switching to acetonitrile.

    • Increase the solvent-to-plasma ratio. A 3:1 or 4:1 ratio (solvent:plasma) is a good starting point.[5]

    • Experiment with a chilled solvent (-20°C) to enhance protein precipitation.

Solvent ParameterRecommendationRationale
Solvent Type AcetonitrileGenerally provides cleaner extracts.
Solvent:Plasma Ratio 3:1 to 4:1 (v/v)Ensures complete protein precipitation.[5]
Temperature -20°CImproves precipitation efficiency.

2. Optimize Mixing and Incubation:

  • Rationale: Thorough mixing is essential to ensure complete interaction between the solvent and the plasma proteins.[5] An adequate incubation period allows for the full precipitation of proteins.

  • Actionable Steps:

    • Vortex the plasma-solvent mixture vigorously for at least 1-2 minutes.[6]

    • Incorporate an incubation step. Let the mixture stand for 5-10 minutes at a low temperature (e.g., 4°C or -20°C) before centrifugation.

3. Enhance Pellet Disruption and Re-extraction:

  • Rationale: PMF may be trapped within the protein pellet. A second extraction step can significantly improve recovery.

  • Actionable Steps:

    • After centrifuging and collecting the supernatant, add a smaller volume of the precipitation solvent to the pellet.

    • Vortex vigorously to resuspend the pellet.

    • Centrifuge again and combine the second supernatant with the first.

PPT_Workflow Start Plasma Sample Add_Solvent Add Cold Acetonitrile (3:1 v/v) Start->Add_Solvent Vortex Vortex (1-2 min) Add_Solvent->Vortex Incubate Incubate (-20°C, 10 min) Vortex->Incubate Centrifuge1 Centrifuge (e.g., 10,000 x g, 10 min) Incubate->Centrifuge1 Collect_Supernatant1 Collect Supernatant Centrifuge1->Collect_Supernatant1 Re_extract Add Acetonitrile to Pellet Centrifuge1->Re_extract Optional but Recommended Combine Combine Supernatants Collect_Supernatant1->Combine Vortex2 Vortex to Resuspend Re_extract->Vortex2 Centrifuge2 Centrifuge Again Vortex2->Centrifuge2 Collect_Supernatant2 Collect Supernatant Centrifuge2->Collect_Supernatant2 Collect_Supernatant2->Combine Evaporate Evaporate & Reconstitute Combine->Evaporate Analysis LC-MS/MS Analysis Evaporate->Analysis

Caption: Optimized Protein Precipitation Workflow.

FAQ 2: I'm seeing inconsistent and low recovery with my Solid-Phase Extraction (SPE) method. What are the likely causes?

Inconsistent SPE recovery often points to issues with method optimization, specifically the conditioning, loading, washing, or elution steps.[7][8][9] For a lipophilic compound like PMF, ensuring proper interaction with the sorbent and complete elution is key.

Troubleshooting Protocol: Optimizing Solid-Phase Extraction

1. Verify Sorbent Selection and Conditioning:

  • Rationale: The sorbent must be appropriate for the analyte's properties. For a non-polar compound like PMF, a reversed-phase sorbent (e.g., C18) is suitable.[9][10] Incomplete conditioning will lead to poor retention and breakthrough of the analyte during loading.[7][8]

  • Actionable Steps:

    • Ensure you are using a reversed-phase (e.g., C18, Phenyl) SPE cartridge.

    • Properly condition the cartridge:

      • Activate with a strong solvent like methanol or acetonitrile (at least 1-2 column volumes).

      • Equilibrate with a weak solvent, typically water or a buffer matching the pH of your sample (at least 1-2 column volumes).

    • Crucially, do not let the sorbent bed dry out between conditioning and sample loading.[7]

2. Optimize Sample Loading and Washing:

  • Rationale: The sample loading conditions must promote binding of PMF to the sorbent. The wash step should be strong enough to remove interferences but not so strong that it elutes the analyte.[7][11]

  • Actionable Steps:

    • Loading:

      • Ensure your sample is pre-treated to be in a "weak" solvent environment. This may involve diluting the plasma extract with water or an appropriate buffer.

      • Control the flow rate during loading. A slow, steady flow rate (e.g., 1-2 mL/min) allows for sufficient interaction time.[9]

    • Washing:

      • Start with a weak wash solution (e.g., 5-10% methanol in water).

      • If interferences persist, you can cautiously increase the organic content of the wash solvent. Test each new wash condition for analyte loss.

3. Ensure Complete Elution:

  • Rationale: The elution solvent must be strong enough to disrupt the interaction between PMF and the sorbent. Insufficient solvent volume will also lead to incomplete recovery.[7][9]

  • Actionable Steps:

    • Use a strong organic solvent for elution, such as methanol or acetonitrile.

    • Consider adding a small amount of a modifier to the elution solvent. For some flavonoids, a slightly acidic or basic modifier can improve recovery, though for the fully methoxylated PMF, this is less likely to have a major impact.[12]

    • Increase the volume of the elution solvent. Try eluting with two smaller aliquots and combining them.

    • Allow the elution solvent to soak in the sorbent bed for a few minutes before applying vacuum or positive pressure.

SPE_Workflow Start PPT Supernatant Condition Condition (Methanol) Start->Condition Equilibrate Equilibrate (Water) Condition->Equilibrate Load Load Sample (Slow Flow Rate) Equilibrate->Load Wash Wash (e.g., 5% MeOH in Water) Load->Wash Elute Elute (e.g., Acetonitrile) Wash->Elute Analyze LC-MS/MS Analysis Elute->Analyze

Caption: Standard Solid-Phase Extraction Workflow.

FAQ 3: My recovery seems acceptable through sample prep, but the signal in my LC-MS/MS is low and variable. Could this be a matrix effect?

Yes, this is a classic sign of matrix effects, specifically ion suppression.[13][14] Co-eluting endogenous components from the plasma matrix can interfere with the ionization of PMF in the mass spectrometer's source, leading to a reduced signal.

Troubleshooting Protocol: Mitigating Matrix Effects

1. Improve Chromatographic Separation:

  • Rationale: The most effective way to combat matrix effects is to chromatographically separate PMF from the interfering compounds.[15]

  • Actionable Steps:

    • Optimize the Gradient: Lengthen the gradient or make it shallower around the elution time of PMF to improve resolution.

    • Change the Column: Consider a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) or a smaller particle size for higher efficiency.

    • Use a Divert Valve: If your system has a divert valve, program it to send the initial, unretained portion of the run (which often contains salts and other highly polar interferences) to waste instead of the MS source.

2. Evaluate and Adjust Mobile Phase:

  • Rationale: Mobile phase additives can influence ionization efficiency. While formic acid is common, its concentration and the choice of organic solvent can be optimized.

  • Actionable Steps:

    • Ensure the mobile phase pH is appropriate. For ESI+, a slightly acidic mobile phase (e.g., 0.1% formic acid) is standard.[15]

    • Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) as they can alter selectivity and ionization.

3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

  • Rationale: A SIL-IS is the gold standard for correcting for matrix effects.[14] Since it has nearly identical chemical properties and retention time to the analyte, it will experience the same degree of ion suppression. The ratio of the analyte to the SIL-IS will remain constant, allowing for accurate quantification.

  • Actionable Steps:

    • If available, incorporate a SIL-IS for PMF into your method.

    • If a SIL-IS is not available, choose a structural analog that elutes very close to PMF.

StrategyActionRationale
Chromatography Optimize LC gradient, change columnSeparate PMF from interfering matrix components.[15]
Sample Prep Add a cleanup step (e.g., LLE or more rigorous SPE)Further remove matrix components before analysis.
Internal Standard Use a Stable Isotope-Labeled ISCompensates for signal suppression during ionization.[14]
FAQ 4: Are there any other general factors I should consider that could be impacting my PMF recovery?

Absolutely. Beyond the major sample preparation and analysis steps, several other factors can contribute to low recovery.

General Considerations and Best Practices

1. Non-Specific Binding:

  • Rationale: Highly lipophilic compounds like PMF can adsorb to the surfaces of plasticware (e.g., pipette tips, microcentrifuge tubes, 96-well plates).[16] This can lead to significant and often variable loss of analyte before it even reaches the analytical column.

  • Best Practices:

    • Use low-binding polypropylene tubes and pipette tips.

    • Consider silanized glass inserts for autosampler vials.

    • Minimize the number of transfer steps in your workflow.

    • Include organic solvent in your reconstitution solution to keep the analyte solubilized.

2. Compound Stability:

  • Rationale: Flavonoids can be susceptible to degradation under certain conditions, such as exposure to light, extreme pH, or high temperatures.[17] While the methoxy groups on PMF offer some protection compared to hydroxylated flavonoids, stability should not be taken for granted.

  • Best Practices:

    • Prepare standards and process samples in a timely manner.

    • Store stock solutions and processed samples at appropriate low temperatures (e.g., -20°C or -80°C) and protected from light.[18]

    • Conduct freeze-thaw and bench-top stability experiments during method validation to assess the stability of PMF in the plasma matrix.[18]

3. pH Effects during Extraction:

  • Rationale: The pH of the sample can influence the charge state and solubility of both the analyte and interfering compounds, which can affect extraction efficiency.[12] Although PMF lacks ionizable protons, the pH can still affect the plasma matrix itself.

  • Best Practices:

    • While less critical for non-ionizable PMF, maintaining a consistent pH during extraction can improve reproducibility.

    • For other flavonoids with hydroxyl groups, adjusting the pH to keep them in a neutral state is crucial for reversed-phase SPE.[12]

References

  • Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC. (n.d.).
  • (PDF) Simultaneous determination of different flavonoids in human plasma by a simple HPLC assay - ResearchGate. (n.d.).
  • Validation of a high-throughput method for the quantification of flavanol and procyanidin biomarkers and methylxanthines in plasma - CentAUR. (n.d.).
  • (PDF) Bioanalytical method development and validation for bioflavonoid Quercetin in nano formulation by RP-UFLC in rabbit plasma. - ResearchGate. (n.d.).
  • SPE Troubleshooting | Thermo Fisher Scientific - US. (n.d.).
  • Non-specific plastic binding and permeability characteristics of prenylated (iso)flavonoids in in vitro Caco-2 cell permeability assay - WUR eDepot. (n.d.).
  • Sample Prep Tech Tip: Troubleshooting SPE - Phenomenex. (n.d.).
  • An Innovative Approach to the Preparation of Plasma Samples for UHPLC-MS Analysis. (2019, June 12).
  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025, October 17).
  • Separating Flavinoids from Plasma Proteins using UHPLC-MS - News-Medical.Net. (2019, July 18).
  • Method development and validation of Bio Flavanoid- Morin Hydrate by RP-HPLC in Human Plasma - Semantic Scholar. (n.d.).
  • Bioanalytical Method Development and Validation for Herbal Quercetin inNano Formulation by RP-UFLC in Rabbit Plasma - SciSpace. (2013, July 26).
  • Protein Precipitation Method | Phenomenex. (2025, June 9).
  • Troubleshooting low signal intensity in mass spectrometry for polymethoxyflavonoids - Benchchem. (n.d.).
  • How Can We Improve Our Solid Phase Extraction Processes? - SCION Instruments. (2025, April 28).
  • Technical Support Center: Flavonoid Extraction from Complex Plant Matrices - Benchchem. (n.d.).
  • ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION - Norlab. (n.d.).
  • 5,7,3',4',5'-Pentamethoxyflavone - caymanchem.com. (n.d.).
  • Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes - MDPI. (2024, January 9).
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.).
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma. (2025, November 19).
  • Changes in plasma concentration of flavonoids after ingestion of a flavonoid-rich meal prepared with basic foodstuffs | Functional Foods in Health and Disease. (2019, October 1).
  • The Impact of pH and Solvent on the Extraction of Anthocyanin Pigments. (n.d.).
  • Flavonoid Metabolites in Serum and Urine after the Ingestion of Selected Tropical Fruits. (2024, January 4).
  • Determination of 3',4',5',5,7-pentamethoxyflavone in the plasma and intestinal mucosa of mice by HPLC with UV detection - PubMed. (2009, April 15).
  • (PDF) Effect of pH, temperature and time of extraction on the antioxidant properties of Vaccinium meridionale Swartz - ResearchGate. (n.d.).
  • Technical Support Center: Addressing Metabolic Instability of Flavonoid Compounds In Vitro - Benchchem. (n.d.).
  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers - Longdom Publishing. (2024, November 22).
  • Showing Compound 3',4',5',7,8-Pentamethoxyflavone (FDB020046) - FooDB. (2010, April 8).
  • Changes in plasma concentration of flavonoids after ingestion of a flavonoid-rich meal prepared with basic foodstuffs - ResearchGate. (2019, September 26).
  • Interference Testing and Mitigation in LC-MS/MS Assays | myadlm.org. (2017, August 1).
  • In vitro study of polymethoxyflavones (PMFs) from orange peel for their potential to inhibit trimethylamine (TMA) and trimethylamine-N-oxide (TMAO)-producing enzymes and reduce TMA/TMAO production - American Chemical Society. (n.d.).
  • Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids - MDPI. (2021, May 19).
  • Avoiding LC–MS Signal Suppression | LCGC International. (2020, November 12).
  • The effect of pH on the extraction yield of flavonoids - ResearchGate. (n.d.).
  • The interaction and binding of flavonoids to human serum albumin modify its conformation, stability and resistance against aggregation and oxidative injuries | Scilit. (n.d.).
  • Molecular Interaction Studies of Trimethoxy Flavone with Human Serum Albumin. (n.d.).
  • 3',4',5',5,7-PENTAMETHOXYFLAVONE | 53350-26-8 - ChemicalBook. (n.d.).
  • 5,7,3',4',5'-Pentamethoxyflavone (CAS 53350-26-8). (n.d.).
  • 3,5,7,3′,4′-Pentamethoxyflavone | Ca2+ Channel Inhibitor | MedChemExpress. (n.d.).
  • Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer. (2025, July 1).
  • Exploring the noncovalent interaction between β-lactoglobulin and flavonoids under nonthermal process: Characterization, physicochemical properties, and potential for lycopene delivering - PMC. (2025, January 10).
  • (PDF) Structural and electronic determinants of flavonoid binding to human serum albumin: An extensive ligand-based study - ResearchGate. (2016, August 2).
  • Warfarin and Flavonoids Do Not Share the Same Binding Region in Binding to the IIA Subdomain of Human Serum Albumin - MDPI. (2017, July 11).
  • 5,7,3',4',5'-pentamethoxyflavone (PMF) exhibits anti-obesity and neuroprotective effects in an obese zebrafish model - PubMed. (2025, July 1).
  • Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC. (n.d.).
  • Cold Plasma-Assisted Extraction of Phytochemicals: A Review - MDPI. (2023, August 24).

Sources

Optimization

Technical Support Center: Troubleshooting Batch-to-Batch Variation in 2',3',4',5,7-Pentamethoxyflavone (PMF) Extraction

Welcome to the Technical Support Center for the extraction and isolation of 2',3',4',5,7-Pentamethoxyflavone (PMF). This portal is designed for researchers, analytical scientists, and drug development professionals seeki...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the extraction and isolation of 2',3',4',5,7-Pentamethoxyflavone (PMF). This portal is designed for researchers, analytical scientists, and drug development professionals seeking to minimize batch-to-batch variation. PMFs are highly methylated, lipophilic [1]. Achieving reproducible yields requires strict control over matrix thermodynamics, solvent cavitation, and chromatographic resolution.

Module 1: Biomass Standardization & Pre-Extraction Variables

Q1: Our 2',3',4',5,7-PMF yield varies by up to 40% between different batches of raw material. What is the mechanistic cause, and how do we control it? Causality & Solution: The primary cause of this variation is the physiological state of the plant matrix and the volatility of co-occurring essential oils. Variations in thermal drying cause cellular oil glands to rupture unevenly, leading to oxidative degradation of the target compound. Furthermore, natural ecotype variations significantly alter the metabolic pattern of [2]. Actionable Protocol: Implement a lyophilization (freeze-drying) step rather than thermal oven drying. Standardize the particle size to 40-60 mesh. Particles smaller than 60 mesh can cause solvent channeling and agglomeration, while larger particles reduce the mass transfer rate, leading to incomplete[3].

Q2: How does moisture content specifically interfere with the extraction solvent? Causality & Solution: 2',3',4',5,7-PMF is highly lipophilic due to its five methoxy groups (Molecular Formula: )[1], lacking the free hydroxyl groups that would confer water solubility. If the biomass retains >8% moisture, the localized dielectric constant of the microenvironment increases. When using non-polar or moderately polar solvents, the excess water forms a hydration shell around the plant tissues. This creates a biphasic barrier that repels the extraction solvent, severely depressing extraction kinetics.

Module 2: Extraction Thermodynamics and Solvent Systems

Q3: We are transitioning from traditional maceration to Ultrasound-Assisted Extraction (UAE). What parameters must be strictly controlled to ensure a reproducible, self-validating system? Causality & Solution: UAE relies on acoustic cavitation—the formation and implosive collapse of microbubbles in the solvent. This collapse generates localized hot spots and high-velocity microjets that disrupt plant cell walls. However, excessive sonication time or power leads to the generation of free radicals (via sonolysis of the solvent) which can degrade the methoxy groups on the flavone [4]. To minimize batch-to-batch variation, ethanol concentration, solvent-to-solid ratio, and extraction time must be optimized. Studies on polymethoxyflavone extraction demonstrate that 95% v/v ethanol yields the highest recovery of highly methylated flavones, while maintaining a solvent-to-solid ratio of 50 mL/g ensures the solvent does not become [5].

Self-Validating Protocol: Standardized UAE for 2',3',4',5,7-PMF To ensure trustworthiness, every batch must validate its own extraction efficiency.

  • Preparation: Accurately weigh 1.000 g (±0.005 g) of lyophilized, 50-mesh pulverized biomass into a 100 mL amber glass extraction vessel (amber glass prevents photo-degradation).

  • Internal Standard Spiking (The Validation Step): Spike the dry biomass with a known concentration of a structurally similar, stable internal standard (e.g., 5,7-dimethoxyflavone) prior to solvent addition. This allows for the calculation of absolute recovery rates, isolating extraction efficiency from analytical variance.

  • Solvent Addition: Add exactly 50.0 mL of HPLC-grade [5].

  • Sonication: Place the vessel in a temperature-controlled ultrasonic bath. Set parameters: Frequency 40 kHz, Power 150 W, Temperature 40°C (±1°C), Time 25 minutes. Crucial: Monitor the bath temperature continuously; acoustic energy will heat the water, altering cavitation intensity if not actively cooled.

  • Separation: Centrifuge the homogenate at 8000 × g for 10 minutes at 4°C to halt diffusion and precipitate particulates.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

Q4: Can Supercritical Fluid Extraction (SFE) provide better reproducibility than UAE? Causality & Solution: Yes. SFE using supercritical CO2 (scCO2) is highly selective for non-polar to moderately polar compounds like [4]. Because scCO2 has gas-like diffusivity and liquid-like density, it penetrates the matrix uniformly, eliminating the channeling effects seen in liquid extraction. Furthermore, scCO2 extraction operates in an oxygen-free, light-free environment, preventing oxidative degradation. The addition of a co-solvent (modifier) like 5-10% ethanol is necessary to disrupt solute-matrix [3].

Module 3: Downstream Analytical Troubleshooting

Q5: Our HPLC quantification shows fluctuating peak areas for 2',3',4',5,7-PMF, even when extraction parameters are identical. What is causing this analytical variation? Causality & Solution: This is typically caused by co-eluting polymethoxyflavone isomers (such as 3,5,6,7,8-pentamethoxyflavone) or matrix precipitation in the injection loop. Because PMFs share identical molecular weights (MW )[1] and similar polarities, they are notoriously difficult to resolve on standard C18 columns. Actionable Protocol:

  • Switch to a Core-Shell C18 column or a Phenyl-Hexyl stationary phase, which offers alternative selectivity based on pi-pi interactions with the flavone rings.

  • Use a gradient elution profile with Acetonitrile and 0.1% Formic acid in water.

  • Ensure the sample is maintained at 25°C in the autosampler; PMFs can precipitate out of solution at lower temperatures, leading to artificially low and variable peak areas.

Quantitative Data Summary

Table 1: Impact of UAE Parameters on Polymethoxyflavone Extraction Reproducibility

Extraction Parameter Low Level Optimal Level High Level Impact on PMF Yield Coefficient of Variation (CV%)
Ethanol Conc. (% v/v) 50% 95% 100% Low at 50%, Max at 95% 12.4% (Low) → 4.2% (Opt)
Time (minutes) 10 min 25 min 60 min Degradation at >45 min 8.5% (Low) → 3.1% (Opt)
Liquid:Solid (mL/g) 10:1 50:1 100:1 Saturation at 10:1 9.2% (Low) → 2.8% (Opt)

| Temperature (°C) | 25°C | 40°C | 70°C | Thermal degradation | 5.5% (Low) → 3.5% (Opt) |

(Data synthesized from optimization models for methoxyflavone [5])

System Visualizations

RootCause Variation Batch-to-Batch Variation in PMF Biomass Biomass Matrix Biomass->Variation Moisture Moisture Content (>8%) Moisture->Biomass Particle Particle Size (Channeling) Particle->Biomass Solvent Extraction Dynamics Solvent->Variation Polarity Solvent Polarity (Ethanol %) Polarity->Solvent Cavitation Acoustic Cavitation (UAE Temp/Time) Cavitation->Solvent Analysis Analytical Resolution Analysis->Variation Coelution Isomer Co-elution Coelution->Analysis Precipitation Autosampler Precipitation Precipitation->Analysis

Root cause analysis of batch-to-batch variation in PMF extraction.

Workflow Step1 1. Biomass Lyophilization & Milling (40-60 Mesh) Step2 2. Internal Standard Spiking (e.g., 5,7-dimethoxyflavone) Step1->Step2 Step3 3. UAE Extraction (95% EtOH, 40°C, 25 min) Step2->Step3 Step4 4. Centrifugation (8000 x g) & PTFE Filtration (0.22 µm) Step3->Step4 Step5 5. HPLC-DAD/MS Analysis (Core-Shell C18, 25°C) Step4->Step5 Validation Self-Validation Loop: Calculate IS Recovery % to verify extraction efficiency Step5->Validation Validation->Step3 Adjust Parameters if Recovery < 95%

Self-validating Ultrasound-Assisted Extraction (UAE) workflow for PMFs.

References
  • National Center for Biotechnology Information. "2',3',4',5,7-Pentamethoxyflavone | C20H20O7 | CID 373146 - PubChem." PubChem. URL:[Link]

  • Chaisuwan, V., et al. "Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora." ResearchGate. URL:[Link]

  • Nam, T. G., et al. "Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes." PMC. URL:[Link]

  • Ivanov, I. G., et al. "Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials." Semantic Scholar. URL:[Link]

  • Chaves, J. O., et al. "Conventional and Emerging Extraction Processes of Flavonoids." MDPI. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Polymethoxyflavones in Drug Discovery: A Comparative Analysis of 2',3',4',5,7-Pentamethoxyflavone vs. Nobiletin

Executive Summary & Rationale Polymethoxyflavones (PMFs) represent a highly specialized subclass of flavonoids characterized by the exhaustive methylation of their hydroxyl groups. This structural modification drasticall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Polymethoxyflavones (PMFs) represent a highly specialized subclass of flavonoids characterized by the exhaustive methylation of their hydroxyl groups. This structural modification drastically increases their lipophilicity, alters their metabolic stability, and fundamentally shifts their target specificity compared to their unmethylated counterparts. As a Senior Application Scientist, I have designed this guide to objectively compare two distinct PMFs: Nobiletin (a well-characterized, multi-target hexamethoxyflavone) and 2',3',4',5,7-Pentamethoxyflavone (a highly specific, lesser-known pentamethoxyflavone). While Nobiletin is heavily leveraged in oncology and metabolic research, 2',3',4',5,7-Pentamethoxyflavone demonstrates unique utility as a targeted receptor antagonist. Understanding the structural causality behind these divergent biological activities is critical for drug development professionals optimizing lead compounds.

Structural and Physicochemical Comparison

The biological divergence of these two PMFs is rooted in their methoxy substitution patterns. Nobiletin possesses a fully substituted A-ring (positions 5, 6, 7, 8) and a dimethoxylated B-ring (positions 3', 4'). In contrast, 2',3',4',5,7-Pentamethoxyflavone (PMF-5) lacks the 6 and 8 methoxy groups on the A-ring but features a heavily sterically hindered, trimethoxylated B-ring (positions 2', 3', 4')[1].

This shift in electron density and steric bulk dictates their protein-ligand docking behaviors. Nobiletin's planar B-ring allows it to intercalate into the active sites of metabolic enzymes like CYP19 aromatase[2]. Conversely, the 2'-methoxy group on PMF-5 forces the B-ring out of coplanarity with the chromen-4-one core, creating a specific 3D conformation that perfectly mimics the pharmacophore required for binding to the deep hydrophobic pockets of G-protein coupled adenosine receptors[3].

Quantitative Data Summary
ParameterNobiletin2',3',4',5,7-Pentamethoxyflavone
IUPAC Name 2-(3,4-dimethoxyphenyl)-5,6,7,8-tetramethoxychromen-4-one5,7-dimethoxy-2-(2,3,4-trimethoxyphenyl)chromen-4-one
Molecular Weight 402.40 g/mol 372.37 g/mol
A-Ring Substitution 5, 6, 7, 8-tetramethoxy5, 7-dimethoxy
B-Ring Substitution 3', 4'-dimethoxy2', 3', 4'-trimethoxy
Primary Target CYP19 Aromatase, Akt/GSK3Adenosine Receptors (A1, A2, A3)
Therapeutic Indication Oncology, Metabolic SyndromeCardiovascular, Neuromodulation
Oral Bioavailability < 1%Predicted < 1%

Biological Activity Profiles

Nobiletin: The Multi-Target Modulator

Nobiletin is extensively documented for its broad-spectrum anti-tumor and anti-inflammatory efficacy. In breast cancer models, Nobiletin acts as a potent inhibitor of CYP19 aromatase, the rate-limiting enzyme in estrogen biosynthesis[2]. By suppressing the conversion of androgens to 17β-estradiol, it starves estrogen-receptor-positive (ER+) tumors of their primary proliferative signal. Furthermore, Nobiletin is heavily biotransformed by gut microbiota into demethylated metabolites (such as 3'-DMN and 4'-DMN), which often exhibit even higher bioactivity and lipid-lowering effects in obese models[4].

2',3',4',5,7-Pentamethoxyflavone: The Selective Antagonist

Unlike the broad enzymatic inhibition seen with Nobiletin, 2',3',4',5,7-Pentamethoxyflavone acts as a highly selective ligand. It has been identified primarily as an antagonist for adenosine receptors (A1, A2, A3)[3]. Adenosine receptors play critical roles in intermediary metabolism, vasodilation, and central nervous system (CNS) depression. By selectively blocking these receptors, PMF-5 prevents the negative feedback loop of adenosine, making it a strong candidate for cerebroprotective and cardiovascular drug development[3].

Experimental Workflows (Self-Validating Systems)

To rigorously evaluate and compare these compounds, researchers must employ highly specific, self-validating in vitro assays. Below are the gold-standard protocols for validating the primary mechanisms of both PMFs.

Protocol A: CYP19 Aromatase Inhibition Assay (Nobiletin Focus)
  • Objective: Validate Nobiletin's ability to inhibit estrogen biosynthesis in a cellular model.

  • Step 1: Cell Culture & Seeding: Seed MCF-7 cells in 96-well plates at

    
     cells/well. Causality:  MCF-7 is an ER+ breast cancer line that relies on endogenous aromatase activity for estrogen-driven proliferation, making it the ideal phenotypic model[2].
    
  • Step 2: Treatment & Substrate Addition: Treat cells with Nobiletin (0.1 µM to 100 µM) and supplement the media with 10 nM testosterone. Causality: Providing an excess of the androgenic substrate ensures that the CYP19 enzyme's conversion rate is the strict rate-limiting step being measured, isolating the variable of enzyme inhibition.

  • Step 3: Quantification: After 48 hours, quantify 17β-estradiol in the supernatant via competitive ELISA.

  • Self-Validation Check: The assay plate must include Letrozole (10 nM) as a positive control[2]. If Letrozole fails to suppress 17β-estradiol production by >85% compared to the vehicle, the entire assay is invalid. This indicates either a loss of CYP19 expression in the cell passage or degradation of the testosterone substrate.

Protocol B: Radioligand Binding Assay for Adenosine Receptors (2',3',4',5,7-PMF Focus)
  • Objective: Quantify the binding affinity (

    
    ) of 2',3',4',5,7-PMF to A1/A3 adenosine receptors.
    
  • Step 1: Membrane Preparation: Isolate cell membranes from CHO cells stably transfected with human A1 or A3 receptors. Causality: Using transfected CHO cells eliminates background noise from endogenous receptor subtypes present in wild-type tissue, ensuring the calculated

    
     is strictly subtype-specific.
    
  • Step 2: Radioligand Incubation: Incubate 50 µg of membrane protein with 1 nM[³H]DPCPX (for A1) and varying concentrations of 2',3',4',5,7-PMF (1 nM to 100 µM) for 60 minutes at 25°C.

  • Step 3: Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters, washing three times with ice-cold Tris-HCl buffer to remove unbound ligand.

  • Self-Validation Check: Define non-specific binding (NSB) using an excess (10 µM) of unlabeled DPCPX. If the NSB exceeds 30% of the total radioactive binding, the assay is invalid. High NSB indicates that the highly lipophilic PMF is non-specifically adhering to the plastic or filter matrix, requiring the addition of 0.1% BSA to the wash buffer to restore assay integrity.

Mechanistic Visualization

PMF_Mechanisms cluster_nobiletin Nobiletin (NOB) Pathway cluster_pmf 2',3',4',5,7-PMF Pathway NOB Nobiletin CYP19 CYP19 Aromatase NOB->CYP19 Inhibits Estrogen 17β-Estradiol CYP19->Estrogen Blocks MCF7 MCF-7 Apoptosis Estrogen->MCF7 Deprives PMF 2',3',4',5,7-PMF Adenosine Adenosine Receptors PMF->Adenosine Antagonizes cAMP cAMP Modulation Adenosine->cAMP GPCR Signal Vascular Vasodilation cAMP->Vascular Induces

Fig 1: Mechanistic pathways of Nobiletin (CYP19 inhibition) vs. 2',3',4',5,7-PMF (Adenosine antagonism).

Pharmacokinetics & Bioavailability

A critical hurdle for both compounds in clinical translation is their poor aqueous solubility (1–5 μg/mL) and minimal oral bioavailability (<1%)[5]. Because both PMFs are highly lipophilic, they easily cross the intestinal epithelium but are rapidly subjected to first-pass metabolism and efflux by P-glycoprotein.

Interestingly, the metabolic fate of these compounds is a key driver of their in vivo efficacy. Nobiletin undergoes extensive O-demethylation by hepatic CYP450 enzymes and gut microbiota, yielding metabolites like 5-demethylnobiletin (5-DMN)[4]. These demethylated metabolites often possess superior hydrogen-bonding capabilities, enhancing their anti-inflammatory potency compared to the parent compound. Similarly, 2',3',4',5,7-PMF is predicted to undergo rapid B-ring demethylation, which must be accounted for during pharmacokinetic profiling to determine if the adenosine receptor antagonism is driven by the parent drug or an active metabolite.

References

1.5 2.1 3.3 4.2 5.4

Sources

Comparative

NMR spectral data analysis of 2',3',4',5,7-Pentamethoxyflavone

Executive Summary & Scientific Context 2',3',4',5,7-Pentamethoxyflavone (often abbreviated as 5,7,2',3',4'-PMF) is a bioactive polymethoxyflavone (PMF) found in specific medicinal plants such as Andrographis lineata and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

2',3',4',5,7-Pentamethoxyflavone (often abbreviated as 5,7,2',3',4'-PMF) is a bioactive polymethoxyflavone (PMF) found in specific medicinal plants such as Andrographis lineata and Citrus species. Unlike the more common PMFs like Nobiletin or Tangeretin, this molecule possesses a unique 2',3',4'-substitution pattern on the B-ring.

The Analytical Challenge: The primary difficulty in analyzing PMFs lies in the "methoxy crowding" effect. With five methoxy groups, 1H NMR spectra in the 3.7–4.0 ppm region are heavily overlapped. Furthermore, distinguishing the target molecule from its structural isomers (e.g., 3',4',5',5,7-PMF) relies entirely on resolving the aromatic coupling patterns of the B-ring.

This guide compares the NMR performance of the target molecule against its closest structural alternatives, providing a self-validating protocol for unambiguous identification.

Comparative Analysis: Target vs. Isomeric Alternatives

This section contrasts the spectral signature of 2',3',4',5,7-Pentamethoxyflavone (Target) against 3',4',5',5,7-Pentamethoxyflavone (Alternative). This comparison is critical because both molecules share the exact same molecular weight (372.37 g/mol ) and elemental formula (


), making MS analysis insufficient for differentiation.
Diagnostic 1H NMR Signals (500 MHz, CDCl₃)
FeatureTarget: 2',3',4',5,7-PMF Alternative: 3',4',5',5,7-PMF Causality / Structural Logic
B-Ring Protons Two Doublets (Ortho-coupled)

~7.8 (H-6') & ~6.8 (H-5')

Hz
Singlet (Symmetric)

~7.1 (H-2', H-6')Integrated as 2H
Target: The 2',3',4' pattern leaves H-5' and H-6' adjacent, creating an ortho-coupling system.Alternative: The 3',4',5' pattern creates a plane of symmetry, making H-2' and H-6' chemically equivalent.[1]
A-Ring Protons Two Doublets (Meta-coupled)

~6.4 (H-8) & ~6.5 (H-6)

Hz
Two Doublets (Meta-coupled)

~6.4 (H-8) & ~6.5 (H-6)

Hz
Both molecules share the same 5,7-dimethoxy A-ring. This region is not diagnostic for differentiation.
Methoxy Region 5 Distinct Singlets Crowded region (3.8–4.0 ppm)4 Distinct Singlets One signal integrates to 6H (3',5'-OMe)Target: Asymmetry in the B-ring results in distinct environments for all 5 methoxy groups.Alternative: Symmetry makes 3'-OMe and 5'-OMe equivalent.
Critical 2D NMR Correlations (HMBC)

To validate the structure, you must trace the connectivity of the methoxy groups to the aromatic carbons.

  • Target (2',3',4'): The methoxy protons at position 2' will show an HMBC correlation to a quaternary carbon (

    
    ) that is also correlated to the deshielded H-6' proton (via a 3-bond pathway).
    
  • Alternative (3',4',5'): The methoxy protons at 3'/5' will correlate to carbons that show meta coupling pathways to the aromatic protons.

Experimental Protocol: Self-Validating Workflow

To ensure high data integrity (E-E-A-T), follow this protocol. It includes internal checks to verify that the system is working correctly.

Step 1: Sample Preparation
  • Solvent: Use Chloroform-d (CDCl₃) (99.8% D) + 0.03% TMS.

    • Why: PMFs are lipophilic. DMSO-d₆ is an alternative but often broadens methoxy signals due to viscosity. CDCl₃ provides the sharpest resolution for the crowded 3.8–4.0 ppm region.

  • Concentration: Dissolve 5–10 mg of sample in 600 µL solvent. Filter through a 0.45 µm PTFE filter to remove particulates that cause line broadening.

Step 2: Acquisition Parameters (500 MHz+)
  • 1H (Proton):

    • Pulse angle: 30°

    • Relaxation delay (D1): 3.0 seconds (Essential for accurate integration of methoxy groups; they have long T1 times).

    • Scans: 64.

  • 13C (Carbon):

    • Scans: 1024 minimum (Quaternary carbons in PMFs are slow to relax and have low NOE enhancement).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Optimize for long-range coupling:

      
       Hz.
      
    • Self-Validation Check: Ensure you see the correlation between the H-5 proton (if 5-OH were present) or 5-OMe and the carbonyl C-4 (~176 ppm). If this is missing, the experiment sensitivity is too low.

Step 3: Data Processing
  • Window Function: Apply an exponential multiplication (LB = 0.3 Hz) for 1H.

  • Referencing: Set TMS to 0.00 ppm. Do not rely solely on the solvent residual peak if precise chemical shift comparison is needed.

Visualization: Structural Elucidation Logic Tree

The following diagram illustrates the decision-making process to confirm the 2',3',4' substitution pattern using NMR data.

PMF_Elucidation Start Unknown Pentamethoxyflavone (MW 372) Step1 Analyze 1H NMR (Aromatic Region) Start->Step1 Decision1 B-Ring Pattern? Step1->Decision1 PathA 2 Doublets (J ~ 9Hz) (Ortho Coupling) Decision1->PathA H-5' & H-6' PathB 1 Singlet (2H) (Symmetry) Decision1->PathB H-2' & H-6' PathC 2 Singlets / Meta Coupling Decision1->PathC H-3' & H-6' ResultA Candidate: 2',3',4'-Substitution (Target) PathA->ResultA ResultB Candidate: 3',4',5'-Substitution (Alternative) PathB->ResultB ResultC Candidate: 2',4',5'-Substitution PathC->ResultC Validation HMBC Validation: H-6' correlates to C-2' C-2' correlates to 2'-OMe ResultA->Validation Final Confirmed: 2',3',4',5,7-Pentamethoxyflavone Validation->Final

Caption: Logic flow for distinguishing the target 2',3',4'-PMF from symmetric and para-substituted isomers using 1H coupling constants and HMBC correlations.

References

  • Isolation and Spectral D

    • Source: Kishore, P. H., et al. "1H and 13C NMR spectral assignments of novel chromenylchalcones and flavones from Andrographis lineata." ResearchGate.[2]

    • URL:[Link]

    • Context: Primary source for the isolation and specific NMR characteriz
  • General NMR Characteristics of Polymethoxyflavones

    • Source: PubChem Compound Summary for CID 373146 (2',3',4',5,7-Pentamethoxyflavone).
    • URL:[Link]

    • Context: Verification of chemical structure, synonyms, and computed properties.[2][3]

  • Comparative Data for Isomeric PMFs (3',4',5'-p

    • Source: SpectraBase, "5,7,3',4',5'-Pentamethoxyflavone NMR D
    • URL:[Link]

    • Context: Used as the "Alternative" benchmark to demonstrate the symmetric B-ring spectral differences.
  • Methodology for Flavonoid NMR Analysis

    • Source: Napolitano, A., et al. "Proton and Carbon-13 NMR of Flavonoids." Magnetic Resonance in Chemistry.
    • URL:[Link]

    • Context: Standard protocols for solvent selection and pulse sequences in flavonoid analysis.

Sources

Validation

comparative antioxidant capacity of 2',3',4',5,7-Pentamethoxyflavone and Quercetin

An objective evaluation of antioxidant capacity in drug development requires moving beyond rudimentary cell-free assays to understand the pharmacokinetic and mechanistic realities of a compound. In this technical guide,...

Author: BenchChem Technical Support Team. Date: March 2026

An objective evaluation of antioxidant capacity in drug development requires moving beyond rudimentary cell-free assays to understand the pharmacokinetic and mechanistic realities of a compound. In this technical guide, we compare two structurally distinct flavonoids: Quercetin (3,3',4',5,7-pentahydroxyflavone), the gold standard for direct free radical scavenging, and 2',3',4',5,7-Pentamethoxyflavone (PMF) , a highly lipophilic polymethoxyflavone that exerts profound indirect cellular protection.

By deconstructing their structure-activity relationships (SAR), researchers can better select the appropriate flavonoid scaffold for specific therapeutic formulations.

Chemical Structure & Mechanistic Causality

The antioxidant capacity of a flavonoid is dictated by its substitution pattern, which fundamentally alters its mechanism of action from direct chemical quenching to indirect biological signaling.

Quercetin: The Direct Scavenger Quercetin possesses five free phenolic hydroxyl (-OH) groups. Its potent direct antioxidant activity is driven by the 3',4'-catechol structure in the B-ring, the 2,3-double bond conjugated with a 4-oxo function in the C-ring, and the 3-OH and 5-OH groups[1]. These structural features allow Quercetin to rapidly neutralize Reactive Oxygen Species (ROS) through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

2',3',4',5,7-Pentamethoxyflavone: The Indirect Cellular Activator In stark contrast, 2',3',4',5,7-PMF has all of its corresponding hydroxyl groups fully methylated. Because it lacks free phenolic protons, it cannot undergo HAT or SET, rendering it practically inactive in standard in vitro radical scavenging assays (like DPPH). However, this high degree of methoxylation drastically increases its lipophilicity (LogP), facilitating superior cell membrane permeability[2]. Once intracellular, PMFs act as potent indirect antioxidants by disrupting the Keap1-Nrf2 complex, promoting the nuclear translocation of Nrf2, and upregulating endogenous antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD)[3].

Pathway Q Quercetin (Polyhydroxyflavone) Direct Direct HAT/SET (Radical Scavenging) Q->Direct Primary Pathway Indirect Keap1 Inhibition & Nrf2 Translocation Q->Indirect Secondary Pathway PMF 2',3',4',5,7-PMF (Polymethoxyflavone) PMF->Indirect Primary Pathway ROS ROS Neutralization & Cellular Protection Direct->ROS Enzymes HO-1, NQO1, SOD Expression Indirect->Enzymes Enzymes->ROS

Fig 1: Mechanistic divergence in antioxidant pathways between Quercetin and 2',3',4',5,7-PMF.

Quantitative Data Comparison

Relying solely on cell-free assays often leads researchers to falsely discard polymethoxyflavones. The table below synthesizes the comparative performance of both compounds across chemical and biological evaluation matrices.

Pharmacological ParameterQuercetin2',3',4',5,7-PMFMechanistic Implication
DPPH Scavenging (IC50) < 15.0 µM> 500 µM (Inactive)PMF lacks free -OH groups required for direct HAT/SET mechanisms.
ABTS Scavenging (IC50) < 10.0 µM> 500 µM (Inactive)Confirms the absence of direct radical quenching in PMFs.
Lipophilicity (LogP) ~ 1.5 (Amphiphilic)~ 3.5 - 4.5 (Lipophilic)PMF exhibits superior passive diffusion across lipid bilayers.
Nrf2 Nuclear Translocation Moderate (+/++)High (+++)PMF strongly activates intracellular defense transcriptomes.
HO-1 Protein Induction ~ 2.5x Fold Change~ 4.0x - 5.5x Fold ChangePMF provides robust, sustained, and catalytic cellular antioxidation.

Experimental Methodologies & Self-Validating Protocols

To accurately assess the divergent profiles of these compounds, a dual-assay approach is mandatory. The following protocols are designed as self-validating systems to prevent false negatives associated with lipophilic antioxidants.

Protocol A: Cell-Free Radical Scavenging (DPPH Assay)

Rationale: Establishes the baseline for direct electron/hydrogen donation.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute ethanol. Protect from light.

  • Compound Dilution: Prepare serial dilutions of Quercetin and 2',3',4',5,7-PMF (1 µM to 500 µM) in DMSO.

  • Reaction Assembly: In a 96-well plate, add 100 µL of the compound solution to 100 µL of the DPPH solution.

  • Self-Validating Controls:

    • Positive Control: Ascorbic Acid (validates assay sensitivity).

    • Colorimetric Blank: 100 µL compound + 100 µL ethanol (subtracts the inherent absorbance of the flavonoids to prevent skewed data).

  • Incubation & Readout: Incubate in the dark at room temperature for 30 minutes. Measure absorbance at 517 nm using a microplate reader. Calculate the IC50.

Protocol B: Cellular Antioxidant Activity (CAA) & Nrf2 Activation

Rationale: Captures the biological, indirect antioxidant capacity of highly permeable PMFs.

  • Cell Culture: Seed HepG2 or RAW264.7 cells in 96-well plates at

    
     cells/well. Incubate for 24 hours at 37°C, 5% CO2.
    
  • Pre-treatment: Treat cells with non-toxic concentrations (determined via parallel MTT assay) of Quercetin or 2',3',4',5,7-PMF for 24 hours. Control: 0.1% DMSO vehicle.

  • Oxidative Stress Induction: Wash cells with PBS. Add 600 µM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) and 25 µM DCFDA (a fluorogenic dye that measures ROS) for 1 hour.

  • Quantification: Measure fluorescence (Excitation: 485 nm, Emission: 535 nm). A decrease in fluorescence indicates successful intracellular ROS neutralization.

  • Mechanistic Validation (Western Blot): In a parallel 6-well plate setup, lyse cells post-treatment and perform nuclear fractionation. Probe for Nrf2 (using Lamin B1 as a nuclear loading control) to confirm that PMF's ROS reduction is causally linked to Keap1-Nrf2 axis activation.

Protocol S1 1. Cell Seeding HepG2 cells in 96-well plates S2 2. Compound Pre-treatment Incubate with PMF or Quercetin (24h) S1->S2 S3 3. Oxidative Induction Add AAPH or H2O2 (1h) S2->S3 S4 4. Target Quantification DCFDA Assay (ROS) / Western Blot (Nrf2) S3->S4 S5 5. Data Normalization Calculate Fold-Change vs. Vehicle S4->S5

Fig 2: Standardized cellular workflow for evaluating indirect antioxidant capacity and ROS.

Application Suitability in Drug Development

When formulating therapeutics, the choice between Quercetin and 2',3',4',5,7-PMF depends entirely on the target microenvironment:

  • Select Quercetin for gastrointestinal or topical applications where direct, rapid neutralization of exogenous ROS is required. Its lower LogP limits deep tissue penetration but makes it highly effective in aqueous or interfacial environments.

  • Select 2',3',4',5,7-PMF for systemic, neuroprotective, or hepatoprotective applications. Because methoxylation prevents rapid phase II metabolism (glucuronidation/sulfation) that typically clears polyhydroxyflavones, PMFs exhibit superior pharmacokinetic half-lives. Their ability to cross the blood-brain barrier and induce sustained Nrf2-mediated endogenous defense makes them ideal candidates for chronic oxidative stress conditions.

References

  • Synergy and Other Interactions between Polymethoxyflavones from Citrus Byproducts. nih.gov.[Link][1]

  • Methoxylated flavones with potential therapeutic and photo-protective attributes: Theoretical investigation of substitution effect. researchgate.net.[Link][2]

  • Polymethoxyflavones: an updated review on pharmacological properties and underlying molecular mechanisms. tandfonline.com.[Link][3]

Sources

Comparative

Technical Comparison of Mass Spectrometry Fragmentation: 2',3',4',5,7-Pentamethoxyflavone vs. Structural Analogs

The following technical guide details the mass spectrometry fragmentation patterns of 2',3',4',5,7-Pentamethoxyflavone, designed for researchers in natural product chemistry and drug development. Introduction & Scope 2',...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mass spectrometry fragmentation patterns of 2',3',4',5,7-Pentamethoxyflavone, designed for researchers in natural product chemistry and drug development.

Introduction & Scope

2',3',4',5,7-Pentamethoxyflavone (often isolated from Andrographis species such as A. paniculata and A. affinis) represents a specific structural challenge in flavonoid analysis. Unlike its more common isomers—Tangeretin (5,6,7,8,4'-pentamethoxyflavone) and Sinensetin (5,6,7,3',4'-pentamethoxyflavone)—this compound features a highly substituted B-ring (2',3',4') combined with a standard 5,7-substituted A-ring.

Differentiation of these isomers is critical because their biological activities (e.g., CYP450 inhibition, anti-inflammatory potency) vary significantly based on methoxylation patterns. This guide provides a self-validating MS/MS protocol to distinguish 2',3',4',5,7-pentamethoxyflavone from its isomers using diagnostic Retro-Diels-Alder (RDA) fragments and specific neutral losses.[1]

Methodological Framework

To ensure reproducible fragmentation, the following ionization and detection parameters are recommended.

Standardized Protocol: ESI-MS/MS[1]
  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • Rationale: Polymethoxyflavones (PMFs) protonate readily at the carbonyl oxygen (C4) or methoxy groups, yielding intense

      
       ions.
      
  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

    • Rationale: Low energy preserves the molecular ion; high energy forces the diagnostic RDA cleavage.[1]

  • Mobile Phase Additive: 0.1% Formic Acid.[1]

    • Effect: Enhances protonation efficiency (

      
      , 
      
      
      
      373.13).

Comparative Fragmentation Analysis

Primary Fragmentation Pathways

The fragmentation of 2',3',4',5,7-pentamethoxyflavone (


 373) follows the general "PMF Rule" but with intensity variations driven by the steric crowding of the 2'-methoxy group.
Fragment Ionm/z (Theoretical)MechanismDiagnostic Value
Precursor 373.13

Molecular Ion
Demethylation 358.10

High Intensity. The loss of a methyl radical is favored in PMFs to relieve steric strain, particularly at the 2'-position (B-ring) and 5-position (A-ring).[1]
Dehydration 355.12

Specific. 2'-methoxy flavones often show water loss due to interaction between the 2'-OMe and the C3-H or C1-oxygen.[1]
Carbonyl Loss 345.13

Common in flavones (C4 carbonyl ejection).[1]
Combined Loss 342.07

Secondary fragmentation.[1]
Diagnostic Retro-Diels-Alder (RDA) Cleavage

The most definitive method to distinguish this compound from Tangeretin or Sinensetin is the analysis of RDA fragments.[1] The RDA reaction cleaves the C-ring, separating the A-ring and B-ring components.[1][2]

  • 
     Ion (A-Ring Diagnostic): 
    
    • Structure: Contains the A-ring (5,7-dimethoxy) + C4 carbonyl.[1]

    • Observed m/z: 181

    • Differentiation:

      • 2',3',4',5,7-PMF:

        
        181  (5,7-diOMe).
        
      • Sinensetin:

        
        211  (5,6,7-triOMe).
        
      • Tangeretin:

        
        241  (5,6,7,8-tetraOMe).
        
    • Conclusion: A low-mass A-ring fragment (

      
       181) immediately rules out Tangeretin and Sinensetin.[1]
      
  • 
     Ion (B-Ring Diagnostic): 
    
    • Structure: Contains the B-ring (2',3',4'-trimethoxy) + C2-C3 moiety.[1]

    • Observed m/z: 193 (approx, varies by H-transfer).[1]

    • Differentiation:

      • 2',3',4',5,7-PMF:

        
        193  (Trimethoxy B-ring).
        
      • Sinensetin:

        
        163  (Dimethoxy B-ring).[1]
        
      • Tangeretin:

        
        133  (Monomethoxy B-ring).[1]
        
Comparison Table: Isomer Differentiation
Feature2',3',4',5,7-PMF (Target)Sinensetin (Alternative)Tangeretin (Alternative)
Substitution A: 5,7A: 5,6,7A: 5,6,7,8
B: 2',3',4'B: 3',4'B: 4'

(

)
181 (Light)211 (Medium)241 (Heavy)

(

)
193 (Heavy)163 (Medium)133 (Light)
Key Spectral Trait Heavy B-ring fragment ; intense

due to 2'-OMe crowding.
Balanced A/B fragments.Heavy A-ring fragment ; dominant peak at

241.[1]

Visualization of Fragmentation Pathways[2][3]

The following diagram illustrates the critical RDA cleavage points that separate the A and B ring masses, providing the logic for isomer identification.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 373 (2',3',4',5,7-Pentamethoxyflavone) RadicalLoss Methyl Radical Loss [M+H - CH3]+ m/z 358 (Steric Relief at 2'-OMe) Precursor->RadicalLoss -15 Da (•CH3) RDA_Step Retro-Diels-Alder (RDA) Cleavage (C-Ring Fission) Precursor->RDA_Step High CE Frag_A 1,3A+ Ion (A-Ring) 5,7-Dimethoxy m/z 181 (Diagnostic: Light A-Ring) RDA_Step->Frag_A Charge Retention on A-Ring Frag_B 1,3B+ Ion (B-Ring) 2',3',4'-Trimethoxy m/z 193 (Diagnostic: Heavy B-Ring) RDA_Step->Frag_B Charge Retention on B-Ring

Caption: Diagnostic fragmentation pathway of 2',3',4',5,7-Pentamethoxyflavone showing the critical RDA split into a light A-ring (m/z 181) and heavy B-ring (m/z 193).

Experimental Protocol for Identification

To confirm the identity of 2',3',4',5,7-Pentamethoxyflavone in a complex matrix (e.g., Andrographis extract):

  • LC Separation: Use a C18 column.[1] 2'-methoxylated flavones typically elute slightly earlier than their 4'-only counterparts due to non-planarity caused by the steric clash between the 2'-OMe and the C3/C1 region.[1]

  • MS/MS Acquisition: Perform a Product Ion Scan of

    
     373.
    
  • Data Filtering (The "181 Check"):

    • Extract ion chromatogram (EIC) for

      
       181.[1]
      
    • If

      
       181 is present (and 
      
      
      
      211/241 are absent), the A-ring is 5,7-substituted.
  • Confirmation: Check for the complementary B-ring fragment at

    
     ~193.[1]
    
  • Exclusion: If

    
     241 is the base peak, the compound is likely Tangeretin.[1]
    

References

  • Justesen, U. (2001).[1] Collision-induced fragmentation of deprotonated methoxylated flavonoids, obtained by electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 36(2), 169-178. Link

  • Jiang, C., & Gates, P. J. (2024). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry.[1] Molecules, 29, 5246. Link

  • Koteswara Rao, Y., et al. (2004).[1][3] Phytochemical and Pharmacological Studies on Andrographis paniculata. Chemical and Pharmaceutical Bulletin, 52(11), 1290-1295. Link

  • PubChem. (2025).[1] 2'-Methoxyflavone Compound Summary. National Library of Medicine.[1] Link

Sources

Validation

Technical Guide: Distinguishing 2',3',4',5,7-Pentamethoxyflavone from Isobaric Polymethoxyflavones

This guide is structured to address the precise analytical challenge of distinguishing 2',3',4',5,7-Pentamethoxyflavone (2',3',4',5,7-PMF) from its structural isomers and congeners. Because 2',3',4',5,7-PMF shares a mole...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured to address the precise analytical challenge of distinguishing 2',3',4',5,7-Pentamethoxyflavone (2',3',4',5,7-PMF) from its structural isomers and congeners.

Because 2',3',4',5,7-PMF shares a molecular weight (MW 372.37 g/mol ) and molecular formula (


) with other common polymethoxyflavones (PMFs) like Tangeretin  and 3,5,7,3',4'-Pentamethoxyflavone , standard low-resolution Mass Spectrometry (MS) is insufficient. This guide establishes a multi-modal identification workflow focusing on NMR fingerprinting and Retro-Diels-Alder (RDA) fragmentation patterns.

Content Type: Comparative Analytical Guide Subject: 2',3',4',5,7-Pentamethoxyflavone (CAS: N/A for specific isomer in some databases, often confused with Tangeretin) Primary Application: Pharmacognosy, Quality Control of Kaempferia parviflora and Citrus extracts, SIRT1 Agonist Research.

The Isomer Challenge: Structural Divergence

The primary difficulty in identifying 2',3',4',5,7-PMF lies in distinguishing it from its "Isobaric Triangle"—three molecules with identical mass but vastly different biological activities and chemical behaviors.

The Isobaric Triangle (MW 372.37)
CompoundSubstitution PatternClassKey Structural Feature
2',3',4',5,7-PMF A-Ring: 5,7-OMeB-Ring: 2',3',4'-OMeFlavone H-3 Proton Present. B-ring is heavily methoxylated.[1]
Tangeretin A-Ring: 4',5,6,7,8-OMeB-Ring: 4'-OMeFlavone H-3 Proton Present. A-ring is fully methoxylated (No A-ring protons).[1]
3,5,7,3',4'-PMF A-Ring: 5,7-OMeB-Ring: 3',4'-OMeC-Ring: 3-OMeFlavonol No H-3 Proton. C-3 is methoxylated.[1][2]

Scientific Insight: The presence of the H-3 proton is the first "gatekeeper" test. If your NMR spectrum lacks a singlet around


 6.5–6.8 ppm, you are likely dealing with a Flavonol (like 3,5,7,3',4'-PMF), not 2',3',4',5,7-PMF.

Analytical Resolution: The "Fingerprint" Workflow

To definitively validate 2',3',4',5,7-PMF, you must employ a self-validating system combining HPLC retention behavior with MS fragmentation and NMR coupling constants.

A. HPLC-UV/MS Profiling

While retention times (


) vary by column, the relative elution order on C18 columns is predictable due to polarity shifts caused by methoxy positioning.[1]
  • Hypothesis: A-ring methoxylation (Tangeretin) generally increases retention on C18 compared to B-ring methoxylation (2',3',4',5,7-PMF) due to planar packing efficiency, though this is solvent-dependent.

  • UV Absorbance:

    • 2',3',4',5,7-PMF: Band I (

      
      320-340 nm) and Band II (
      
      
      
      260-270 nm).
    • Tangeretin: Distinct shoulder often visible; Band I often hypsochromically shifted compared to flavonols.[1]

B. Mass Spectrometry: Retro-Diels-Alder (RDA) Logic

High-Resolution MS (HRMS) alone cannot distinguish isomers.[1] You must analyze the fragmentation ions generated by the Retro-Diels-Alder (RDA) cleavage of the C-ring.

The RDA Mechanism: The C-ring cleaves, splitting the molecule into an A-Ring fragment (


)  and a B-Ring fragment (

)
.
  • 2',3',4',5,7-PMF Fragmentation:

    • A-Ring Fragment: Contains 2 OMe groups (5,7).[2][3][4] Expected

      
      .
      
    • B-Ring Fragment: Contains 3 OMe groups (2',3',4'). Expected

      
      .
      
    • Diagnostic: The mass is distributed roughly evenly between A and B fragments.

  • Tangeretin Fragmentation:

    • A-Ring Fragment: Contains 4 OMe groups (5,6,7,8).[2] Expected

      
      .
      
    • B-Ring Fragment: Contains 1 OMe group (4'). Expected

      
      .
      
    • Diagnostic: Highly asymmetrical mass distribution (Heavy A-ring).

RDA_Fragmentation Precursor Precursor Ion [M+H]+ m/z 373 RDA_Step Retro-Diels-Alder (C-Ring Cleavage) Precursor->RDA_Step Tang_A Tangeretin A-Ring Ion (4 OMe groups) High m/z (~241) RDA_Step->Tang_A If Tangeretin Tang_B Tangeretin B-Ring Ion (1 OMe group) Low m/z (~135) RDA_Step->Tang_B If Tangeretin PMF_A 2',3',4',5,7-PMF A-Ring Ion (2 OMe groups) Medium m/z (~181) RDA_Step->PMF_A If 2',3',4',5,7-PMF PMF_B 2',3',4',5,7-PMF B-Ring Ion (3 OMe groups) Medium m/z (~195) RDA_Step->PMF_B If 2',3',4',5,7-PMF

Caption: Diagnostic Retro-Diels-Alder (RDA) fragmentation pathways distinguishing 2',3',4',5,7-PMF from Tangeretin based on methoxy group distribution.

C. NMR Spectroscopy: The Definitive Validation

If MS is the screening tool, NMR is the judge.

1. The H-3 Singlet (Flavone vs. Flavonol)

  • Target:

    
     6.30 – 6.80 ppm (Singlet).
    
  • Result: Presence confirms the molecule is a Flavone (eliminates 3,5,7,3',4'-PMF). Absence implies a Flavonol.

2. A-Ring Protons (H-6, H-8)

  • 2',3',4',5,7-PMF: Has protons at C-6 and C-8. Look for two meta-coupled doublets (

    
     Hz) or a singlet (if overlapping) around 
    
    
    
    6.4 – 6.6 ppm.
  • Tangeretin: A-ring is fully substituted.[1] No signals in this region (or only B-ring signals).

3. B-Ring Coupling (The 2',3',4' Pattern)

  • 2',3',4',5,7-PMF: Protons at C-5' and C-6'.

    • Look for an Ortho-coupled pair (

      
       Hz).
      
    • H-6' will be more deshielded (downfield) due to the C=O proximity.

  • Tangeretin: Protons at 2',3',5',6' (AA'BB' system).

    • Look for two symmetric doublets (

      
       Hz) integrating for 2 protons each.
      

Functional Performance: Bioactivity Profile

Why distinguish them? The specific methoxylation pattern of 2',3',4',5,7-PMF confers unique metabolic properties, particularly regarding SIRT1 activation, distinct from the more common Tangeretin.

Feature2',3',4',5,7-PMFTangeretinMechanism of Difference
SIRT1 Activation High Potency Moderate/LowThe 2',3',4'-OMe pattern alters the planar interaction with the SIRT1 hydrophobic pocket, often showing higher efficacy than Resveratrol in specific assays.
Metabolic Stability ModerateHighTangeretin's fully substituted A-ring resists Phase I metabolism (demethylation) more robustly than the 5,7-substituted A-ring of 2',3',4',5,7-PMF.
Cellular Uptake HighVery HighPolymethoxylation generally increases lipophilicity (logP), but the specific dipole moment of the 2',3',4' cluster affects membrane permeability kinetics.

Experimental Protocols

Protocol A: Extraction & Isolation (from Kaempferia parviflora)

Note: While Tangeretin is Citrus-dominant, 2',3',4',5,7-PMF is often a minor constituent in Black Ginger, requiring precise fractionation.

  • Extraction: Macerate dried rhizomes in Ethanol (95%) for 72h. Filter and concentrate in vacuo.

  • Partition: Suspend residue in water. Partition sequentially with Hexane

    
     Chloroform 
    
    
    
    Ethyl Acetate.
    • Target Fraction: The Chloroform fraction typically contains the highest concentration of PMFs.

  • Column Chromatography: Use Silica Gel 60.[1]

    • Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 90:10

      
       End 60:40).
      
    • TLC Check: Spray with 10%

      
       in ethanol and heat. PMFs appear as dark spots under UV365 before heating, and turn distinct colors (orange/brown) after charring.
      
Protocol B: HPLC-DAD-MS Confirmation

System: Agilent 1200 or equivalent with Q-TOF MS. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100mm, 3.5


m).

Gradient Conditions:

  • Solvent A: 0.1% Formic Acid in Water

  • Solvent B: Acetonitrile (ACN)

  • Flow: 1.0 mL/min

Time (min)% B (ACN)Phase
0-530%Equilibration
5-2030%

80%
Separation Gradient
20-2580%

100%
Wash
25-3030%Re-equilibration

Detection:

  • UV: 254 nm (general), 330 nm (specific for flavones).

  • MS: Positive Mode (

    
    ). Scan range 
    
    
    
    100–600.
  • Collision Energy: 20–30 eV (Critical to induce RDA fragmentation).

Analytical Decision Tree

Decision_Tree Start Sample: Unknown PMF (MW 372) NMR_H3 NMR: Check 6.3-6.8 ppm Start->NMR_H3 Is_Singlet Singlet Present? NMR_H3->Is_Singlet Flavonol No Singlet: Likely 3,5,7,3',4'-PMF (Flavonol) Is_Singlet->Flavonol No Flavone Singlet Present: Confirmed Flavone Is_Singlet->Flavone Yes MS_RDA MS/MS: RDA Fragmentation Flavone->MS_RDA Frag_Check A-Ring Fragment Mass? MS_RDA->Frag_Check Tang_ID High Mass (~240): A-Ring fully subbed ID: Tangeretin Frag_Check->Tang_ID Heavy A-Ring PMF_ID Medium Mass (~180): A-Ring 5,7-subbed ID: 2',3',4',5,7-PMF Frag_Check->PMF_ID Light A-Ring

Caption: Step-by-step logic flow to distinguish 2',3',4',5,7-PMF from its primary isomers using NMR and MS data.

References

  • SIRT1 Activation by Polyphenols: Int. J. Mol. Sci. 2022, 23(23), 15105. "Resveratrol-like Compounds as SIRT1 Activators."[5][6] Link

  • RDA Fragmentation of Flavonoids: Molecules 2024. "Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry." Link

  • Kaempferia parviflora Constituents: Front. Vet. Sci. 2025.[1][7][8] "Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora." Link

  • Tangeretin Structure & NMR: J. Sci. Technol. "Progress of Researches on Pharmacological Effects and Bioavailability of Tangeretin." Link

  • Polymethoxyflavone Analysis: Phytochem Anal. 2022.[9][10] "Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora." Link

Sources

Comparative

Unambiguous Structure Confirmation: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques for 2',3',4',5,7-Pentamethoxyflavone

For researchers, scientists, and professionals in drug development, the precise structural elucidation of a synthesized or isolated compound is a cornerstone of scientific rigor. The biological activity of a molecule is...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of a synthesized or isolated compound is a cornerstone of scientific rigor. The biological activity of a molecule is intrinsically linked to its three-dimensional architecture. This guide provides an in-depth comparison of the gold-standard method for structure determination, single-crystal X-ray crystallography, with powerful spectroscopic alternatives—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the definitive structural confirmation of 2',3',4',5,7-Pentamethoxyflavone.

2',3',4',5,7-Pentamethoxyflavone is a flavonoid, a class of natural products known for their diverse biological activities.[1] Its specific methoxy substitution pattern can significantly influence its pharmacological properties. Therefore, absolute certainty of its structure is paramount. While spectroscopic methods can provide strong evidence for the connectivity of atoms, only X-ray crystallography can reveal the precise spatial arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal, the exact three-dimensional structure of a molecule can be determined.

Causality in Experimental Choices for SC-XRD

The primary challenge in SC-XRD is obtaining a high-quality single crystal. The choice of solvent and crystallization technique is therefore critical and often empirical. For a molecule like 2',3',4',5,7-Pentamethoxyflavone, which is soluble in organic solvents like chloroform and methanol, slow evaporation is a common starting point. The goal is to allow the molecules to slowly and orderly arrange themselves into a crystal lattice. The quality of the crystal directly impacts the resolution of the final structure.

While a crystal structure for 2',3',4',5,7-Pentamethoxyflavone is not publicly available, a study on the closely related isomer, 5,6,3′,4′,5′-pentamethoxy-flavone dihydrate , provides an excellent proxy for the type of data and insights that can be obtained.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Dissolve a small amount of purified 2',3',4',5,7-Pentamethoxyflavone in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) to create a saturated or near-saturated solution.

    • Filter the solution to remove any particulate matter.

    • Allow the solvent to evaporate slowly in a vibration-free environment. This can be achieved by covering the vial with a perforated film.

    • Monitor for the formation of single crystals of suitable size and quality (typically > 0.1 mm in all dimensions).

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed single crystal and mount it on a goniometer head.

    • Place the mounted crystal on the diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

    • A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.

    • The atomic positions and displacement parameters are refined against the experimental data to generate the final, highly accurate molecular structure.

Workflow for Single-Crystal X-ray Diffraction.

Spectroscopic Alternatives and Complements

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[4] For 2',3',4',5,7-Pentamethoxyflavone, a combination of 1D (¹H and ¹³C) and 2D NMR experiments (like COSY, HSQC, and HMBC) can confirm the connectivity of all atoms.

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).[5][6] The choice of solvent is crucial as it can influence chemical shifts.[7]

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify the number and environment of protons.

    • Acquire a ¹³C NMR spectrum to identify the number and type of carbon atoms.

    • Perform 2D NMR experiments:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is key for piecing together the molecular structure.

  • Data Analysis:

    • Process the spectra (Fourier transformation, phasing, and baseline correction).

    • Assign all proton and carbon signals based on their chemical shifts, coupling constants, and 2D correlations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[8] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) provides structural information through the analysis of fragmentation patterns.[1]

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • The solution is then introduced into the mass spectrometer, often via liquid chromatography (LC-MS).

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the molecular weight. For 2',3',4',5,7-Pentamethoxyflavone (C₂₀H₂₀O₇), the expected exact mass is 372.1209.

    • Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation.

  • Data Analysis:

    • Analyze the fragmentation pattern. For flavonoids, characteristic cleavages of the C-ring (retro-Diels-Alder reactions) and losses of small molecules (like CH₃ from methoxy groups) are observed. These fragments provide clues about the substitution pattern on the A and B rings.

Workflow for Spectroscopic Structure Elucidation.

Comparative Analysis

The choice of analytical technique depends on the specific requirements of the research, the availability of instrumentation, and the nature of the sample.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Obtained Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.Connectivity of atoms, chemical environment of nuclei, stereochemical relationships in solution.[4]Molecular weight, elemental formula, fragmentation patterns for substructure information.[8]
Sample Requirement High-quality single crystal (often difficult to obtain).[2]5-10 mg of pure, soluble sample.Microgram to nanogram quantities of pure sample.
State of Matter Solid (crystalline)SolutionGas phase (ions)
Strengths Unambiguous structure determination, considered the "gold standard."Provides detailed structural information in solution, non-destructive.High sensitivity, provides accurate molecular formula.
Limitations Requires a suitable single crystal, may not represent the solution-state conformation.Does not provide absolute 3D structure, can be complex to interpret for large molecules.Does not provide detailed connectivity or stereochemistry on its own.

Conclusion

For the unequivocal structural confirmation of 2',3',4',5,7-Pentamethoxyflavone, single-crystal X-ray crystallography remains the most powerful and definitive technique. It provides an unparalleled level of detail about the molecular architecture in the solid state. However, when single crystals are not available, a combination of high-resolution mass spectrometry and comprehensive 1D and 2D NMR spectroscopy provides a robust and reliable alternative for confirming the molecular formula and atomic connectivity. In an ideal scenario, all three techniques are used in concert to provide a complete and self-validating picture of the molecule's structure in both the solid and solution states.

References

  • PubChem. 2',3',4',5,7-Pentamethoxyflavone. [Link]

  • Uddin, J., et al. (2022). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Arabian Journal of Chemistry, 15(5), 103767. [Link]

  • Kicel, A., & Wolniak, M. (2016). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules, 21(11), 1492. [Link]

  • Wang, D., et al. (2022). Application of Liquid Chromatography in the Analysis of Flavonoid Metabolism in Plant. In Liquid Chromatography. IntechOpen. [Link]

  • Salihu, A. S., et al. (2024). Crystal structure of 5,6,3′,4′,5′-pentamethoxy-flavone dihydrate, C20H24O9. Zeitschrift für Kristallographie - New Crystal Structures, 239(3), 543-545. [Link]

  • Sprenger, M., et al. (2021). NMR Chemical Shifts of Common Flavonoids. Planta Medica, 87(10/11), 878-886. [Link]

  • Moraes, T. F. F., et al. (2019). FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). protocols.io. [Link]

  • Markham, K. R. (1989). 1H nuclear magnetic resonance spectroscopy of flavonoids and their glycosides in hexadeuterodimethylsulfoxide. Phytochemical Analysis, 1(1), 31-43. [Link]

  • Torrenegra-Guerrero, M., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine, 3, 444-452. [Link]

  • Sprenger, M., et al. (2021). NMR Chemical Shifts of Common Flavonoids. ResearchGate. [Link]

  • da Silva, A. B. F., et al. (2011). 13C NMR spectral data and molecular descriptors to predict the antioxidant activity of flavonoids. Brazilian Journal of Pharmaceutical Sciences, 47(3), 541-549. [Link]

  • SpectraBase. 3',4',5',6,7-Pentamethoxyisoflavone. [Link]

  • Royal Society of Chemistry. Supplementary Material. [Link]

  • Gaboriaud-Kolar, N., et al. (2023). Navigating the Complex Solid Form Landscape of the Quercetin Flavonoid Molecule. Crystal Growth & Design, 23(8), 5649–5660. [Link]

  • Dachriyanus, H., et al. (2014). Single Crystal X-ray Structural Determination of Natural Products. ResearchGate. [Link]

  • Saint Petersburg State University. Single crystal X-ray diffraction analysis. [Link]

  • Wallet, J. C., et al. (1992). Crystal and molecular structure of 2',4'-dimethoxyflavone. ResearchGate. [Link]

  • University of Rochester. How To: Grow X-Ray Quality Crystals. [Link]

  • Brahmachari, G., et al. (2007). Chemical structure of 5-hydroxy-3,7,4′-trimethoxyflavone. ResearchGate. [Link]

  • de Souza, L. P., et al. (2015). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. PLoS ONE, 10(9), e0138409. [Link]

  • SpectraBase. 5,7,3',4',5'-Pentamethoxyflavone. [Link]

  • MassBank. MSBNK-Washington_State_Univ-BML01656. [Link]

  • van der Werf, I. D., et al. (2002). Laser desorption mass spectrometric studies of artists' organic pigments. UvA-DARE (Digital Academic Repository). [Link]

  • University of Manchester. Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer. [Link]

  • NP-MRD. Showing NP-Card for 3,5,7,2',6'-Pentamethoxyflavone (NP0052914). [Link]

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Safety & Regulatory Compliance

Safety

2',3',4',5,7-Pentamethoxyflavone proper disposal procedures

Topic: 2',3',4',5,7-Pentamethoxyflavone Proper Disposal Procedures Executive Summary & Chemical Profile Compound: 2',3',4',5,7-Pentamethoxyflavone CAS Number: 29064-58-2 Chemical Class: Polymethoxylated Flavonoid Physica...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2',3',4',5,7-Pentamethoxyflavone Proper Disposal Procedures

Executive Summary & Chemical Profile

Compound: 2',3',4',5,7-Pentamethoxyflavone CAS Number: 29064-58-2 Chemical Class: Polymethoxylated Flavonoid Physical State: Solid (typically off-white to yellow powder)[1][2]

Operational Directive: As a polymethoxylated flavone, this compound exhibits significant lipophilicity and biological activity.[1] While specific toxicological data for this exact isomer may be limited in public databases, structural analogs (e.g., Nobiletin, Tangeretin) and general methoxyflavones are frequently classified as Acute Tox. 3 (Oral) , Skin/Eye Irritants , and Aquatic Acute/Chronic Hazards .[1][2]

The "Universal Precaution" Principle: In the absence of a compound-specific LD50, you must treat 2',3',4',5,7-Pentamethoxyflavone as a hazardous, toxic, and environmentally persistent substance .[1][2] Disposal via municipal drains is strictly prohibited.

Pre-Disposal Safety Assessment

Before initiating any disposal workflow, verify the following safety parameters.

Personal Protective Equipment (PPE) Matrix
PPE CategorySpecificationRationale
Respiratory N95 or P100 RespiratorPrevents inhalation of fine particulates during weighing or transfer.[1][2]
Dermal Nitrile Gloves (Double-gloving recommended)Methoxyflavones are lipophilic and can permeate skin; double gloving provides a breakthrough buffer.[2]
Ocular Chemical Safety GogglesPrevents contact with dust or splash hazards; standard safety glasses are insufficient for powders.
Clothing Lab Coat (Buttoned) + Closed-toe ShoesMinimizes skin exposure surface area.[2]

Disposal Decision Matrix

The following logic flow dictates the correct disposal path based on the physical state of the waste.

DisposalMatrix Start Waste Generation Source StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure Powder/Crystals) StateCheck->SolidWaste Powder LiquidWaste Liquid Waste (Solutions/Suspensions) StateCheck->LiquidWaste Solution TraceResidue Trace Residue (Vials/Glassware) StateCheck->TraceResidue Empty Container SolidBin Solid Hazardous Waste Bin (Label: Toxic Organic Solid) SolidWaste->SolidBin Bag & Tag SolventCheck Identify Solvent LiquidWaste->SolventCheck Rinse Triple Rinse with Solvent TraceResidue->Rinse HaloWaste Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Waste Stream (e.g., DMSO, Methanol) SolventCheck->NonHaloWaste No Halogens Rinse->SolventCheck Rinsate GlassBin Defaced Glass Disposal (If <3% Residue) Rinse->GlassBin Clean Vial

Figure 1: Decision matrix for segregating 2',3',4',5,7-Pentamethoxyflavone waste streams to ensure regulatory compliance.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired stocks, spilled powder, or excess weighing material.[1][2]

  • Containment: Transfer the solid material into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: 2',3',4',5,7-Pentamethoxyflavone[1][2]

    • Hazard Checkboxes: Toxic, Irritant.

    • Composition: 100%

  • Secondary Containment: Place the sealed container into the laboratory's designated "Solid Toxic Waste" drum.

  • Prohibition: Never dispose of solids in the "Sharps" container or regular trash.

Protocol B: Liquid Waste (Stock Solutions)

Use this for DMSO, Methanol, or Ethanol stock solutions.[1][2]

  • Solvent Identification: Determine the primary solvent.

    • DMSO/Methanol/Ethanol: Segregate into Non-Halogenated Organic waste.

    • Dichloromethane/Chloroform: Segregate into Halogenated Organic waste.

  • Dilution (Optional but Recommended): If the concentration is high (>10 mM), dilute with the compatible waste solvent to reduce precipitation risks in the waste drum.

  • Transfer: Pour into the appropriate carboy using a funnel to prevent splashing.

  • Log Entry: Record the volume and estimated concentration on the waste carboy log sheet.

Protocol C: Contaminated Packaging (Vials & Glassware)

Use this for "empty" original containers.

  • Triple Rinse: Add a small volume of compatible solvent (e.g., Acetone or Methanol) to the vial. Cap and shake vigorously.

  • Collect Rinsate: Pour the rinse solvent into the appropriate liquid waste stream (Protocol B).

  • Repeat: Perform this rinse cycle three times.

  • Deface & Discard: Cross out the original label. If the vial is intact, place it in the "Glass Disposal" box. If broken, place it in "Sharps."[1]

Emergency Spill Response

Scenario: Accidental spill of 500 mg powder on the benchtop.

  • Alert: Notify nearby personnel.

  • PPE Upgrade: Ensure gloves are fresh and goggles are sealed.

  • Dry Clean-up (Preferred):

    • Gently cover the spill with a damp paper towel to prevent dust generation.

    • Scoop up the material using a disposable spatula or index card.

    • Place waste into a sealable bag (Protocol A).[2]

  • Wet Clean-up:

    • Wipe the surface with a soap/water solution (flavones are lipophilic; water alone is ineffective).

    • Follow with an ethanol wipe to solubilize residual films.

    • Dispose of all wipes as Solid Hazardous Waste .

Regulatory & Compliance Notes

  • EPA/RCRA Classification: While this specific isomer may not be explicitly P-listed or U-listed, it falls under the "Characteristic Waste" definition if it exhibits toxicity.[1] Always default to Hazardous Waste status.

  • Incineration: The ultimate disposal method for this compound is high-temperature incineration at a permitted facility.[2] Do not autoclave, as this does not destroy the chemical structure.

References

  • PubChem. (2025).[3][4] Compound Summary: 2',3',4',5,7-Pentamethoxyflavone (CID 373146).[1][2] National Library of Medicine. Retrieved from [Link][1][2]

  • University of Otago. (2025). Laboratory Chemical Waste Disposal Guidelines. Retrieved from [Link][1][2]

  • U.S. EPA. (2025). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link][1][2]

Sources

Handling

Advanced Laboratory Handling and Safety Protocol: 2',3',4',5,7-Pentamethoxyflavone

As a highly bioactive polymethoxyflavone (PMF), 2',3',4',5,7-Pentamethoxyflavone requires rigorous handling protocols that go beyond standard nuisance-dust precautions. This guide provides drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

As a highly bioactive polymethoxyflavone (PMF), 2',3',4',5,7-Pentamethoxyflavone requires rigorous handling protocols that go beyond standard nuisance-dust precautions. This guide provides drug development professionals and analytical chemists with a comprehensive, self-validating operational framework to ensure personnel safety and prevent cross-contamination during laboratory manipulation.

Chemical Profiling and Hazard Causality

To design an effective safety protocol, we must first understand the physicochemical and biological properties of the target molecule.

Unlike polyhydroxylated flavonoids, 2',3',4',5,7-Pentamethoxyflavone is highly methoxylated. This structural feature imparts significant lipophilicity, resulting in a medium-to-high overall membrane permeability that allows the compound to readily traverse cellular phospholipid bilayers [1].

In a laboratory setting, this creates two primary hazard vectors:

  • Aerosolization: As a fine, dry powder, the compound is highly susceptible to electrostatic dispersion. Inhalation of these micro-particulates can lead to rapid alveolar absorption [3].

  • Transdermal Transport: Because of its lipophilicity, dermal exposure is not merely a localized irritation risk; it is a pathway for systemic absorption.

Systemic exposure to PMFs is undesirable in an occupational setting. PMFs exhibit potent biological actions, including antiproliferative and neuropharmacological effects [4], and can act as modulators or irreversible inhibitors of cytochrome P450 (CYP1) enzymes [2]. Unintended exposure therefore poses a risk of pharmacological interference, dictating the need for a targeted barrier isolation strategy.

Exposure Pathways and PPE Intervention Strategy

The following diagram maps the causal relationship between handling procedures, exposure pathways, and the specific engineering/PPE interventions required to break the chain of exposure.

G Handling Handling 2',3',4',5,7- Pentamethoxyflavone Aerosol Aerosolization (Dust Generation) Handling->Aerosol Physical agitation Dermal Dermal Exposure (Lipophilic Absorption) Handling->Dermal Surface contact Inhalation Respiratory Tract Absorption Aerosol->Inhalation Unprotected breathing Systemic Systemic Bioactivity (CYP450 Inhibition) Dermal->Systemic Transdermal transport Inhalation->Systemic Alveolar transport Respirator Intervention: N95/P100 Respirator Respirator->Inhalation Blocks particulates Gloves Intervention: Double Nitrile Gloves Gloves->Dermal Chemical barrier Hood Intervention: Vented Enclosure Hood->Aerosol Contains dust

Figure 1: Exposure pathways of 2',3',4',5,7-Pentamethoxyflavone and PPE interventions.

Comprehensive Personal Protective Equipment (PPE) Matrix

Based on the hazard causality outlined above, the following PPE and engineering controls are mandatory.

Protection VectorSpecification & Quantitative MetricScientific Rationale (Causality)
Engineering Controls Vented Enclosure (Airflow ≥0.5 m/s)Required for handling >10 mg. Quantities >500 mg require a Biological Safety Cabinet (BSC) to ensure total particulate capture [2].
Respiratory NIOSH N95/P100 (≥95% filtration efficiency)Prevents inhalation of micro-particulates (<5 µm) generated during powder transfer and electrostatic repulsion [3].
Dermal (Hands) Double Nitrile Gloves (Thickness ≥5 mil)Nitrile resists lipophilic permeation. Double-gloving provides a fail-safe against micro-abrasions during prolonged handling.
Ocular ANSI Z87.1 Chemical Splash GogglesProtects mucosal membranes from aerosolized dust and organic solvent splashes during the solubilization phase.
Dermal (Body) Flame-retardant, fluid-resistant lab coatPrevents accumulation of powder on personal clothing, blocking delayed transdermal transport.

Operational Plan: Step-by-Step Handling Procedure

To ensure a self-validating safety system, researchers must adhere to the following strict operational workflow. This protocol is designed to contain the compound at the source and verify decontamination before the material leaves the engineering control zone.

Phase 1: Pre-Operation Setup and Donning
  • Verify Engineering Controls: Ensure the fume hood or BSC is operational and within calibration (face velocity ≥0.5 m/s).

  • Static Elimination: Because fine flavonoid powders generate static charge, place an anti-static bar or ionizing unit inside the weighing enclosure to neutralize the environment.

  • Don PPE (In Order):

    • Primary (inner) nitrile gloves.

    • Laboratory coat (ensure knit cuffs overlap the inner gloves).

    • N95/P100 respirator (perform a negative/positive pressure user seal check).

    • Chemical splash goggles.

    • Secondary (outer) nitrile gloves.

Phase 2: Weighing and Transfer Protocol
  • Tool Selection: Use grounded stainless steel or PTFE-coated spatulas. Avoid standard plastic weighing boats, which exacerbate static dispersion; use anti-static weighing paper or aluminum boats.

  • Weighing: Carefully transfer the required mass of 2',3',4',5,7-Pentamethoxyflavone into the tared receptacle. Keep movements slow to minimize air currents that could aerosolize the powder.

  • Primary Containment: Transfer the powder immediately into a sealable glass vial (amber glass is recommended to maintain compound stability).

  • In-Situ Solubilization (Recommended): PMFs exhibit extremely low aqueous solubility but dissolve readily in organic solvents like DMSO or absolute ethanol [1]. If your protocol permits, add the solvent directly to the vial inside the hood before sealing it. Handling the compound in solution drastically reduces the inhalation hazard.

Phase 3: Doffing and Decontamination (Self-Validating Step)
  • Exterior Decontamination: Wipe down the exterior of the sealed vial with a lint-free wipe dampened with 70% ethanol. This validates that the vial is safe to transport outside the hood.

  • Outer Glove Removal: Remove the contaminated outer gloves inside the hood and dispose of them in a designated solid hazardous waste container.

  • Doffing: Step away from the hood. Remove goggles, respirator, and lab coat. Finally, remove the inner gloves using the standard glove-in-glove technique to avoid skin contact.

  • Hygiene: Wash hands and forearms thoroughly with soap and water.

Spill Response and Chemical Disposal Plan

In the event of an accidental release, standard sweeping will exacerbate the hazard by aerosolizing the lipophilic powder.

  • Immediate Spill Response: Do not dry sweep. For small benchtop spills (<50g), gently cover the powder with absorbent paper towels dampened with 70% ethanol or isopropanol. The solvent will trap the particulates and partially solubilize the PMF. Wipe the area inward from the perimeter to prevent spreading.

  • Waste Segregation: Place all contaminated wipes, weighing boats, and doffed outer gloves into a sealed, clearly labeled hazardous waste bag.

  • Disposal: 2',3',4',5,7-Pentamethoxyflavone waste must be treated as biologically active chemical waste. Dispose of all materials via high-temperature incineration through a certified hazardous waste contractor. Do not flush aqueous or solvent-based waste down the sink, as PMFs can persist in aquatic environments and exhibit ecological toxicity.

References

  • Title: Chemistry and health effects of polymethoxyflavones and hydroxylated polymethoxyflavones | Request PDF Source: ResearchGate URL
  • Title: Citrus Bioflavanoid 35% Source: Cambridge Commodities URL
  • Title: Personal protective equipment for handling 4'-Hydroxy-5,6,7,8-tetramethoxyflavone Source: Benchchem URL
  • Title: Polymethoxyflavones from Nicotiana plumbaginifolia (Solanaceae)
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